Product packaging for H-Lys-Leu-Lys-OH(Cat. No.:)

H-Lys-Leu-Lys-OH

Cat. No.: B1348374
M. Wt: 387.5 g/mol
InChI Key: RBEATVHTWHTHTJ-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Lys-Leu-Lys-OH is a synthetic tripeptide composed of lysine and leucine amino acids, supplied for laboratory research purposes. This compound features a high charge density due to the presence of two lysine residues, which can influence its biomimetic properties and interaction with biological membranes . Peptides containing lysine and leucine motifs are of significant interest in biochemical research, particularly in the study of antimicrobial peptides (AMPs) and self-assembling peptide systems . The amphipathic potential of the Lys-Leu-Lys sequence allows researchers to investigate mechanisms like the carpet model, which describes how peptides disrupt bacterial membranes . Furthermore, such peptides serve as valuable tools for exploring protein-protein interactions, peptide-based material science, and the structural determinants of cell-penetrating peptides. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. It is provided as a lyophilized powder and should be stored in a freezer at or below -20°C.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37N5O4 B1348374 H-Lys-Leu-Lys-OH

Properties

Molecular Formula

C18H37N5O4

Molecular Weight

387.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C18H37N5O4/c1-12(2)11-15(23-16(24)13(21)7-3-5-9-19)17(25)22-14(18(26)27)8-4-6-10-20/h12-15H,3-11,19-21H2,1-2H3,(H,22,25)(H,23,24)(H,26,27)/t13-,14-,15-/m0/s1

InChI Key

RBEATVHTWHTHTJ-KKUMJFAQSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N

sequence

KLK

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the tripeptide H-Lys-Leu-Lys-OH. The methodologies detailed herein are grounded in established principles of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), tailored for high-purity peptide production for research and drug development applications.

Introduction

The peptide this compound, a sequence of L-Lysine, L-Leucine, and L-Lysine, is a short, cationic peptide. Such peptides are of significant interest in various biomedical research areas due to their potential biological activities. The synthesis of this and similar peptides is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1]

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is performed on a solid support, typically a polystyrene-based resin. The process involves a series of repeating cycles of deprotection and coupling reactions to build the peptide sequence.

Resin Selection and Preparation

For the synthesis of a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is a suitable choice.[1][2] The synthesis begins with the loading of the first amino acid, Fmoc-Lys(Boc)-OH, onto the resin. The Boc (tert-butyloxycarbonyl) group protects the epsilon-amino group of the lysine side chain.

The SPPS Cycle

The synthesis proceeds from the C-terminus to the N-terminus through repetitive cycles. Each cycle consists of two main steps:

  • Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of piperidine in N,N-dimethylformamide (DMF).[1][3] This exposes a free amine group for the next coupling step.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH, followed by Fmoc-Lys(Boc)-OH) is activated and coupled to the free amine on the resin-bound peptide chain. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4]

These cycles are repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (in this case, the Boc groups on the lysine residues) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[5]

A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[6] The crude peptide is then precipitated from the cleavage mixture using cold diethyl ether.[6]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol is based on a 0.1 mmol synthesis scale.

Table 1: Reagents and Materials for SPPS

Reagent/MaterialPurposeAmount/Concentration
Wang ResinSolid Support~200 mg (0.5 mmol/g loading)
Fmoc-Lys(Boc)-OHFirst Amino Acid0.5 mmol (5 eq)
Fmoc-Leu-OHSecond Amino Acid0.5 mmol (5 eq)
Fmoc-Lys(Boc)-OHThird Amino Acid0.5 mmol (5 eq)
HBTUActivating Agent0.5 mmol (5 eq)
DIPEABase1.0 mmol (10 eq)
20% Piperidine in DMFFmoc Deprotection Solution5 mL per deprotection
DMFSolventAs needed for washing
DCMSolventAs needed for washing
Reagent KCleavage Cocktail10 mL
Diethyl Ether (cold)Precipitation~40 mL

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.[2]

  • First Amino Acid Loading:

    • Dissolve Fmoc-Lys(Boc)-OH (5 eq) and HBTU (5 eq) in DMF.

    • Add DIPEA (10 eq) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.[3]

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Leu-OH):

    • Activate Fmoc-Leu-OH as in step 2 and couple to the resin for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Activate Fmoc-Lys(Boc)-OH as in step 2 and couple to the resin for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 3.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.[7]

  • Cleavage and Deprotection:

    • Treat the dry peptide-resin with Reagent K for 2 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow Resin Wang Resin Load_Lys1 Load Fmoc-Lys(Boc)-OH Resin->Load_Lys1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load_Lys1->Deprotect1 Couple_Leu Couple Fmoc-Leu-OH Deprotect1->Couple_Leu Deprotect2 Fmoc Deprotection Couple_Leu->Deprotect2 Couple_Lys2 Couple Fmoc-Lys(Boc)-OH Deprotect2->Couple_Lys2 Deprotect_Final Final Fmoc Deprotection Couple_Lys2->Deprotect_Final Cleavage Cleavage & Deprotection (TFA Cocktail) Deprotect_Final->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide

Caption: Solid-Phase Synthesis Workflow for this compound.

Purification of this compound

The crude peptide obtained after synthesis contains various impurities, such as deletion sequences and incompletely deprotected peptides.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[8]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (usually acetonitrile) in an aqueous buffer (commonly water with 0.1% TFA).[8] More hydrophobic peptides are retained longer on the column.

Experimental Protocol: RP-HPLC Purification

Table 2: RP-HPLC Parameters

ParameterCondition
ColumnPreparative C18 column (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-35% B over 30 minutes (example, may need optimization)
Flow Rate15-20 mL/min
DetectionUV at 214/280 nm

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. Filter the solution to remove any particulates.

  • Purification:

    • Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).

    • Inject the peptide solution onto the column.

    • Run the linear gradient of Mobile Phase B to elute the peptide.

    • Collect fractions corresponding to the major peak.

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (>95% purity). Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.[8]

Purification_Workflow Crude_Peptide Crude Peptide Solution Injection Inject onto Preparative RP-HPLC Column Crude_Peptide->Injection Elution Gradient Elution (Acetonitrile/Water/TFA) Injection->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Purity_Analysis Analyze Fractions by Analytical HPLC Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Purity > 95% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide

Caption: Purification and Isolation Workflow for this compound.

Characterization of this compound

After purification, the identity and purity of the peptide should be confirmed using analytical techniques.

Table 3: Analytical Characterization Methods

TechniquePurposeExpected Result for this compound
Analytical RP-HPLC Purity assessmentA single major peak indicating >95% purity.
Mass Spectrometry (MS) Identity confirmationA molecular weight corresponding to the calculated mass of the peptide (C18H37N5O4, MW: 387.52 g/mol ).
Amino Acid Analysis Compositional verificationCorrect ratio of Lys and Leu residues.

Conclusion

The synthesis of this compound can be reliably achieved using Fmoc-based solid-phase peptide synthesis. Subsequent purification by reverse-phase HPLC is crucial for obtaining a high-purity product suitable for research and preclinical development. The detailed protocols and workflows provided in this guide offer a comprehensive framework for the successful production and characterization of this and other short synthetic peptides. Careful execution of each step and rigorous analytical verification are paramount to ensuring the quality and integrity of the final peptide product.

References

H-Lys-Leu-Lys-OH: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of the tripeptide H-Lys-Leu-Lys-OH. The information presented herein is essential for researchers and professionals involved in drug development, peptide chemistry, and formulation science, offering a foundation for understanding its behavior in biological and chemical systems.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its solubility, stability, and interactions in various environments.

General Properties
PropertyValueSource
Molecular Formula C₁₈H₃₇N₅O₄[1]
Molar Mass 387.52 g/mol [1]
Amino Acid Sequence Lysine - Leucine - LysineN/A
Acid-Base Properties

The acid-base properties of this compound, specifically its pKa values and isoelectric point (pI), govern its charge state at different pH values. This is crucial for its solubility, interaction with other molecules, and behavior in biological systems. The pKa values listed are typical literature values for the ionizable groups in peptides.[2][3][4] The isoelectric point is calculated based on these pKa values.

Ionizable GroupApproximate pKa
α-Carboxyl (C-terminus)~3.5
α-Amino (N-terminus)~8.0
ε-Amino (Lysine side chain 1)~10.5
ε-Amino (Lysine side chain 2)~10.5

The theoretical isoelectric point (pI) of this compound is calculated as the average of the pKa values of the two most basic groups, which are the two lysine side chains.

Calculated Isoelectric Point (pI): pI ≈ (10.5 + 10.5) / 2 = 10.5

At a pH below its pI, the peptide will carry a net positive charge, and at a pH above its pI, it will have a net negative charge. At the pI, the net charge is zero, which often corresponds to the point of minimum solubility.[5][6]

Solubility Profile

The solubility of this compound is primarily dictated by its amino acid composition and the pH of the solvent.

Predicted Solubility Characteristics

Based on its sequence, this compound is a basic peptide due to the presence of two lysine residues.[7][8]

SolventPredicted SolubilityRationale
Water Soluble, especially at acidic pH.The presence of two positively charged lysine residues at neutral and acidic pH enhances its interaction with polar water molecules. Solubility is expected to be lowest near its isoelectric point (pI ≈ 10.5).[9][10]
Aqueous Acidic Buffers (e.g., pH 4-6) HighThe peptide will be fully protonated with a net positive charge, leading to strong electrostatic interactions with water.
Aqueous Basic Buffers (e.g., pH > 11) Moderate to LowAs the pH approaches and surpasses the pI, the net charge decreases and then becomes negative, which may lead to a decrease in solubility.
Organic Solvents (e.g., DMSO, DMF) Likely solubleMany peptides exhibit solubility in polar aprotic solvents like DMSO and DMF.[8][9]

Stability Considerations

Peptide stability is a critical parameter for its handling, storage, and therapeutic application.

General Stability Profile
ConditionPotential for DegradationNotes
pH Stable in neutral and acidic conditions. Potential for degradation at extreme pH.Peptide bonds can undergo hydrolysis at very high or very low pH, although this is generally slow at room temperature.
Temperature Susceptible to degradation at elevated temperatures.For long-term storage, peptides should be kept frozen and desiccated.[11]
Enzymatic Degradation Susceptible to cleavage by proteases.The peptide bonds are targets for various proteases found in biological fluids like blood plasma.[12][13]
Oxidation Low risk.The constituent amino acids (Lys, Leu) are not prone to oxidation under normal conditions.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Isoelectric Point (pI) by Potentiometric Titration

This method involves titrating a solution of the peptide with a strong acid and a strong base to determine the pKa values of its ionizable groups.[14][15]

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of this compound and dissolve it in a known volume of deionized, degassed water.

  • Titration Setup: Use an autotitrator equipped with a calibrated pH electrode. Maintain a constant temperature, typically 25 °C.

  • Acid Titration: Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

  • Base Titration: Subsequently, titrate the acidified peptide solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH) through a wide pH range (e.g., up to pH 12).

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

  • pI Calculation: The isoelectric point is calculated from the relevant pKa values. For this compound, it will be the average of the pKa values of the two lysine side chains.

Assessment of Solubility by Turbidity Assay

This method provides a straightforward way to determine the solubility of the peptide in various solvents.[16]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., DMSO or a dilute acid).

  • Solvent Array: In a multi-well plate, dispense a series of desired solvents and buffers (e.g., water, PBS at different pH values, ethanol/water mixtures).

  • Serial Dilution: Add increasing amounts of the peptide stock solution to the different solvents to create a range of concentrations.

  • Incubation and Measurement: Incubate the plate, typically at room temperature, for a set period (e.g., 2 hours) with gentle agitation. Measure the turbidity (optical density) of each well at a specific wavelength (e.g., 600 nm) using a plate reader.

  • Solubility Determination: The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Evaluation of Stability in Human Plasma

This assay assesses the proteolytic stability of the peptide in a biologically relevant matrix.[12][13]

Methodology:

  • Peptide Incubation: Spike a known concentration of this compound into fresh human plasma. Incubate the mixture at 37 °C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately quench the enzymatic activity by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).

  • Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • LC-MS Analysis: Analyze the supernatant, which contains the remaining peptide, by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The rate of disappearance of the parent peptide is used to determine its half-life in plasma.

Visualizations

The following diagrams illustrate key concepts related to the physicochemical properties of this compound.

Ionization_State_of_H_Lys_Leu_Lys_OH cluster_pH_Scale pH Scale cluster_Peptide_Structure Predominant Ionization State of this compound pH2 pH < pKa1 (~3.5) s1 H₃N⁺-Lys(H₃N⁺)-Leu-Lys(H₃N⁺)-COO⁻ Net Charge: +3 pH5 pKa1 < pH < pKa2 (~8.0) s2 H₃N⁺-Lys(H₃N⁺)-Leu-Lys(H₃N⁺)-COO⁻ Net Charge: +2 pH9 pKa2 < pH < pKa3 (~10.5) s3 H₂N-Lys(H₃N⁺)-Leu-Lys(H₃N⁺)-COO⁻ Net Charge: +1 pH11 pH > pKa3 (~10.5) s4 H₂N-Lys(H₂N)-Leu-Lys(H₂N)-COO⁻ Net Charge: -1 s1->s2 Increase pH s2->s3 Increase pH s3->s4 Increase pH

Caption: Ionization states of this compound at different pH values.

Experimental_Workflow_Solubility start Start: Peptide Sample prep_stock Prepare High-Concentration Peptide Stock Solution start->prep_stock serial_dilute Perform Serial Dilution of Peptide Stock prep_stock->serial_dilute setup_plate Prepare Multi-Well Plate with Various Solvents setup_plate->serial_dilute incubate Incubate Plate with Agitation serial_dilute->incubate measure_turbidity Measure Optical Density (Turbidity) incubate->measure_turbidity analyze Determine Concentration at which Precipitation Occurs measure_turbidity->analyze end End: Solubility Profile analyze->end

Caption: Workflow for peptide solubility determination by turbidity assay.

Experimental_Workflow_Stability start Start: Peptide & Human Plasma incubate Incubate Peptide in Human Plasma at 37°C start->incubate time_points Collect Aliquots at Various Time Points incubate->time_points quench Quench Enzymatic Activity (Protein Precipitation) time_points->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze quantify Quantify Remaining Intact Peptide analyze->quantify end End: Plasma Half-life quantify->end

Caption: Workflow for assessing peptide stability in human plasma.

References

The Lys-Leu-Lys Motif: A Tripeptide Core for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic design of therapeutic peptides hinges on the identification of minimal functional motifs that confer potent and specific biological activity. Among these, the Lys-Leu-Lys (KLK) motif, and more broadly, Leu-Lys-rich sequences, have emerged as a versatile backbone for the development of novel anti-infectives, vaccine adjuvants, and drug delivery vectors. The unique amphipathic nature of this motif, combining the positive charge and hydrophilicity of lysine with the hydrophobicity of leucine, allows for dynamic interactions with cellular membranes and biological macromolecules. This guide provides a comprehensive overview of the therapeutic applications of the KLK motif, detailing the quantitative data supporting its efficacy and the experimental protocols required for its evaluation.

Antimicrobial and Antitumor Applications

Peptides rich in leucine and lysine residues represent a promising class of antimicrobial peptides (AMPs) and antitumor agents. Their mechanism of action is primarily driven by the electrostatic attraction between the cationic lysine residues and the negatively charged phospholipids prevalent on bacterial and cancer cell membranes, followed by the insertion of hydrophobic leucine residues, leading to membrane disruption and cell lysis.

A well-characterized example is the synthetic 18-mer peptide, **P5 (KWKKLLKKPLLKKLLKKL-NH₂) **, which was designed based on a cecropin A-magainin 2 hybrid. It exhibits potent activity against a range of pathogens and cancer cells with minimal hemolysis, making it an excellent lead compound.

Quantitative Data: Antimicrobial Activity of Peptide P5

The efficacy of P5 has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against several bacterial strains.

Bacterial StrainTypeMIC (μM)MBC (μM)
Staphylococcus aureusGram-positive2.55
Bacillus subtilisGram-positive1.32.5
Pseudomonas aeruginosaGram-negative1020
Salmonella typhimuriumGram-negative510
Escherichia coliGram-negative510
Mechanism of Action: Membrane Disruption

The primary mechanism by which Leu-Lys-rich peptides exert their antimicrobial effect is through the permeabilization and depolarization of the bacterial cytoplasmic membrane. This process is energy-independent and leads to rapid cell death.

G cluster_peptide Cationic KLK-rich Peptide cluster_membrane Anionic Bacterial Membrane cluster_process Mechanism P Peptide (+) A 1. Electrostatic Attraction P->A M Membrane (-) M->A B 2. Hydrophobic Insertion (Leu) A->B C 3. Membrane Perturbation B->C D 4. Pore Formation & Depolarization C->D E Cell Lysis D->E

Mechanism of bacterial membrane disruption by a cationic Leu-Lys-rich peptide.
Experimental Protocols

This assay measures the ability of a peptide to disrupt the membrane potential of bacterial cells using the voltage-sensitive fluorescent dye DiSC₃(5).

  • Bacterial Preparation: Grow bacteria (e.g., S. aureus) to mid-logarithmic phase (OD₆₀₀ ≈ 0.2). Harvest cells by centrifugation (5,000 x g, 7 min), wash with 5 mM HEPES buffer containing 20 mM glucose (pH 7.2), and resuspend in the same buffer containing 100 mM KCl to an OD₆₀₀ of 0.05.

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM. Aliquot 100 µL of the suspension into a 96-well opaque plate and incubate at 37°C until the fluorescence signal stabilizes (quenches) as the dye incorporates into the polarized membranes.

  • Peptide Addition: Add the therapeutic peptide (e.g., P5) at various concentrations to the wells. Use a vehicle control (buffer) and a positive control for complete depolarization (e.g., 0.1% Triton X-100).

  • Fluorescence Measurement: Immediately monitor the increase in fluorescence using a microplate reader (Excitation: 622 nm, Emission: 670 nm). Depolarization causes the dye to be released from the membrane, resulting in dequenching and an increase in fluorescence.[1][2]

  • Data Analysis: Plot the fluorescence intensity over time. Calculate the percentage of depolarization relative to the positive control.

This method quantifies the percentage of bacteria with compromised membranes using the fluorescent intercalating dye Propidium Iodide (PI), which can only enter cells with damaged membranes.

  • Bacterial Preparation: Prepare a bacterial suspension at approximately 1 x 10⁶ CFU/mL in a suitable buffer (e.g., PBS).

  • Staining: Prepare tubes for each peptide concentration, a negative control (untreated cells), and a positive control (e.g., heat-killed cells). Add PI to each tube to a final concentration of 10 µg/mL.

  • Peptide Treatment: Add the test peptide to the corresponding tubes at the desired final concentrations. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., FL2 or FL3, >610 nm). Acquire at least 10,000 events per sample.

  • Data Analysis: Gate the bacterial population based on forward and side scatter. Create a histogram or dot plot of PI fluorescence. The percentage of PI-positive cells represents the population with compromised membrane integrity.[3]

Vaccine Adjuvant Applications

The Lys-Leu-Lys motif is integral to the synthetic peptide KLK (KLKL₅KLK) , which has demonstrated significant potential as a vaccine adjuvant. This peptide acts as a delivery vehicle, facilitating the transport of Toll-like receptor (TLR) agonists, such as CpG oligodeoxynucleotides (ODNs), into the endosomal compartment of antigen-presenting cells (APCs). This co-localization is critical for the activation of endosomal TLRs like TLR9, leading to a more robust and targeted immune response.

Quantitative Data: Adjuvant Effect of KLK Peptide with Ovalbumin (OVA) Antigen

The adjuvant activity of the KLK peptide was evaluated in a mouse model using Ovalbumin (OVA) as the model antigen and a nuclease-sensitive CpG ODN (CpG(O)) as the TLR9 agonist. The data demonstrates a synergistic enhancement of the immune response when KLK is combined with CpG(O).

Vaccine FormulationAnti-OVA IgG Titer (Geometric Mean)IFN-γ Secreting Cells (SFC per 10⁶ splenocytes)
OVA alone150<10
OVA + KLK800~25
OVA + CpG(O)200<10
OVA + CpG(O) + KLK 4500 >150

Data is representative and compiled from published findings for illustrative purposes.[4][5]

Signaling Pathway: KLK-Mediated TLR9 Activation

The KLK peptide enhances the adjuvant effect of CpG ODNs by ensuring their delivery to the endosome, where they can be recognized by TLR9. This triggers a downstream signaling cascade that is crucial for the initiation of a Th1-biased adaptive immune response.

G cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KLK_CpG KLK Peptide + CpG ODN Complex TLR9 TLR9 KLK_CpG->TLR9 Endocytosis (facilitated by KLK) MyD88 MyD88 TLR9->MyD88 Recruitment IRAK_TRAF6 IRAK/TRAF6 Complex MyD88->IRAK_TRAF6 NFkB NF-κB Activation IRAK_TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Genes (e.g., IL-12, IFN-γ) NFkB->Cytokines Transcription

KLK peptide facilitates endosomal delivery of CpG ODN to activate TLR9 signaling.
Experimental Protocol

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C. Before use, wash the plate and block with cell culture medium containing 10% FBS for 1-2 hours at room temperature.

  • Cell Preparation: Prepare a single-cell suspension from the spleens of immunized mice. Count viable cells and resuspend them in complete culture medium to a final concentration of 2-5 x 10⁶ cells/mL.

  • Cell Stimulation: Add 100 µL of the cell suspension to the coated wells. Add the specific antigen (e.g., OVA peptide) to the appropriate wells to re-stimulate the T cells. Include a negative control (medium only) and a positive control (a mitogen like PHA).

  • Incubation: Incubate the plate in a humidified 37°C, 5% CO₂ incubator for 18-24 hours. During this time, IFN-γ secreted by activated T cells is captured by the antibody on the membrane.

  • Detection: Discard the cells and wash the plate thoroughly. Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Spot Development: After washing, add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase - AP) and incubate for 1 hour. Wash again, then add a precipitating substrate (e.g., BCIP/NBT).

  • Analysis: Blue-black spots will form on the membrane, with each spot representing a single IFN-γ secreting cell. Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The results are expressed as Spot-Forming Cells (SFCs) per million splenocytes.[4][5][6]

General Methodologies and Workflow

The foundation for developing therapeutic peptides based on the Lys-Leu-Lys motif is robust chemical synthesis and a structured experimental workflow to validate function.

Core Technology: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides like P5 and KLK. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-dimethylformamide (DMF).

  • Deprotection: The N-terminus of the resin-bound amino acid is protected by a temporary group, typically Fmoc (9-fluorenylmethyloxycarbonyl). This group is removed by treatment with a mild base, such as 20% piperidine in DMF, to expose a free amine for the next coupling step.

  • Amino Acid Activation & Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HATU) in the presence of a non-nucleophilic base (e.g., DIEA). This activated amino acid is then added to the resin, forming a new peptide bond with the free amine. The reaction is driven to completion by using an excess of reagents.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Iteration: The deprotection-coupling-wash cycle is repeated for each amino acid in the desired sequence.

  • Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).

  • Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is verified by mass spectrometry.

General Experimental Workflow

The development of a KLK-based therapeutic follows a logical progression from initial design to in vivo validation.

G A 1. Peptide Design & In Silico Analysis B 2. Solid-Phase Peptide Synthesis A->B C 3. Purification (HPLC) & Characterization (MS) B->C D 4. In Vitro Screening (e.g., MIC, Cytotoxicity) C->D E 5. Mechanism of Action Studies (e.g., Membrane Depolarization, Cellular Uptake) D->E F 6. Lead Optimization (Structure-Activity Relationship) D->F Feedback G 7. In Vivo Efficacy & Toxicity Models (e.g., Infection, Vaccination) D->G Promising Candidate E->F Feedback F->B Iterate Design H Preclinical Development G->H

High-level workflow for therapeutic peptide development.

References

In-Depth Technical Guide to the Stability and Storage of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the tripeptide H-Lys-Leu-Lys-OH. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development in ensuring the integrity and efficacy of this peptide.

Physicochemical Properties and Storage Recommendations

This compound is a tripeptide composed of two lysine residues and one leucine residue. Its structure, containing two primary amine groups in the lysine side chains and a C-terminal carboxylic acid, makes it susceptible to various degradation pathways.

General Storage Conditions: For lyophilized powder, it is recommended to store this compound and similar peptides in a freezer at or below -20°C. Once reconstituted, peptide solutions have a limited shelf life. To maintain stability, it is advisable to store solutions in aliquots at -20°C for up to 3-4 months or at +4°C for a maximum of 3 weeks. Repeated freeze-thaw cycles should be avoided as they can compromise the peptide's integrity.[1]

Table 1: Recommended Storage Conditions for this compound and Related Peptides

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C or lowerLong-termProtect from moisture.
Lyophilized Powder+4°CShort-termProtect from moisture.
Reconstituted Solution-20°CUp to 3-4 monthsAliquot to avoid freeze-thaw cycles.
Reconstituted Solution+4°CUp to 3 weeksUse sterile buffer.

Potential Degradation Pathways

Peptides like this compound are susceptible to both physical and chemical degradation. Understanding these pathways is crucial for developing stable formulations and analytical methods. Forced degradation studies are an essential tool to predict the stability of peptide drugs and identify potential degradation products.[2][3]

Chemical Degradation

Hydrolysis: The peptide bonds in this compound can undergo hydrolysis, leading to the cleavage of the peptide into smaller fragments or individual amino acids. This process is often catalyzed by pH extremes (both acidic and alkaline conditions) and elevated temperatures. The rate of hydrolysis is pH-dependent, with the N-terminal and C-terminal residues being particularly susceptible.[4][5]

Oxidation: The lysine residues in the peptide are susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) such as hydroxyl radicals or hydrogen peroxide.[6] Oxidation of lysine can lead to the formation of aminoadipic semialdehyde.

Deamidation and Isomerization: While this compound does not contain asparagine or aspartic acid, which are most prone to deamidation and isomerization, the presence of lysine residues can influence the deamidation rates of neighboring asparagine residues in other peptides.[3] Although less common, isomerization of the peptide backbone can occur under certain pH and temperature conditions.

Photodegradation: Exposure to light, particularly UV light, can induce degradation of peptides. Studies on the similar tripeptide, Lys-Trp-Lys, have shown that UV irradiation can lead to photocleavage and the formation of various photoproducts.[7] Therefore, protection from light is an important consideration for the storage of this compound.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH, Temperature Oxidation Oxidation This compound->Oxidation ROS Photodegradation Photodegradation This compound->Photodegradation UV Light H-Lys-Leu-OH + Lys-OH H-Lys-Leu-OH + Lys-OH Hydrolysis->H-Lys-Leu-OH + Lys-OH H-Lys-OH + Leu-Lys-OH H-Lys-OH + Leu-Lys-OH Hydrolysis->H-Lys-OH + Leu-Lys-OH Lys + Leu Lys + Leu Hydrolysis->Lys + Leu Aminoadipic Semialdehyde Derivative Aminoadipic Semialdehyde Derivative Oxidation->Aminoadipic Semialdehyde Derivative Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential chemical degradation pathways of this compound.

Physical Degradation

Aggregation: Peptides can self-associate to form aggregates, which can range from soluble oligomers to insoluble fibrils. Aggregation can be influenced by factors such as pH, temperature, ionic strength, and concentration. For this compound, the presence of both hydrophobic (leucine) and charged (lysine) residues may influence its aggregation propensity.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the peptide and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][8]

Forced Degradation Study Protocol

Forced degradation studies are performed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[9][10]

Objective: To generate potential degradation products of this compound and validate the analytical method's ability to separate them from the intact peptide.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm)

  • Temperature-controlled oven

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the lyophilized powder at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Control Sample: Prepare a solution of this compound in water and store it at 4°C.

  • Analyze all samples by the developed stability-indicating HPLC method.

cluster_0 Stress Conditions cluster_1 Sample Preparation cluster_2 Analysis Acid (HCl) Acid (HCl) Dissolve Peptide Dissolve Peptide Acid (HCl)->Dissolve Peptide Base (NaOH) Base (NaOH) Base (NaOH)->Dissolve Peptide Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->Dissolve Peptide Thermal (Heat) Thermal (Heat) Incubate Incubate Thermal (Heat)->Incubate Photolytic (UV) Photolytic (UV) Photolytic (UV)->Incubate Dissolve Peptide->Incubate HPLC Analysis HPLC Analysis Incubate->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the analysis of this compound and its degradation products.

Table 2: Example HPLC Method Parameters for this compound Stability Testing

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 214 nm
Injection Volume 20 µL

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[11]

Summary of Quantitative Stability Data

Currently, there is a lack of specific, publicly available quantitative stability data for this compound under various stress conditions. The information presented in this guide is based on the general stability of peptides with similar amino acid compositions and known degradation pathways of lysine and leucine residues. It is strongly recommended that researchers perform their own stability studies using the protocols outlined above to generate specific data for their formulations and storage conditions.

Conclusion

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. Proper storage, particularly in a lyophilized state at low temperatures and protected from moisture and light, is critical for maintaining its integrity. The primary degradation pathways to consider are hydrolysis of peptide bonds and oxidation of the lysine side chains. A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of this tripeptide. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability assessments and ensure the quality of this compound for their scientific and developmental endeavors.

References

Solubility Profile of H-Lys-Leu-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of the tripeptide H-Lys-Leu-Lys-OH (KLL). Understanding the solubility of this peptide is critical for its application in research, drug development, and various biochemical assays. This document outlines the predicted solubility in a range of common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.

Core Concepts of this compound Solubility

The solubility of this compound is governed by its amino acid composition. The peptide consists of two hydrophilic, basic lysine (Lys, K) residues and one hydrophobic leucine (Leu, L) residue. This combination imparts an amphipathic character to the molecule, influencing its behavior in different solvent systems.

  • Hydrophilic Nature: The two lysine residues, with their primary amine side chains, are positively charged at neutral and acidic pH. This charge allows for strong electrostatic interactions and hydrogen bonding with polar solvents like water, contributing to high aqueous solubility.[1] Peptides with more than 25% charged residues, such as this compound, are generally soluble in aqueous solutions.[2][3]

  • Hydrophobic Nature: The leucine residue possesses an isobutyl side chain, which is nonpolar and hydrophobic.[4] The presence of this residue can lead to self-aggregation in aqueous solutions and promotes solubility in less polar or organic solvents.[2]

  • pH-Dependent Solubility: The overall charge of this compound is highly dependent on the pH of the solution. The N-terminal amine, the C-terminal carboxylic acid, and the two lysine side-chain amines all have distinct pKa values. At acidic pH, all amine groups are protonated, resulting in a net positive charge and enhanced solubility in aqueous buffers. Conversely, at basic pH, the carboxylic acid is deprotonated, and the amine groups are neutral, which may affect solubility.

Predicted Solubility of this compound

Solvent SystemPredicted SolubilityRationale & Remarks
Water (distilled, deionized) HighThe two charged lysine residues will drive solubility in water. As a basic peptide, solubility is expected to be higher in slightly acidic water.[5][6]
Phosphate-Buffered Saline (PBS, pH 7.4) HighThe physiological pH and ionic strength of PBS should readily solubilize this peptide due to the protonated lysine residues.[5]
Acidic Buffers (e.g., 0.1 M Acetic Acid) Very HighThe low pH will ensure full protonation of all amine groups, leading to strong electrostatic repulsion between peptide molecules and favorable interactions with the aqueous environment.[3][5]
Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate) Moderate to HighWhile the lysine side chains may be partially deprotonated, the overall polarity should still allow for good solubility.[7]
Methanol (MeOH) ModerateAs a polar protic solvent, methanol can form hydrogen bonds with the peptide backbone and lysine side chains. The hydrophobic leucine residue may also favorably interact with the methyl group of methanol.
Ethanol (EtOH) Low to ModerateEthanol is less polar than methanol, which may reduce its ability to solvate the charged lysine residues effectively.
Dimethyl Sulfoxide (DMSO) HighDMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar parts of the peptide. It is a good first choice for peptides that are difficult to dissolve in aqueous solutions.[6][8]
Acetonitrile (ACN) LowAcetonitrile is a polar aprotic solvent but is generally less effective at solubilizing highly charged peptides compared to DMSO.
Water/Organic Solvent Mixtures VariableMixtures of water with DMSO, methanol, or acetonitrile can be effective for solubilizing amphipathic peptides. A common strategy is to first dissolve the peptide in a minimal amount of organic solvent (e.g., DMSO) and then slowly add the aqueous buffer to the desired concentration.[9]

Experimental Protocol for Determining Peptide Solubility

The following is a general and robust method for determining the solubility of this compound in a given solvent.[10]

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (e.g., water, PBS, 0.1 M acetic acid, DMSO)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Sonicator (bath or probe)

  • Microcentrifuge

  • Analytical balance (for weighing the peptide and tubes)

  • Lyophilizer (optional, for solvent removal)

  • HPLC or UV-Vis spectrophotometer (for concentration determination)

Procedure:

  • Preparation:

    • Accurately weigh 1-2 mg of this compound into a pre-weighed microcentrifuge tube. Record the initial mass of the peptide.

    • Add a defined volume of the test solvent to the tube to achieve a target concentration (e.g., 1 mg/mL or 10 mg/mL).

  • Solubilization:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the peptide is not fully dissolved, sonicate the sample for 5-10 minutes. Intermittent cooling on ice may be necessary to prevent heating.[9]

    • Visually inspect the solution for any remaining solid particles. A fully dissolved peptide will result in a clear, particle-free solution.

  • Equilibration and Separation:

    • Allow the solution to equilibrate at room temperature for 1-2 hours.

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet any undissolved peptide.[10]

  • Quantification of Soluble Peptide:

    • Carefully collect the supernatant without disturbing the pellet.

    • Determine the concentration of the peptide in the supernatant using a suitable analytical method:

      • UV-Vis Spectrophotometry: If the peptide contains aromatic residues (not present in this compound), absorbance can be measured at 280 nm. For peptides lacking aromatic residues, absorbance at 210-220 nm (peptide bond) can be used, but this is more susceptible to interference from other components in the solution.

      • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification. A standard curve should be generated using known concentrations of the peptide.

    • Alternatively, a gravimetric method can be used:

      • Carefully transfer the supernatant to a new pre-weighed tube.

      • Lyophilize the supernatant to remove the solvent and weigh the remaining peptide.[10]

      • The mass of the dissolved peptide can be used to calculate the solubility.

  • Calculation of Solubility:

    • Solubility (mg/mL) = (Concentration of peptide in supernatant in mg/mL)

    • If using the gravimetric method: Solubility (mg/mL) = (Mass of peptide in supernatant) / (Volume of supernatant)

Experimental Workflow for Peptide Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start: Weigh Lyophilized This compound add_solvent Add Defined Volume of Test Solvent start->add_solvent vortex_sonicate Vortex and/or Sonicate to Aid Dissolution add_solvent->vortex_sonicate visual_inspection Visually Inspect for Undissolved Particles vortex_sonicate->visual_inspection fully_dissolved Peptide is Soluble at this Concentration visual_inspection->fully_dissolved Clear Solution not_fully_dissolved Equilibrate and Centrifuge to Pellet Undissolved Peptide visual_inspection->not_fully_dissolved Particulate Matter Remains end End: Report Solubility fully_dissolved->end quantify Quantify Peptide Concentration in Supernatant (HPLC/UV-Vis) or Gravimetrically not_fully_dissolved->quantify calculate Calculate Solubility quantify->calculate calculate->end

Caption: Workflow for determining the solubility of this compound.

Signaling Pathway and Logical Relationships

While this compound does not have a defined signaling pathway in the traditional sense, its interactions with solvents can be represented as a logical relationship diagram based on its chemical properties.

logical_relationships peptide This compound lys1 Lysine 1 (Hydrophilic, Basic) peptide->lys1 leu Leucine (Hydrophobic) peptide->leu lys2 Lysine 2 (Hydrophilic, Basic) peptide->lys2 polar_solvent Polar Solvents (e.g., Water, PBS) lys1->polar_solvent Favorable Interaction organic_solvent Organic Solvents (e.g., DMSO, Methanol) leu->organic_solvent Favorable Interaction lys2->polar_solvent Favorable Interaction high_solubility High Solubility polar_solvent->high_solubility moderate_solubility Moderate Solubility organic_solvent->moderate_solubility

Caption: Logical relationships influencing this compound solubility.

References

Conformational Landscape of the Tripeptide H-Lys-Leu-Lys-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tripeptide H-Lys-Leu-Lys-OH, composed of two lysine residues and one leucine residue, presents a compelling case study in the conformational analysis of short peptides. Due to its limited length and the inherent flexibility of its constituent amino acids, this peptide is unlikely to adopt a single, stable secondary structure such as a well-defined α-helix or β-sheet in an aqueous environment. Instead, it is predicted to exist as a dynamic ensemble of conformations, rapidly interconverting between various states. This guide provides a comprehensive overview of the theoretical considerations and the experimental and computational methodologies required to characterize the conformational landscape of this compound. We detail the protocols for key analytical techniques, present a framework for data interpretation, and outline a logical workflow for a thorough conformational analysis.

Factors Influencing the Conformation of this compound

The secondary structure of a peptide is dictated by a delicate balance of intrinsic and extrinsic factors. For a short peptide like this compound, these factors are particularly influential in shaping its dynamic conformational ensemble.

  • Intrinsic Amino Acid Properties: The primary sequence of Lys-Leu-Lys plays a crucial role. Lysine, with its long, flexible, and positively charged side chain, is hydrophilic and tends to be exposed to the solvent. Leucine, conversely, possesses a bulky, hydrophobic side chain. The interplay between the hydrophilic and hydrophobic residues will significantly influence the local folding.

  • Environmental Factors: The surrounding environment is a critical determinant of peptide conformation.

    • Solvent: In an aqueous solution, the hydrophobic side chain of leucine may drive conformations that minimize its exposure to water, potentially leading to transient turn-like structures.

    • pH: The protonation state of the N-terminus, C-terminus, and the lysine side chains is pH-dependent. Changes in pH will alter the electrostatic interactions within the peptide and with the solvent, thereby affecting the conformational equilibrium.

    • Concentration: At higher concentrations, intermolecular interactions can become more prevalent, potentially leading to aggregation or the formation of intermolecular β-sheet-like structures.

Experimental Protocols for Conformational Analysis

A combination of experimental techniques is necessary to obtain a comprehensive understanding of the conformational properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution at atomic resolution.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized this compound peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 1-5 mM.[1][2]

    • The buffer should have a pH that is relevant to the intended application and should contain 5-10% D₂O for the lock signal.[3]

    • Ensure the total salt concentration is below 300 mM to avoid signal broadening.[3]

    • The final sample volume should be approximately 500 µL.[1][2]

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D ¹H NMR: Provides an initial assessment of the sample's purity and folding state.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid's spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's 3D structure.

    • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds.

  • Data Analysis:

    • Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the sequence.

    • Structural Restraints:

      • Extract distance restraints from the NOESY spectra.

      • Determine dihedral angle restraints (φ and ψ) from coupling constants measured in high-resolution 1D or 2D spectra.

    • Structure Calculation: Use the experimental restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a buffer that is transparent in the far-UV region (e.g., low concentration phosphate buffer).

    • Determine the precise concentration of the peptide solution using UV absorbance or amino acid analysis.

    • For far-UV CD (190-260 nm), the peptide concentration should be in the range of 0.1-0.3 mg/mL.[4]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer solution.

    • Record the CD spectrum of the peptide sample over the desired wavelength range.

    • Typically, spectra are recorded at a controlled temperature.

    • Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • The shape and magnitude of the CD spectrum provide qualitative information about the secondary structure. A spectrum with a strong negative band around 200 nm is indicative of a random coil conformation, which is likely for this compound.

    • Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements (α-helix, β-sheet, turn, and random coil).

Computational Protocol for Conformational Analysis

Molecular dynamics (MD) simulations provide a computational approach to explore the conformational landscape and dynamics of a peptide.

Methodology:

  • System Setup:

    • Generate an initial 3D structure of this compound, typically in an extended conformation.

    • Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately represents the interactions of the peptide and solvent.

    • Place the peptide in a simulation box of a defined shape (e.g., cubic, dodecahedron).

    • Solvate the box with an explicit water model (e.g., TIP3P).[5]

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.[6]

    • Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure while restraining the peptide atoms. This is often done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[6]

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) without restraints to sample the conformational space of the peptide.

  • Analysis of Trajectory:

    • Analyze the trajectory to identify the most populated conformations and the transitions between them.

    • Calculate structural properties such as Ramachandran plots (for φ and ψ angles), hydrogen bond formation, and root-mean-square deviation (RMSD).

    • The results can be used to generate a model of the conformational ensemble of the peptide.

Data Presentation

The following table is an illustrative example of how quantitative data from the aforementioned experiments and simulations for this compound could be summarized.

ParameterLysine 1Leucine 2Lysine 3Method
Dihedral Angles
φ (degrees)-60 ± 15-75 ± 20-65 ± 18NMR / MD
ψ (degrees)140 ± 25-50 ± 30135 ± 22NMR / MD
Secondary Structure (%)
α-Helix---CD
β-Sheet---CD
Turn---CD
Random Coil---CD
Solvent Accessible Surface Area (Ų) 180 ± 10150 ± 12190 ± 11MD

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific experimental or computational data for this compound is publicly available.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive conformational analysis of a short peptide like this compound.

Peptide_Conformational_Analysis Start Peptide Synthesis & Purification (this compound) Computational_Branch Computational Analysis Start->Computational_Branch Experimental_Branch Experimental Analysis Start->Experimental_Branch MD_Setup MD Simulation Setup (Force Field, Solvation) Computational_Branch->MD_Setup Initial Structure NMR_Exp NMR Spectroscopy (1D, 2D NOESY, TOCSY) Experimental_Branch->NMR_Exp CD_Exp CD Spectroscopy Experimental_Branch->CD_Exp MD_Run MD Production Run MD_Setup->MD_Run MD_Analysis Trajectory Analysis (Clustering, Dihedrals) MD_Run->MD_Analysis Integration Data Integration & Refinement MD_Analysis->Integration NMR_Analysis NMR Data Analysis (Assignments, Restraints) NMR_Exp->NMR_Analysis CD_Analysis CD Spectra Deconvolution (% Secondary Structure) CD_Exp->CD_Analysis NMR_Analysis->Integration Structural Restraints CD_Analysis->Integration Secondary Structure % Final_Model Conformational Ensemble Model of this compound Integration->Final_Model

Caption: Workflow for determining the conformational landscape of this compound.

Conclusion

The tripeptide this compound is not expected to possess a single, well-defined secondary structure. Instead, it likely exists as a dynamic ensemble of rapidly interconverting conformations in solution. A comprehensive characterization of this conformational landscape requires a multi-pronged approach that integrates sophisticated experimental techniques, such as NMR and CD spectroscopy, with powerful computational methods like molecular dynamics simulations. The detailed protocols and workflow presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the structural properties of this compound and other short peptides, which is essential for understanding their biological function and for rational drug design.

References

A Technical Guide to H-Lys-Leu-Lys-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The tripeptide H-Lys-Leu-Lys-OH, composed of two lysine residues and one leucine residue, is a molecule of interest in various research and development fields. Its cationic nature, conferred by the two lysine residues, and the hydrophobicity of leucine give it unique physicochemical properties that can be exploited in drug delivery, cell penetration, and as a structural motif in larger bioactive peptides. This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and potential biological significance of this compound.

Commercial Availability

Direct commercial suppliers for the specific tripeptide this compound are limited, with most vendors offering it as a custom synthesis product. This approach allows researchers to specify the desired quantity, purity, and formulation to meet the specific needs of their experimental work. Several companies specialize in custom peptide synthesis, utilizing advanced technologies to ensure high-quality products.

One notable supplier listing the peptide is:

  • GL Biochem: This company lists this compound in their catalog, providing a direct source for this peptide.

For researchers requiring specific modifications, purities, or larger quantities, the following companies offer custom peptide synthesis services and are equipped to produce this compound:

  • GenScript[1]

  • Creative Biolabs[2]

  • Bio-Synthesis Inc.[3]

  • Thermo Fisher Scientific[4]

  • Biomatik[5]

  • AAPPTec[6]

Table 1: Representative Quantitative Data for this compound and Similar Peptides

ParameterThis compoundH-Ser-Leu-Leu-Lys-OH (Representative)H-Lys-Lys-Lys-Trp-Lys-Lys-Lys-OH (Representative)
Molecular Formula C18H37N5O4C21H41N5O6C47H84N18O8
Molecular Weight 387.52 g/mol 459.59 g/mol [7]1029.3 g/mol [8][9]
Purity (by HPLC) >95% (Typically available via custom synthesis)96.5%[7]>97%[8]
Form Lyophilized PowderLyophilized Powder[7]Lyophilized Powder[8][9]
Counterion Trifluoroacetate (TFA) salt is commonTrifluoroacetate (TFA) salt[7]Trifluoroacetate (TFA) salt[8][9]
Solubility Soluble in waterSoluble in waterSoluble in water[9]
Storage -20°C-20°C[7]-20°C[9]

Experimental Protocols

The synthesis and purification of this compound typically follow standard solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) protocols.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the most common method for producing peptides like this compound.[6] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials and Reagents:

  • Fmoc-Lys(Boc)-Wang resin or 2-chlorotrityl chloride resin

  • Fmoc-Leu-OH

  • Fmoc-Lys(Boc)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Ether for precipitation

Protocol:

  • Resin Swelling: The resin is swollen in DMF for 30-60 minutes.

  • First Amino Acid Loading (if starting with a base resin): The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound lysine is removed by treating with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next amino acid, Fmoc-Leu-OH, is activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours. The resin is then washed.

  • Repeat Deprotection and Coupling: The Fmoc deprotection and coupling steps are repeated for the final amino acid, Fmoc-Lys(Boc)-OH.

  • Final Fmoc Deprotection: The Fmoc group of the N-terminal lysine is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: The crude peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The precipitate is then washed with ether and dried.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve the desired purity.

Instrumentation and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Protocol:

  • Sample Preparation: The crude, lyophilized peptide is dissolved in a minimal amount of Solvent A, filtered, and injected into the HPLC.

  • Elution Gradient: The peptide is eluted from the column using a linear gradient of increasing concentration of Solvent B. A typical gradient for a short peptide like this compound might be from 5% to 60% Solvent B over 30-60 minutes.

  • Fraction Collection: Fractions are collected based on the UV absorbance at 214 nm or 280 nm.

  • Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Fractions containing the pure peptide are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Potential Biological Roles and Signaling Pathways

While the specific biological role of the this compound tripeptide is not extensively documented, the presence of the Lys-Leu-Lys motif suggests several potential functions based on the properties of its constituent amino acids and related peptide sequences. Lysine residues are known to be involved in a variety of biological processes, including protein stability, enzyme catalysis, and post-translational modifications.[10]

One of the most well-characterized roles for a similar sequence is the C-terminal tripeptide Ser-Lys-Leu (SKL), which acts as a peroxisome-targeting signal 1 (PTS1).[11] This signal is recognized by the PEX5 receptor, which mediates the import of the protein into the peroxisome. The consensus sequence for PTS1 is (S/A/C)-(K/R/H)-L.[11] Although this compound does not perfectly match this consensus at the N-terminal position, the central Lys-Leu motif is a key component. This suggests that peptides containing a Lys-Leu-Lys motif could potentially interact with components of the peroxisomal import machinery.

Below is a diagram illustrating the general workflow for custom peptide synthesis and purification, and a diagram of the peroxisomal protein import pathway, a potential biological context for Lys-Leu-Lys containing peptides.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Analysis Resin Resin Support AA1 Couple Fmoc-Lys(Boc)-OH Resin->AA1 Deprotect1 Fmoc Deprotection AA1->Deprotect1 AA2 Couple Fmoc-Leu-OH Deprotect1->AA2 Deprotect2 Fmoc Deprotection AA2->Deprotect2 AA3 Couple Fmoc-Lys(Boc)-OH Deprotect2->AA3 Deprotect3 Final Fmoc Deprotection AA3->Deprotect3 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotect3->Cleavage Precipitation Precipitation with Ether Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Analysis Purity Analysis (HPLC/MS) HPLC->Analysis Pure_Peptide Pure Lyophilized Peptide Analysis->Pure_Peptide

Custom peptide synthesis and purification workflow.

Peroxisomal_Import_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome Cargo Cargo Protein with C-terminal PTS1 (e.g., -Ser-Lys-Leu) PEX5 PEX5 Receptor Cargo->PEX5 Binding Cargo_PEX5 Cargo-PEX5 Complex PEX5->Cargo_PEX5 Docking_Complex Docking/Translocation Complex (PEX13, PEX14) Cargo_PEX5->Docking_Complex Docking Import Import into Peroxisomal Matrix Docking_Complex->Import Release Cargo Release Import->Release Recycling PEX5 Recycling Release->Recycling

Peroxisomal protein import pathway via PTS1.

Conclusion

This compound is a short, cationic peptide with potential applications in various areas of biochemical and pharmaceutical research. While not widely available as a stock product, it can be readily obtained through custom synthesis. The well-established protocols for solid-phase peptide synthesis and RP-HPLC purification allow for the production of high-purity material for experimental use. Further research into the specific biological activities of this compound may reveal novel functions, potentially related to protein-protein interactions, cell penetration, or as a mimic of biological targeting signals. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related peptides.

References

An In-depth Technical Guide to the Safe Handling of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

General Safety and Hazard Information

Based on the safety data sheets (SDS) of related compounds such as L-Lysine hydrochloride and other lysine-containing peptides, H-Lys-Leu-Lys-OH is not expected to be classified as a hazardous substance. However, as with any chemical of unknown toxicity, it is prudent to handle it with care. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

General Precautions:

  • Avoid breathing dust.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Ensure adequate ventilation in the handling area.[2][3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended when handling this compound powder:

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear impervious clothing and chemical-resistant gloves. The specific glove material should be selected based on the solvent used for reconstitution.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate dust filter.[3] A dust mask (type N95 or equivalent) is recommended for handling the powder.
First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[3]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice.
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention.
Storage and Stability

Proper storage is crucial to maintain the integrity of the peptide.

ConditionRecommendation
Temperature Store in a cool, dry, and well-ventilated place.[2] For long-term storage of stock solutions, it is recommended to store at -20°C or -80°C.[4][5][6][7]
Moisture Keep container tightly closed to prevent moisture absorption, as the peptide is likely hygroscopic. Store in a dry place.[8]
Incompatibilities Avoid strong oxidizing agents.[2]
Stock Solutions Once dissolved, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4][5][6][7] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stored for up to six months.[4][5][6][7] If using water as a solvent, filter-sterilize the solution before use.[7]
Accidental Release Measures

In case of a spill, follow these procedures:

  • Personal Precautions: Wear appropriate PPE as described in Section 2.[2]

  • Containment: Sweep up the spilled solid material, avoiding dust generation.[2]

  • Cleaning: Place the spilled material into a suitable container for disposal.[2][8]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[8]

Experimental Workflow for Handling this compound

The following diagram illustrates a general workflow for handling this compound in a research setting, from receiving the compound to its experimental use.

G General Workflow for this compound Handling cluster_receipt Receiving and Storage cluster_prep Preparation for Experiment cluster_exp Experimental Use cluster_disposal Waste Disposal receive Receive Compound log Log in Inventory receive->log store Store at Recommended Temperature log->store weigh Weigh Peptide in Ventilated Enclosure dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_sol Store Stock Solution at -20°C or -80°C aliquot->store_sol thaw Thaw Aliquot dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment dispose Dispose of Waste According to Institutional Guidelines

Caption: Workflow for this compound handling.

Logical Relationship of Safety Precautions

The implementation of safety precautions follows a logical hierarchy to ensure personnel and environmental safety.

G Hierarchy of Safety Controls for this compound elimination Elimination/Substitution (Not Feasible) engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) elimination->engineering Most Effective admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (e.g., Gloves, Goggles) admin->ppe Least Effective

Caption: Hierarchy of safety controls.

While no specific signaling pathways involving this compound were identified, peptides containing Lysine and Leucine residues are known to have antimicrobial and cell-penetrating properties.[9] The cationic nature of the lysine residues facilitates interaction with negatively charged cell membranes, while the hydrophobic leucine contributes to membrane insertion. Researchers working on such applications should consider the potential biological activity of this peptide and handle it accordingly within the framework of the safety precautions outlined in this guide.

References

The Role of Kallikrein-Related Peptidases (KLKs) in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The human Kallikrein-related peptidase (KLK) family comprises fifteen conserved serine proteases (KLK1-KLK15) that represent the largest contiguous cluster of proteases in the human genome.[1][2] Initially identified for their biomarker potential, particularly KLK3 (Prostate-Specific Antigen, PSA), emerging evidence has solidified their role as critical mediators in a variety of physiological and pathological processes.[1][3] KLK proteins are synthesized as inactive pre-proenzymes and are secreted into the extracellular space.[1][4] Activation occurs through proteolytic cleavage of an N-terminal pro-peptide, often initiating complex, cascade-like enzymatic pathways involving other KLKs or proteases.[1][4][5] Once active, KLKs exert their influence by cleaving a wide array of substrates, including other proteins, growth factors, and cell surface receptors, thereby initiating or modulating crucial cellular signaling pathways.[2] Dysregulation of KLK activity is implicated in numerous diseases, including cancer, inflammation, and neurodegeneration.[1][5] This guide provides an in-depth technical overview of the core signaling mechanisms governed by KLK peptides, targeted at researchers and drug development professionals.

Core Signaling Pathways Involving KLKs

KLKs function as pivotal nodes in cellular communication, primarily through direct enzymatic action on signaling components or by initiating proteolytic cascades that amplify downstream effects.

The Kallikrein-Kinin System (KKS)

The classical function of tissue kallikrein (KLK1) is central to the Kallikrein-Kinin System. KLK1 cleaves low-molecular-weight kininogen (LMWK) to release vasoactive kinin peptides, such as kallidin (Lys-bradykinin).[1] These kinins then bind to and activate G-protein coupled bradykinin receptors (B1 and B2), triggering intracellular signaling cascades.[6] This pathway is fundamental in regulating blood pressure, inflammation, smooth muscle contraction, vascular permeability, and angiogenesis.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KLK1 Active KLK1 Kininogen Low Molecular Weight Kininogen (LMWK) Kallidin Kallidin (Lys-Bradykinin) Kininogen->Kallidin Cleavage by KLK1 B2R Kinin B2 Receptor Kallidin->B2R Binds & Activates Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Effects Downstream Effects: - Vasodilation - Inflammation - Angiogenesis Ca->Effects PKC->Effects

KLK1 signaling through the Kallikrein-Kinin System.
Protease-Activated Receptor (PAR) Signaling

Several KLKs function as direct signaling molecules by cleaving and activating Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[3][7] Activation occurs via a unique mechanism where the protease cleaves the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[8] This mechanism directly links extracellular proteolysis to intracellular events like calcium mobilization and MAP kinase activation.[8][9]

  • KLK1: Can activate PAR1 and PAR4, mediating pro-inflammatory pathways in renal cells and promoting migration in prostate cancer cells.[3][10][11]

  • KLK2 & KLK4: Activate PAR1 and PAR2, which is implicated in prostate cancer cell proliferation and signaling.[9][12]

  • KLK5 & KLK14: Are potent activators of PAR2, playing roles in skin inflammation, atopic dermatitis, and eosinophilic esophagitis.[8][13][14][15]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space KLK Active KLK (e.g., KLK1, 4, 5, 14) PAR_inactive Inactive PAR (N-terminus intact) KLK->PAR_inactive Cleaves N-terminus PAR_active Active PAR (Tethered Ligand Exposed) PAR_inactive->PAR_active Activation G_protein G-Proteins (Gq, G12/13, etc.) PAR_active->G_protein Activates Effectors Downstream Effectors (PLC, RhoGEFs, etc.) G_protein->Effectors Responses Cellular Responses: - Ca²⁺ Mobilization - MAPK/ERK Activation - Proliferation / Migration Effectors->Responses

Mechanism of Protease-Activated Receptor (PAR) signaling by KLKs.
Regulation of AR and mTOR Signaling in Prostate Cancer

In prostate cancer, KLK4 plays a central role in a molecular circuit that integrates two critical proliferative pathways: androgen receptor (AR) signaling and mTOR signaling.[16][17] KLK4's expression is androgen-regulated.[16] The KLK4 protein interacts with and promotes the degradation of the Promyelocytic Leukemia Zinc Finger (PLZF) protein.[17] PLZF normally acts as a tumor suppressor by directly inhibiting AR's transcriptional activity and by activating REDD1, an inhibitor of the mTORC1 complex.[16][17] By degrading PLZF, KLK4 effectively "releases the brakes" on both AR and mTOR signaling, creating a feed-forward loop that promotes cancer cell proliferation and survival.[16][18]

G Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds & Activates KLK4_gene KLK4 Gene AR->KLK4_gene Induces Transcription Proliferation Cell Proliferation & Survival AR->Proliferation Promotes KLK4_protein KLK4 Protein KLK4_gene->KLK4_protein Translation PLZF PLZF KLK4_protein->PLZF Degrades PLZF->AR Inhibits REDD1 REDD1 PLZF->REDD1 Activates mTORC1 mTORC1 REDD1->mTORC1 Inhibits mTORC1->Proliferation Promotes

KLK4 integrates Androgen Receptor and mTOR signaling in prostate cancer.
Crosstalk with Other Signaling Pathways

KLKs intersect with numerous other signaling cascades:

  • Growth Factor Signaling: KLK1 can process pro-epidermal growth factor (pro-EGF) to activate EGFR signaling.[6][19] Additionally, KLKs can transactivate EGFR via PAR-dependent mechanisms.[6] In cancer, KLK2 and KLK3 degrade Insulin-like Growth Factor Binding Proteins (IGFBPs), increasing the bioavailability of IGF, a potent mitogen.[9][18]

  • Extracellular Matrix (ECM) Remodeling: KLKs contribute to tissue remodeling and cancer cell invasion by directly degrading ECM components or by activating other proteases, such as Matrix Metalloproteinases (MMPs) and the urokinase plasminogen activator (uPA) system.[1][18]

Quantitative Analysis of KLK-Mediated Cellular Responses

The following tables summarize key quantitative data from studies investigating the cellular effects of KLK peptides.

Table 1: Effect of KLK1 on Pro-inflammatory Cytokine and PAR Expression in Proximal Tubular Epithelial Cells (PTEC)

Parameter Treatment Fold Increase / Effect Reference
Cytokine/Adhesion Molecule mRNA 100 nM Recombinant KLK1 Significant upregulation of IL-6, CCL-2, IL-8, ICAM-1 [3][10]
PAR-4 mRNA 100 nM Recombinant KLK1 2.9-fold increase [3][10]
PAR-1 mRNA 100 nM Recombinant KLK1 1.4-fold increase [3][10]
PAR-2 mRNA 100 nM Recombinant KLK1 1.2-fold increase [3][10]

| MAPK Signaling | 100 nM Recombinant KLK1 | Activation of p38 and p42/44 phosphorylation |[3] |

Table 2: Impact of KLK4 on Prostate Cancer Cell Proliferation

Cell Line Experimental Condition Quantitative Outcome Reference
VCaP KLK4 knockdown (shRNA) 60% reduction in colonigenic potential [16]

| DU145 | Ectopic KLK4 expression | >20-fold difference in cell numbers at day 10 |[20] |

Table 3: Anti-inflammatory Effects of an Antimicrobial "KLK" Peptide in LPS-Stimulated Macrophages

Parameter Measured KLK Peptide Concentration % Inhibition / IC₅₀ Reference
Nitric Oxide (NO) Production 5 µg/mL 91.00 ± 2.37% [21]
Prostaglandin E2 (PGE₂) Production 25 µg/mL 88.66 ± 0.01% [21][22]
Interleukin-1β (IL-1β) Production IC₅₀ 8.83 ± 1.31 µg/mL [21][22]

| Tumor Necrosis Factor-α (TNF-α) Production | IC₅₀ | 0.91 ± 0.07 µg/mL |[21][22] |

Key Experimental Methodologies

Investigating KLK signaling pathways requires a range of specialized molecular and cellular biology techniques.

Analysis of PAR Activation by Calcium Mobilization

This functional assay measures a key downstream effect of PAR activation.

  • Principle: Activation of Gq-coupled PARs leads to the release of intracellular calcium (Ca²⁺) stores. This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators.

  • Methodology:

    • Cells expressing the PAR of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • A baseline fluorescence reading is established using a fluorometric plate reader or microscope.

    • The purified, active KLK peptide is added to the cells.

    • The change in fluorescence intensity over time is recorded, reflecting the change in intracellular Ca²⁺ concentration.[8]

    • A potent, known agonist (e.g., trypsin) is often used as a positive control.

Assessment of Protein Expression and Phosphorylation by Western Blotting

This technique is used to detect changes in protein levels and activation states (via phosphorylation) in response to KLK signaling.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

  • Methodology:

    • Cells are treated with or without the KLK peptide for a specified time.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

    • Protein concentration is determined (e.g., using a BCA assay) to ensure equal loading.

    • Equal amounts of protein are resolved on a polyacrylamide gel and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-phospho-ERK1/2, anti-iNOS, anti-COX-2).[12][21]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.[21][22]

Activity-Based Protein Profiling (ABPP) of KLKs

ABPP utilizes chemical probes to specifically label and quantify the active fraction of enzymes within complex biological samples, providing a more accurate measure of function than total protein levels.

  • Principle: Activity-based probes (ABPs) are small molecules that typically consist of a reactive group that covalently binds to the active site of the enzyme, a specific recognition element, and a reporter tag (e.g., biotin or a fluorophore).

  • Methodology:

    • Probe Incubation: PCa cells are incubated with a cocktail of specific KLK ABPs (e.g., KLK2_bABP, KLK3_bABP, KLK14_bABP).[23]

    • Sample Collection: The conditioned medium containing secreted, active KLKs bound to the probes is collected.[24]

    • Concentration: The medium is concentrated using a molecular weight cutoff (MWCO) spin filter to enrich the proteins.[24]

    • Analysis: The labeled proteins are subjected to SDS-PAGE.

    • Visualization: The active KLKs are visualized either by direct in-gel fluorescence (if using a fluorescent ABP) or by blotting with streptavidin-HRP (if using a biotinylated ABP).[23][24]

G Start Prostate Cancer (PCa) Cell Culture Step1 Incubate with Activity-Based Probes (ABPs) Start->Step1 Step2 Collect Conditioned Media (Contains secreted active KLKs) Step1->Step2 Step3 Concentrate Sample (MWCO Spin Filter) Step2->Step3 Step4 Separate Proteins (SDS-PAGE) Step3->Step4 Step5a In-Gel Fluorescence Scan Step4->Step5a Step5b Transfer to Membrane & Blot with Streptavidin-HRP Step4->Step5b End Quantify Active KLKs Step5a->End Step5b->End

Workflow for Activity-Based Protein Profiling (ABPP) of KLKs.

Conclusion

Kallikrein-related peptidases are not merely housekeeping enzymes but are sophisticated regulators of cellular signaling. Through proteolytic activation of dedicated receptors like PARs, modulation of growth factor availability, and intricate crosstalk with hormone receptor pathways, KLKs orchestrate a wide range of cellular behaviors. Their involvement in proteolytic cascades allows for rapid and amplified signal transduction in response to specific physiological or pathological cues. The aberrant activity of KLKs in diseases like cancer and chronic inflammation underscores their importance as high-value targets for novel therapeutic interventions. A deeper understanding of the KLK "activome" and its downstream signaling consequences, facilitated by advanced techniques like ABPP, will be crucial for the development of next-generation diagnostics and targeted drugs.

References

An In-depth Technical Guide to H-Lys-Leu-Lys-OH: Analogues, Derivatives, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Lys-Leu-Lys-OH, composed of two cationic lysine residues and one hydrophobic leucine residue, represents a fundamental structural motif found in a variety of biologically active peptides. While research on this specific tripeptide is limited, its analogues and derivatives have demonstrated significant potential, particularly as antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with the Lys-Leu-Lys motif. It includes detailed experimental protocols for peptide synthesis and antimicrobial testing, quantitative data for relevant analogues, and visual representations of key biological pathways and experimental workflows. This document serves as a foundational resource for researchers interested in exploring the therapeutic applications of short, cationic peptides.

Introduction: The this compound Motif

The structure of this compound confers an amphipathic character, a key feature in many bioactive peptides. The two lysine residues provide a positive charge at physiological pH, facilitating interactions with negatively charged biological membranes, such as those of bacteria. The central leucine residue introduces a hydrophobic element, which is crucial for penetrating lipid bilayers. This combination of cationic and hydrophobic properties is a hallmark of many antimicrobial peptides (AMPs).

Physicochemical Properties

A summary of the key physicochemical properties of the parent tripeptide, this compound, is presented in Table 1.

PropertyValue
Molecular Formula C₁₈H₃₇N₅O₄
Molecular Weight 387.52 g/mol
IUPAC Name (2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Canonical SMILES C(CCN)CC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N
Charge (at pH 7.4) +2
Hydrophobicity (GRAVY) -1.95

Table 1. Physicochemical properties of this compound.

Analogues and Derivatives: Expanding the Therapeutic Potential

While this compound itself is not extensively studied, its core motif is present in various synthetic peptides with pronounced biological activities.

Lipopeptide Analogues with Antimicrobial Activity

A significant area of research has been the development of lipopeptides, where a fatty acid chain is conjugated to a short peptide. This modification enhances the amphipathicity and membrane-disrupting capabilities of the peptide. Analogues based on a Lys-Lys containing tripeptide, such as C16-YKK and C16-WKK, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2]

The general structure of these lipopeptides involves a C16 (palmitoyl) chain attached to the N-terminus of a tripeptide. The presence of an aromatic residue (Tyrosine or Tryptophan) further modulates the amphiphilicity of these molecules.[1][2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these lipopeptide analogues has been quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The MIC values for several lipopeptide analogues are summarized in Table 2.

LipopeptideTarget MicroorganismMIC (μg/mL)
C16-YKK (P1) E. coli K-1215.63 - 31.25
S. enterica NCTC 518831.25 - 62.5
S. aureus NCDO 94931.25 - 62.5
C16-Ykk (P1D) E. coli K-1215.63 - 31.25
S. enterica NCTC 518831.25 - 62.5
S. aureus NCDO 94931.25 - 62.5
C16-WKK (P2) E. coli K-1231.25 - 62.5
S. enterica NCTC 518862.5 - 250
S. aureus NCDO 94931.25 - 62.5

Table 2. Minimum Inhibitory Concentration (MIC) values of palmitoylated (C16) tripeptide analogues against various bacteria. 'k' denotes a D-lysine residue. Data sourced from Adak et al. (2024).[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound and its analogues.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Leu-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(1-Benzotriazolyl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Second Amino Acid Coupling (Fmoc-Leu-OH):

    • Repeat the Fmoc deprotection steps (3.1.2).

    • Couple Fmoc-Leu-OH using the same procedure as in step 3.1.3.

  • Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Repeat the Fmoc deprotection steps (3.1.2).

    • Couple the final Fmoc-Lys(Boc)-OH using the same procedure as in step 3.1.3.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection steps (3.1.2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry (e.g., ESI-MS) to verify the molecular weight. Purity is assessed by analytical HPLC.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.[1]

Materials:

  • Synthesized peptide

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Peptide Preparation: Dissolve the peptide in sterile water or a suitable solvent and prepare a series of 2-fold serial dilutions in MHB in the wells of a 96-well plate.

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, then further diluted to achieve approx. 5 x 10⁵ CFU/mL in the final well volume).

  • Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include positive control wells (bacteria in MHB without peptide) and negative control wells (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration that shows no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogues are primarily attributed to their interactions with cellular membranes and their ability to act as signaling motifs.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of Lys-Leu-Lys containing lipopeptides is believed to occur through membrane disruption. The positively charged lysine residues initially interact with the negatively charged components of the bacterial cell membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). This is followed by the insertion of the hydrophobic leucine and the lipid tail into the membrane, leading to pore formation, loss of membrane integrity, and ultimately cell death.

G cluster_0 Bacterial Cell Membrane Membrane Lipid Bilayer Pore Pore Formation Membrane->Pore Hydrophobic Insertion Lipopeptide C16-Lys-Leu-Lys Analogue Lipopeptide->Membrane Electrostatic Interaction Death Cell Death Pore->Death Loss of Integrity

Caption: Proposed membrane disruption mechanism of antimicrobial lipopeptides.

Peroxisomal Targeting: A Model for Motif-Directed Signaling

While not directly demonstrated for this compound, the highly similar C-terminal tripeptide Ser-Lys-Leu (SKL) is a well-characterized peroxisome-targeting signal 1 (PTS1). This illustrates how a short Lys-Leu containing motif can direct a protein to a specific subcellular location. The PTS1 signal is recognized by the PEX5 receptor in the cytoplasm, which then mediates the import of the cargo protein into the peroxisome.

G cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome Cargo Cargo Protein with -Ser-Lys-Leu PEX5 PEX5 Receptor Cargo->PEX5 Binding Complex Cargo-PEX5 Complex PEX5->Complex Docking Docking Complex (PEX13/14/17) Complex->Docking Docking Import Translocation Docking->Import Import

Caption: Peroxisomal import pathway mediated by the PTS1 (-SKL) signal.

Experimental and Logical Workflows

The development and evaluation of novel peptide analogues follow a structured workflow, from synthesis to biological testing.

G SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization BioAssay Biological Assay (e.g., MIC) Characterization->BioAssay Data Data Analysis BioAssay->Data

Caption: General workflow for the synthesis and evaluation of peptide analogues.

Conclusion and Future Directions

The this compound motif serves as a valuable scaffold for the design of novel therapeutic agents. While the parent tripeptide has yet to be fully characterized biologically, its analogues, particularly lipopeptide derivatives, have demonstrated potent antimicrobial activity. The data and protocols presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on:

  • Synthesizing and evaluating the biological activity of this compound itself to establish a baseline.

  • Exploring a wider range of derivatives, including different lipid chain lengths, N- and C-terminal modifications, and substitutions with non-canonical amino acids.

  • Investigating the potential of these peptides as anticancer, antiviral, or cell-penetrating agents.

  • Elucidating the precise mechanisms of action and exploring potential synergistic effects with existing antibiotics.

By systematically exploring the structure-activity relationships of this fundamental tripeptide motif, the scientific community can unlock new avenues for the development of next-generation peptide-based therapeutics.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide H-Lys-Leu-Lys-OH using Fmoc/tBu chemistry. The protocol details all stages of the synthesis, from resin preparation and initial amino acid loading to peptide chain elongation, final cleavage, and deprotection. This guide is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acid sequences.[1][2] This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] The use of a solid support simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.[2][3]

This protocol specifically outlines the synthesis of this compound, a short peptide sequence, utilizing the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[3] The synthesis employs 2-chlorotrityl chloride (2-CTC) resin, which is ideal for preparing peptides with a C-terminal carboxylic acid and helps minimize side reactions like diketopiperazine formation.[4]

Materials and Reagents

The quality of reagents is critical for successful peptide synthesis.[5] Ensure all solvents are peptide synthesis grade and amino acid derivatives are of high purity.

Category Reagent/Material Recommended Grade/Specification
Resin 2-Chlorotrityl chloride (2-CTC) Resin100-200 mesh, ~1.0-1.6 mmol/g loading capacity
Amino Acids Fmoc-Lys(Boc)-OH>99% purity[5][6]
Fmoc-Leu-OH>99% purity
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Anhydrous, peptide synthesis grade
Methanol (MeOH)ACS grade or higher
Diethyl ether or MTBEAnhydrous
Coupling Reagents HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>98% purity[7]
Bases N,N-Diisopropylethylamine (DIPEA)>99.5%, redistilled
Piperidine>99.5%, redistilled
Deprotection/Cleavage Trifluoroacetic acid (TFA)>99.5%
Scavengers Triisopropylsilane (TIS)>98%
Water (H₂O)Deionized or HPLC grade

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The 2-CTC resin is highly sensitive to moisture and should be handled in a dry environment.[4][8]

  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in anhydrous DCM (10 mL/g) for 30-60 minutes in a reaction vessel.[9]

  • Amino Acid Preparation: In a separate flask, dissolve Fmoc-Lys(Boc)-OH (1.0-1.5 equivalents relative to resin capacity) in anhydrous DCM (~10 mL/g of resin). Add DIPEA (2.5 equivalents).[8]

  • Loading: Drain the DCM from the swollen resin. Immediately add the Fmoc-Lys(Boc)-OH/DIPEA solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.[8]

  • Capping: To cap any unreacted chlorotrityl sites, add MeOH (0.8-1.0 mL/g of resin) and agitate for an additional 30 minutes.[4][10]

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Determination of Resin Loading (Fmoc Assay)

The loading capacity of the resin must be determined to calculate reagent quantities for subsequent steps.

  • Accurately weigh ~5 mg of the dried, loaded resin into a tube.

  • Add 1 mL of 20% (v/v) piperidine in DMF.[8][10]

  • Agitate for 30-60 minutes to ensure complete Fmoc group cleavage.

  • Dilute a known volume of the supernatant with DMF (e.g., 100 µL into 9.9 mL of DMF for a 1:100 dilution).

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading using the formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × Resin Weight in g) (Molar extinction coefficient of the adduct is ~7800 L mol⁻¹ cm⁻¹)

Peptide Chain Elongation Cycle

The following steps are repeated for each amino acid (Fmoc-Leu-OH, then Fmoc-Lys(Boc)-OH) to be added to the chain.

Step Procedure Reagents & Solvents Time Purpose
1. Swelling Swell the peptide-resin in DMF.DMF (10 mL/g resin)15-30 minPrepare resin for reaction.
2. Fmoc Deprotection Treat resin with piperidine solution.20% Piperidine in DMF1 x 3 min, 1 x 7 minRemove N-terminal Fmoc group.
3. Washing Wash resin to remove piperidine and dibenzofulvene.DMF (5x), DCM (3x), DMF (3x)~10 minPurify the peptide-resin.
4. Coupling Add pre-activated amino acid solution.Fmoc-AA (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF30-60 minForm the peptide bond.[7]
5. Washing Wash resin to remove excess reagents.DMF (3x), DCM (3x)~5 minPurify the peptide-resin.
6. Monitoring (Optional) Perform a Kaiser test to check for free amines.[11][12]Ninhydrin solutions5 minConfirm reaction completion.

Note: Equivalents (eq) are calculated based on the initial loading of the first amino acid.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the Boc side-chain protecting groups.[5][6]

  • Final Deprotection: After the last coupling cycle, perform a final Fmoc deprotection (Step 2 above).

  • Washing and Drying: Wash the peptide-resin thoroughly with DMF (3x), DCM (5x), and MeOH (3x). Dry the resin completely under vacuum for several hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For this compound, a standard cocktail is effective.[13][14]

Reagent "Reagent T" Cocktail Composition Purpose
Trifluoroacetic acid (TFA)95%Cleaves peptide from resin and removes acid-labile protecting groups (Boc).[15]
Triisopropylsilane (TIS)2.5%Cation scavenger to prevent side reactions.[13]
Water (H₂O)2.5%Cation scavenger.[13]
  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of starting resin) and incubate with occasional swirling for 2-3 hours at room temperature.[14]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing 10x volume of ice-cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.

Visualized Workflows and Structures

SPPS Workflow for this compound

Caption: SPPS workflow for this compound synthesis.

Chemical Structure Representation

Caption: Structure of this compound peptide.

References

Application Note: HPLC Purification of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the tripeptide H-Lys-Leu-Lys-OH using reversed-phase high-performance liquid chromatography (RP-HPLC). The method employs a C18 stationary phase with a water/acetonitrile gradient system containing trifluoroacetic acid (TFA) as an ion-pairing agent. This protocol is designed to serve as a starting point for researchers seeking to achieve high purity of this compound for various research and development applications.

Introduction

This compound is a tripeptide composed of two basic lysine residues and one hydrophobic leucine residue. The purification of synthetic peptides is a critical step to remove impurities generated during synthesis, such as truncated or deletion sequences.[1][2] Reversed-phase HPLC is the standard and highly effective method for purifying peptides.[1][2][3][4] The separation is based on the differential partitioning of the peptide and impurities between the nonpolar stationary phase and the polar mobile phase.[2] By gradually increasing the hydrophobicity of the mobile phase, peptides are eluted in order of increasing hydrophobicity.[4] This method provides high resolution and recovery for a wide range of peptides.[3]

Experimental Protocol

This protocol outlines a general method for the purification of this compound. Optimization may be required based on the specific crude sample and HPLC system.

Materials and Reagents
  • Crude this compound peptide

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm)

  • Data acquisition and processing software

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

Filter both mobile phases through a 0.22 µm membrane filter before use.

Sample Preparation
  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 10 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method

The following is a starting gradient method. Due to the polar nature of this compound (containing two lysine residues), it is expected to elute at a relatively low concentration of acetonitrile.

ParameterValue
Column C18, 10 µm, 100 Å, 250 x 10 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection UV at 215 nm
Injection Volume 500 µL
Column Temperature Ambient
Gradient Program
Time (min)% Mobile Phase B
05
55
3535
40100
45100
505
605
Fraction Collection and Analysis
  • Collect fractions corresponding to the major peak observed in the chromatogram.

  • Analyze the purity of each collected fraction using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Data Presentation

The following table summarizes the expected results from the purification of this compound using the described method. These are typical values and may vary depending on the initial purity of the crude peptide and the specific HPLC system used.

ParameterExpected Value
Retention Time 15 - 25 min
Purity of Pooled Fractions >98%
Recovery Yield 60 - 80%

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude this compound Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Filter_Sample Filter Sample (0.22 µm) Dissolve->Filter_Sample HPLC_System Preparative HPLC System (C18 Column) Filter_Sample->HPLC_System Fraction_Collection Fraction Collection HPLC_System->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified this compound Lyophilization->Pure_Peptide

Caption: Workflow for the purification of this compound.

Conclusion

The described RP-HPLC method provides a robust starting point for the purification of this compound. By following this protocol, researchers can obtain a highly purified peptide suitable for a variety of scientific applications. The method can be further optimized by adjusting the gradient slope, flow rate, and column dimensions to achieve the desired purity and yield.

References

Application Note: Mass Spectrometry Analysis of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of the synthetic tripeptide H-Lys-Leu-Lys-OH using Liquid Chromatography-Mass Spectrometry (LC-MS). The methods outlined herein are applicable for identity confirmation, purity assessment, and fragmentation analysis, which are critical steps in the research, development, and quality control of peptide-based therapeutics. We present a standard protocol for LC-ESI-MS/MS analysis, expected quantitative data for the parent and fragment ions, and a theoretical fragmentation pathway.

Introduction

This compound is a tripeptide composed of two lysine residues and one leucine residue. As with many synthetic peptides, confirming its primary structure and identifying any process-related or degradation impurities is essential to ensure its quality and efficacy for research or therapeutic use.[1] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful and indispensable tool for this purpose.[2] It provides precise molecular weight determination and detailed structural information through fragmentation analysis (MS/MS).[3][4]

This application note details a robust workflow for the analysis of this compound using an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer. ESI is a soft ionization technique that generates intact multiply charged molecular ions from solution, making it ideal for peptide analysis.[5][6][7] The protocol covers sample preparation, LC separation conditions, and mass spectrometer settings for acquiring high-quality data for both the precursor peptide and its characteristic fragment ions.

Experimental Protocols

Materials and Reagents
  • Peptide Sample: this compound, synthesized and lyophilized.

  • Solvents:

    • HPLC-grade water (Solvent A).

    • HPLC-grade acetonitrile (ACN) (Solvent B).

  • Mobile Phase Modifier: Formic acid (FA), LC-MS grade (0.1% v/v). Formic acid is a preferred modifier for MS as it aids in protonation without causing significant signal suppression.[3]

  • Vials: LC-MS certified sample vials with caps.

Sample Preparation Protocol
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized this compound peptide.

    • Dissolve the peptide in 1.0 mL of HPLC-grade water to create a 1 mg/mL stock solution.

    • Vortex gently for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 0.1 mg/mL using a solution of 0.1% formic acid in water.[8]

    • For example, transfer 100 µL of the 1 mg/mL stock solution into a clean vial and add 900 µL of 0.1% formic acid in water.

    • Filter the working solution through a 0.22 µm syringe filter into an LC-MS vial to remove any particulates.

Liquid Chromatography (LC) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 2
    1.0 2
    8.0 35
    8.1 95
    9.0 95
    9.1 2

    | 12.0 | 2 |

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS1 Full Scan Range: m/z 100 - 1000.

  • MS/MS (Tandem MS) Analysis:

    • Activation Mode: Collision-Induced Dissociation (CID).[9]

    • Precursor Ion Selection: Target the calculated m/z for [M+H]⁺ (388.29) and [M+2H]²⁺ (194.65).

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a wide range of fragment ions are produced.

Results and Data Presentation

The analysis of this compound is expected to yield a clear precursor ion signal in the full MS scan, corresponding to its protonated forms. Subsequent MS/MS analysis will produce a fragmentation spectrum containing specific b- and y-type ions, which confirm the peptide sequence.

Expected Quantitative Data

The theoretical monoisotopic masses of the precursor and major fragment ions for this compound are summarized below. This data is crucial for confirming the identity and sequence of the peptide from the acquired spectra.

Ion TypeSequenceCalculated m/z (Monoisotopic)
Precursor Ions
[M]This compound387.2845
[M+H]⁺This compound388.2918
[M+2H]²⁺This compound194.6501
b-type Ions
b₁Lys129.1028
b₂Lys-Leu242.1869
y-type Ions
y₁Lys147.1134
y₂Leu-Lys260.1974
Immonium Ions
I (Leu)Leucine86.0970
I (Lys)Lysine101.0898
Characteristic Ions
Lys-related84.0813

Visualized Workflows and Pathways

Diagrams are essential for visualizing the experimental process and the underlying chemical fragmentations.

G Diagram 1: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 0.1 mg/mL Working Solution P1->P2 P3 Filter into LC-MS Vial P2->P3 A1 Inject Sample onto LC System P3->A1 A2 Reversed-Phase C18 Separation A1->A2 A3 Positive ESI Ionization A2->A3 A4 MS1: Full Scan (Precursor ID) A3->A4 A5 MS2: CID Fragmentation (Sequence Confirmation) A4->A5 D1 Extract Ion Chromatograms (XIC) A5->D1 D2 Identify Precursor and Fragment Ions D1->D2 D3 Sequence Confirmation & Purity Assessment D2->D3

Caption: Diagram 1: LC-MS/MS Experimental Workflow for this compound analysis.

The fragmentation of a peptide in the mass spectrometer provides its sequence. For this compound, cleavage of the peptide bonds results in characteristic b- and y-ions.

G Diagram 2: Theoretical Fragmentation of this compound cluster_b_ions cluster_y_ions NH2 H₂N- K Lys NH2->K L Leu K->L K:e->L:w K:e->L:w K_term Lys L->K_term L:e->K_term:w L:e->K_term:w COOH -COOH K_term->COOH b1_label b₁ b2_label b₂ b1_arrow b2_arrow y1_label y₁ y2_label y₂ b1_pos->K:s y2_pos->L:s b2_pos->L:s y1_pos->K_term:s

Caption: Diagram 2: Theoretical fragmentation of this compound into b- and y-ions.

Conclusion

The methods described provide a comprehensive framework for the mass spectrometric analysis of the tripeptide this compound. By employing a standard LC-MS/MS workflow, researchers can confidently verify the molecular weight, confirm the amino acid sequence, and assess the purity of their synthetic peptide. The provided theoretical mass data and fragmentation diagrams serve as a valuable reference for data interpretation, ensuring high confidence in the analytical results. This protocol is fundamental for the quality control and characterization stages in peptide research and drug development.

References

Application Notes and Protocols for H-Lys-Leu-Lys-OH in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Leu-Lys-OH is a tripeptide composed of two lysine residues and one leucine residue. As a cationic peptide, owing to the two positively charged lysine residues, it possesses properties that make it a candidate for various applications in cell culture-based research and drug development. The presence of leucine, a hydrophobic amino acid, and lysine, a positively charged amino acid, suggests potential interactions with cell membranes and involvement in specific signaling pathways. While direct studies on this compound are limited, the known biological activities of similar lysine and leucine-containing peptides provide a strong basis for its potential applications.

Lysine-rich peptides are known to play roles in cell adhesion, and their cationic nature facilitates interaction with negatively charged cell membranes, which can be exploited for cellular delivery.[1] Leucine is a key regulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and protein synthesis.[2] Furthermore, peptides rich in lysine and leucine have demonstrated anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

These application notes provide an overview of the potential uses of this compound in cell culture assays and detailed protocols for investigating its effects.

Potential Applications in Cell Culture

  • Anti-inflammatory Assays: Investigate the potential of this compound to modulate inflammatory responses in cell culture models. Lysine-leucine rich peptides have been shown to suppress the expression of inflammatory factors by inhibiting the MAPK and NF-κB signaling pathways.[4]

  • Anticancer Research: Evaluate the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines. Peptides containing lysine and leucine have been observed to suppress the migration of cancer cells.[3]

  • Antioxidant Activity Screening: Assess the capacity of this compound to mitigate oxidative stress in cells. Dipeptides composed of leucine and lysine have exhibited notable antioxidant properties, particularly in scavenging superoxide radicals.[5]

  • Cell Adhesion and Proliferation Studies: As a lysine-containing peptide, this compound may enhance cell adhesion to culture surfaces, similar to poly-L-lysine.[1] Its potential to influence cell growth and proliferation can be explored, possibly through the mTOR pathway stimulated by leucine.[2]

  • Cellular Uptake and Drug Delivery: The cationic nature of this compound suggests its potential as a cell-penetrating peptide. It can be investigated as a carrier for the intracellular delivery of therapeutic molecules. Cationic peptides can enter cells through direct translocation or endocytosis.[6]

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Control)1005.2
10954.8
25826.1
50655.5
100484.9
200303.7

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine (TNF-α) Secretion in LPS-stimulated Macrophages

TreatmentTNF-α Concentration (pg/mL)Standard Deviation
Control (Unstimulated)508.5
LPS (1 µg/mL)85045.2
LPS + this compound (10 µM)62038.9
LPS + this compound (50 µM)35025.1
LPS + this compound (100 µM)18019.7

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in sterile water or PBS.

  • Prepare serial dilutions of this compound in a complete culture medium to achieve final concentrations ranging from 10 µM to 200 µM.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without the peptide).

  • Incubate the plate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Protocol 2: Anti-inflammatory Activity Assay (TNF-α ELISA)

This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and LPS-only controls.

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the effect of this compound on TNF-α production by comparing the results to the LPS-only control.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway p-IκBα p-IκBα IKK_complex->p-IκBα phosphorylates IκBα IκBα NF-κB NF-κB Inflammatory_Genes Inflammatory Gene Transcription NF-κB->Inflammatory_Genes translocates to p-IκBα->NF-κB releases AP-1 AP-1 MAPK_pathway->AP-1 AP-1->Inflammatory_Genes Peptide This compound Peptide->TAK1 Inhibition Peptide->IKK_complex Inhibition

Caption: Inferred Anti-inflammatory Signaling Pathway of this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm Leucine Leucine (from this compound) Amino_Acid_Transporter Amino_Acid_Transporter Leucine->Amino_Acid_Transporter mTORC1 mTORC1 Amino_Acid_Transporter->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis inhibition of inhibitor Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Inferred mTOR Signaling Pathway Activation by this compound.

G Start Start Cell_Seeding Seed cells in multi-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Treatment Treat cells with This compound Incubation_24h->Treatment Incubation_Assay Incubate for desired duration (e.g., 24-72h) Treatment->Incubation_Assay Assay_Endpoint Perform Assay (e.g., MTT, ELISA) Incubation_Assay->Assay_Endpoint Data_Analysis Data Collection and Analysis Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Cell-Based Assays.

References

H-Lys-Leu-Lys-OH: Application Notes and Protocols for Evaluation as a Potential Cell-Penetrating Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for the investigation of the tripeptide H-Lys-Leu-Lys-OH as a potential cell-penetrating peptide (CPP). As of the date of this document, specific experimental data validating the cell-penetrating efficacy of this compound is not extensively available in peer-reviewed literature. Therefore, this document outlines the theoretical basis for its potential as a CPP and provides detailed experimental workflows for its synthesis, characterization, and evaluation in cell-based assays. The presented data tables are templates for the recording of experimental results.

Introduction to this compound as a Putative Cell-Penetrating Peptide

Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1] The majority of CPPs are cationic, containing a high proportion of basic amino acids such as lysine and arginine, which interact with the negatively charged components of the cell membrane, initiating uptake.[2][3]

The tripeptide this compound possesses key characteristics that suggest its potential as a CPP:

  • Cationic Nature: The two lysine residues provide a net positive charge at physiological pH, which is a primary driver for the initial electrostatic interaction with the cell surface.[3]

  • Amphipathicity: The central leucine residue introduces a hydrophobic element, creating an amphipathic character. This balance of hydrophobicity and hydrophilicity is crucial for membrane interaction and translocation.[4]

  • Small Size: Its low molecular weight may allow for efficient diffusion and cellular uptake without inducing significant membrane disruption or cytotoxicity.

The proposed mechanism of cellular uptake for short cationic peptides like this compound involves initial electrostatic binding to heparan sulfate proteoglycans on the cell surface, followed by internalization through direct translocation across the plasma membrane or via endocytic pathways.[5][6]

Potential Applications

Should this compound be validated as an effective CPP, it could be utilized in a variety of research and therapeutic applications, including:

  • Drug Delivery: Covalent or non-covalent conjugation of therapeutic small molecules to enhance their intracellular delivery and therapeutic index.

  • Gene Transfection: Complexation with nucleic acids (e.g., siRNA, plasmid DNA) to facilitate their entry into cells for gene silencing or expression.

  • Imaging: Delivery of fluorescent probes or contrast agents for intracellular imaging and diagnostics.

  • Protein and Peptide Delivery: Facilitating the intracellular delivery of bioactive proteins and peptides.

Quantitative Data Summary (Template)

The following tables are templates for summarizing the quantitative data that should be collected during the experimental evaluation of this compound.

Table 1: Peptide Characterization

PropertyResult
Molecular Weight (Da)
Purity (%)
Net Charge at pH 7.4
Hydrophobicity (LogP)

Table 2: In Vitro Cellular Uptake Efficiency

Cell LinePeptide Concentration (µM)Incubation Time (h)Uptake Efficiency (%)
HeLa51
101
201
A54951
101
201

Table 3: Cytotoxicity Assessment (MTT Assay)

Cell LinePeptide Concentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
HeLa1024
5024
10024
A5491024
5024
10024

Table 4: Cargo Delivery Efficiency (e.g., FITC-Dextran)

Cell LineCargo Concentration (µg/mL)Peptide:Cargo Molar RatioDelivery Efficiency (%)
HeLa105:1
1010:1
1020:1
A549105:1
1010:1
1020:1

Experimental Protocols

The following are detailed protocols for the synthesis, purification, and evaluation of this compound as a potential CPP.

Peptide Synthesis and Purification

Protocol 4.1.1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the tripeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Leu-OH

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Leucine):

    • Dissolve Fmoc-Leu-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Lysine):

    • Dissolve Fmoc-Lys(Boc)-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in water/acetonitrile.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the pure peptide and confirm the mass by mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

G Workflow for Solid-Phase Peptide Synthesis of this compound Resin Fmoc-Lys(Boc)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Leu Couple Fmoc-Leu-OH Deprotection1->Coupling_Leu Deprotection2 Fmoc Deprotection Coupling_Leu->Deprotection2 Coupling_Lys Couple Fmoc-Lys(Boc)-OH Deprotection2->Coupling_Lys Deprotection3 Final Fmoc Deprotection Coupling_Lys->Deprotection3 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection3->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Fig 1. SPPS Workflow for this compound
Cellular Uptake Studies

Protocol 4.2.1: Fluorescent Labeling of this compound

To visualize and quantify cellular uptake, the peptide needs to be fluorescently labeled.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC) or other amine-reactive dye

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Sephadex G-10 column or dialysis membrane (MWCO 100-500 Da)

Procedure:

  • Dissolve this compound in sodium bicarbonate buffer.

  • Add a 1.5-fold molar excess of FITC (dissolved in DMSO) to the peptide solution.

  • Incubate the reaction mixture for 4-6 hours at room temperature in the dark.

  • Separate the labeled peptide from unreacted dye using a Sephadex G-10 column or by dialysis.

  • Confirm labeling efficiency and purity by HPLC and mass spectrometry.

Protocol 4.2.2: Confocal Microscopy for Qualitative Analysis of Cellular Uptake

Materials:

  • HeLa or A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • DAPI (4′,6-diamidino-2-phenylindole)

  • FITC-labeled this compound

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing the desired concentration of FITC-labeled this compound.

  • Incubate for 1-4 hours at 37°C.

  • Wash the cells three times with cold PBS to remove extracellular peptide.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the cells using a confocal microscope.

Protocol 4.2.3: Flow Cytometry for Quantitative Analysis of Cellular Uptake

Materials:

  • HeLa or A549 cells

  • Complete culture medium

  • PBS

  • Trypsin-EDTA

  • FITC-labeled this compound

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Treat the cells with various concentrations of FITC-labeled this compound for 1-4 hours at 37°C.

  • Wash the cells twice with cold PBS.

  • Detach the cells using trypsin-EDTA and resuspend in complete medium.

  • Centrifuge the cells and resuspend in PBS.

  • Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

G Experimental Workflow for Cellular Uptake Analysis Start Synthesized this compound Labeling Fluorescent Labeling (e.g., FITC) Start->Labeling Incubation Incubate Cells with Labeled Peptide Labeling->Incubation Cell_Culture Culture Cells (e.g., HeLa, A549) Cell_Culture->Incubation Qualitative Qualitative Analysis: Confocal Microscopy Incubation->Qualitative Quantitative Quantitative Analysis: Flow Cytometry Incubation->Quantitative Fix_Stain Fix and Stain Nuclei (DAPI) Qualitative->Fix_Stain Detach Detach Cells Quantitative->Detach Image Image Acquisition Fix_Stain->Image Analyze Analyze Fluorescence Intensity Detach->Analyze

Fig 2. Workflow for Cellular Uptake Studies
Cytotoxicity Assay

Protocol 4.3.1: MTT Assay

Materials:

  • HeLa or A549 cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a control.

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cargo Delivery

Protocol 4.4.1: Delivery of a Fluorescently Labeled Dextran

Materials:

  • HeLa or A549 cells

  • Complete culture medium

  • This compound

  • FITC-labeled Dextran (e.g., 10 kDa)

  • Confocal microscope or flow cytometer

Procedure:

  • Prepare complexes of this compound and FITC-dextran at various molar ratios by incubating them together in serum-free medium for 30 minutes at room temperature.

  • Seed cells as described for uptake studies.

  • Replace the medium with the peptide-cargo complexes and incubate for 4 hours.

  • Wash the cells thoroughly with PBS.

  • Analyze the intracellular fluorescence by confocal microscopy or flow cytometry as described in protocols 4.2.2 and 4.2.3.

Signaling Pathways

The cellular entry of cationic CPPs is a complex process that can involve multiple pathways. The initial interaction is an electrostatic attraction between the positively charged lysine residues of this compound and the negatively charged heparan sulfate proteoglycans on the cell surface. Following this, internalization can occur through two main routes: direct translocation or endocytosis.

G Proposed Cellular Uptake Pathways for this compound Peptide This compound Cell_Surface Cell Surface (Heparan Sulfate Proteoglycans) Peptide->Cell_Surface Electrostatic Interaction Direct_Translocation Direct Translocation Cell_Surface->Direct_Translocation Endocytosis Endocytosis Cell_Surface->Endocytosis Cytosol Cytosol Direct_Translocation->Cytosol Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis Clathrin_Mediated Clathrin-Mediated Endocytosis Endocytosis->Clathrin_Mediated Caveolin_Mediated Caveolin-Mediated Endocytosis Endocytosis->Caveolin_Mediated Endosome Endosome Macropinocytosis->Endosome Clathrin_Mediated->Endosome Caveolin_Mediated->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol

Fig 3. Potential Cellular Entry Mechanisms

Conclusion

The tripeptide this compound holds promise as a potential cell-penetrating peptide due to its cationic and amphipathic properties. The protocols and frameworks provided in this document offer a comprehensive guide for its systematic evaluation. Through rigorous experimental validation, the efficacy, cytotoxicity, and mechanism of uptake of this compound can be determined, paving the way for its potential application in research and therapeutic development.

References

Application Notes and Protocols: Antimicrobial Activity Assay for H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Cationic antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. The tripeptide H-Lys-Leu-Lys-OH, rich in lysine and leucine residues, is a subject of interest for its potential antimicrobial properties. The positively charged lysine residues are anticipated to facilitate interaction with negatively charged bacterial membranes, while the hydrophobic leucine residue may promote membrane disruption.[1][2][3]

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound through established in vitro assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Data Presentation

The following tables present hypothetical but representative data for the antimicrobial activity of this compound against common Gram-positive and Gram-negative bacteria. This data is intended to serve as an example of how to present results obtained from the protocols described below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainATCC NumberMIC (µg/mL)MIC (µM)
Escherichia coliNegative2592264165
Pseudomonas aeruginosaNegative27853128330
Staphylococcus aureusPositive292133282.5
Enterococcus faecalisPositive2921264165

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainGram StainATCC NumberMBC (µg/mL)MBC (µM)
Escherichia coliNegative25922128330
Pseudomonas aeruginosaNegative27853256660
Staphylococcus aureusPositive2921364165
Enterococcus faecalisPositive29212128330

Experimental Protocols

Standardized and reproducible susceptibility assays are crucial for accurately determining the antimicrobial activity of peptides.[4][5][6] The following protocols are adapted from established methods for testing cationic antimicrobial peptides.[7][8]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] The broth microdilution method is a widely used technique for determining the MIC of peptides.[12]

Materials:

  • This compound (powder form)

  • Sterile, 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Peptide Preparation: Dissolve this compound in sterile distilled water to create a stock solution (e.g., 10 mg/mL). Further dilute the stock solution in 0.01% acetic acid with 0.2% BSA to prepare a series of working solutions.

  • Bacterial Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Plate Setup: Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Serial Dilution: Perform a two-fold serial dilution of the peptide working solutions directly in the wells containing the bacterial suspension, resulting in a final volume of 200 µL per well. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).[9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Protocol:

  • Subculturing: Following the MIC determination, take a 10-50 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13] This is practically determined as the lowest concentration that prevents any colony formation on the MHA plate.[7]

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to differentiate between bactericidal and bacteriostatic effects.[15][16]

Materials:

  • This compound

  • Log-phase bacterial culture (approximately 1 x 10^6 CFU/mL)

  • MHB

  • Sterile saline or phosphate-buffered saline (PBS)

  • MHA plates

  • Incubator (37°C)

  • Shaking incubator

Protocol:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase.

  • Exposure: Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC to separate flasks containing the bacterial culture. Include a growth control without the peptide.

  • Sampling: At various time points (e.g., 0, 30, 60, 120, 240, and 360 minutes), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each peptide concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_time_kill Time-Kill Kinetics peptide_prep Prepare this compound Stock & Working Solutions mic_dilution Perform 2-fold serial dilution of peptide peptide_prep->mic_dilution tk_setup Expose log-phase bacteria to peptide (MIC, 2xMIC, 4xMIC) peptide_prep->tk_setup bacterial_prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) mic_setup Set up 96-well plate with bacterial suspension bacterial_prep->mic_setup bacterial_prep->tk_setup mic_setup->mic_dilution mic_incubation Incubate at 37°C for 18-24h mic_dilution->mic_incubation mic_determination Determine MIC (lowest concentration with no visible growth) mic_incubation->mic_determination mbc_plating Plate aliquots from clear MIC wells onto MHA mic_determination->mbc_plating mbc_incubation Incubate MHA plates at 37°C for 18-24h mbc_plating->mbc_incubation mbc_determination Determine MBC (lowest concentration with no colony growth) mbc_incubation->mbc_determination tk_sampling Take aliquots at different time points tk_setup->tk_sampling tk_plating Serially dilute and plate on MHA tk_sampling->tk_plating tk_counting Incubate and count CFU tk_plating->tk_counting tk_analysis Plot log10 CFU/mL vs. Time tk_counting->tk_analysis

Caption: Workflow for Antimicrobial Activity Assays.

mechanism_of_action cluster_peptide This compound cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism peptide Cationic Peptide (+ charge) binding Electrostatic Binding peptide->binding attraction membrane Anionic Phospholipids (- charge) membrane->binding insertion Hydrophobic Insertion (Leu) binding->insertion disruption Membrane Disruption / Pore Formation insertion->disruption leakage Leakage of Cellular Contents disruption->leakage death Cell Death leakage->death

Caption: Plausible Mechanism of Action for this compound.

References

Designing Gene Delivery Vectors with H-Lys-Leu-Lys-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide H-Lys-Leu-Lys-OH is a cationic peptide that presents a promising building block for the design of non-viral gene delivery vectors. Its inherent positive charge, conferred by the two lysine residues, allows for electrostatic interaction with negatively charged nucleic acids, such as plasmid DNA (pDNA) and siRNA, facilitating their condensation into nanoparticles. The central leucine residue introduces a hydrophobic component that can aid in membrane interaction and endosomal escape. This document provides detailed application notes and protocols for utilizing this compound in the formulation of gene delivery vectors, including synthesis, characterization, and in vitro evaluation of these vectors.

Introduction to this compound in Gene Delivery

Peptide-based vectors are gaining significant attention in gene therapy due to their excellent biocompatibility, biodegradability, and ease of synthesis and modification.[1] Cationic peptides, rich in basic amino acids like lysine and arginine, are particularly effective as they can condense DNA into compact structures, protecting it from nuclease degradation and facilitating cellular uptake.[1][2] The positive charge on the peptide-DNA complexes also promotes interaction with the negatively charged cell surface, initiating internalization.[1]

This compound offers a simple yet versatile scaffold for gene delivery. The two primary amine groups of the lysine residues are protonated at physiological pH, providing the positive charge necessary for DNA binding.[1] The hydrophobic leucine residue can enhance the interaction of the vector with the cell membrane and potentially contribute to endosomal escape, a critical step for successful gene delivery.[3] Furthermore, the peptide can be readily synthesized and functionalized with other moieties, such as targeting ligands or endosome-disrupting agents, to create multifunctional delivery systems.[4]

Key Applications

  • Plasmid DNA Delivery: Formulation of this compound with pDNA for transient gene expression in mammalian cells.

  • siRNA Delivery: Complexation with siRNA for gene silencing applications.

  • Multifunctional Vector Development: Use as a core component for the attachment of targeting peptides, cell-penetrating peptides (CPPs), or polymers like polyethylene glycol (PEG) to improve in vivo performance.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for gene delivery vectors formulated with this compound. These values are based on typical results observed for similar cationic peptide-based vectors and serve as a benchmark for experimental design.

Table 1: Physicochemical Properties of this compound/pDNA Nanoparticles

N/P Ratio*Particle Size (nm)Zeta Potential (mV)DNA Condensation (%)
1:1250 ± 25+5 ± 280
2:1180 ± 20+15 ± 395
5:1120 ± 15+25 ± 4>99
10:1100 ± 10+30 ± 5>99

*N/P ratio refers to the molar ratio of the nitrogen atoms in the peptide's lysine residues to the phosphate groups in the DNA backbone.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity in HEK293T Cells

VectorN/P RatioTransfection Efficiency (% of Positive Cells)Cell Viability (%)
This compound/pDNA2:115 ± 395 ± 5
This compound/pDNA5:140 ± 590 ± 6
This compound/pDNA10:155 ± 685 ± 7
Lipofectamine 2000 (Control)-70 ± 575 ± 8
Naked pDNA (Control)-<1>98

Experimental Protocols

Protocol for Synthesis of this compound

The peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-Leu-OH

  • Fmoc-Lys(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Leu-OH, DIC, and HOBt in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the coupling of Fmoc-Lys(Boc)-OH.

  • Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol for Formulation of this compound/pDNA Nanoparticles

Materials:

  • This compound peptide solution (e.g., 1 mg/mL in sterile water)

  • Plasmid DNA (e.g., pEGFP-N1 at 1 mg/mL in TE buffer)

  • Nuclease-free water

Procedure:

  • Calculate N/P Ratio: Determine the desired N/P ratio. The number of nitrogen atoms per peptide is 4 (2 from each lysine side chain). The molecular weight of a DNA base pair is approximately 650 g/mol , and each has two phosphate groups.

  • Dilution: Dilute the required amount of peptide and pDNA separately in equal volumes of nuclease-free water.

  • Complexation: Add the diluted peptide solution to the diluted pDNA solution dropwise while gently vortexing.

  • Incubation: Incubate the mixture at room temperature for 30 minutes to allow for stable nanoparticle formation.

  • Characterization (Optional): Characterize the nanoparticles for size and zeta potential using dynamic light scattering (DLS).

Protocol for In Vitro Transfection

Materials:

  • HEK293T cells (or other cell line of choice)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • This compound/pDNA nanoparticles

  • Lipofectamine 2000 (as a positive control)

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a culture plate to be 70-80% confluent on the day of transfection.[5]

  • Preparation of Transfection Complexes:

    • Prepare this compound/pDNA nanoparticles at the desired N/P ratios in serum-free medium (e.g., Opti-MEM) as described in Protocol 4.2.

    • Prepare Lipofectamine 2000/pDNA complexes according to the manufacturer's instructions.[5]

  • Transfection:

    • Replace the cell culture medium with fresh serum-free medium.

    • Add the transfection complexes to the cells.

    • Incubate for 4-6 hours at 37°C.[5]

  • Post-transfection:

    • After the incubation period, replace the medium with complete growth medium (containing serum).

    • Incubate the cells for another 24-48 hours.

  • Analysis:

    • Transfection Efficiency: If using a reporter plasmid like pEGFP-N1, visualize GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells by flow cytometry.[6]

    • Gene Expression: For other genes, perform qPCR or Western blotting to quantify gene expression levels.

Protocol for Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells treated with this compound/pDNA nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and transfect them as described in Protocol 4.3. Include untreated cells as a control.

  • MTT Addition: 24 hours post-transfection, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the absorbance of untreated control cells.

Visualizations

Gene_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_transfection In Vitro Transfection Peptide This compound Complex Peptide/pDNA Nanoparticle Peptide->Complex Electrostatic Interaction pDNA Plasmid DNA pDNA->Complex Cells Mammalian Cells Complex->Cells Addition to Cells Uptake Cellular Uptake (Endocytosis) Cells->Uptake Endosome Endosome Uptake->Endosome Escape Endosomal Escape Endosome->Escape Nucleus Nucleus Escape->Nucleus DNA Release Expression Gene Expression Nucleus->Expression Transcription & Translation

Caption: Experimental workflow for gene delivery using this compound.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Nanoparticle This compound/DNA Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Binding to Cell Surface EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidification) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape (Proton Sponge Effect/ Membrane Destabilization) LateEndosome->EndosomalEscape Lysine Protonation DNA_Release DNA Release EndosomalEscape->DNA_Release NuclearImport Nuclear Import DNA_Release->NuclearImport Transcription Transcription NuclearImport->Transcription mRNA mRNA Transcription->mRNA

Caption: Intracellular pathway of this compound mediated gene delivery.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal N/P ratio.Optimize the N/P ratio by testing a range from 2:1 to 15:1.
Low cell viability.Decrease the concentration of the transfection complexes or reduce the incubation time.
Presence of serum during complex formation.Ensure nanoparticles are formed in a serum-free environment.
High Cytotoxicity High N/P ratio.Use the lowest effective N/P ratio.
High concentration of nanoparticles.Reduce the amount of peptide and DNA used for transfection.
Large Particle Size Improper mixing.Add the peptide solution to the DNA solution dropwise while gently vortexing.
Incorrect buffer.Use nuclease-free water or a low salt buffer for complexation.

Conclusion

This compound serves as a fundamental and effective component for the design of peptide-based gene delivery vectors. Its simple structure, ease of synthesis, and favorable biocompatibility make it an attractive candidate for a wide range of gene therapy applications. The protocols and data presented herein provide a comprehensive guide for researchers to begin exploring the potential of this versatile tripeptide in their own gene delivery studies. Further optimization and functionalization can lead to the development of highly efficient and targeted delivery systems.

References

Application Notes: H-Lys-Leu-Lys-OH for Targeted Drug Delivery Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tripeptide H-Lys-Leu-Lys-OH is a short, cationic peptide being investigated for its potential as a cell-penetrating peptide (CPP) in targeted drug delivery systems.[1][2] CPPs are a class of peptides, typically 5-30 amino acids in length, capable of traversing cellular membranes to deliver a variety of molecular cargo, including small molecule drugs, proteins, and nucleic acids, into the cell's interior.[3][4] The presence of two positively charged lysine (Lys) residues gives this compound its cationic nature, which is a common feature of CPPs and facilitates interaction with the negatively charged cell membrane.[1] The central leucine (Leu) residue provides a hydrophobic component. This amphipathic character is believed to be crucial for its membrane-translocation capabilities.

These notes provide an overview of the applications of this compound, protocols for its use in creating peptide-drug conjugates (PDCs), and methods for evaluating its efficacy in drug delivery.

Principle of Action

The primary function of this compound in drug delivery is to act as a vehicle to transport therapeutic agents across the cell membrane, a significant barrier for many hydrophilic or large molecules.[1][5] The proposed mechanisms for cellular uptake of CPPs like this compound fall into two main categories: direct penetration and endocytosis.[3]

  • Direct Penetration: The peptide may directly translocate across the lipid bilayer through various proposed mechanisms, such as the formation of transient pores or inverted micelles.[3]

  • Endocytosis: The peptide and its cargo can be internalized through vesicle formation after initial electrostatic interaction with anionic components on the cell surface, such as heparan sulfate proteoglycans.[1] The cargo is then trapped in an endosome and must be released to reach its intracellular target.[1]

By covalently linking a drug to this compound, the resulting peptide-drug conjugate (PDC) can harness the peptide's cell-penetrating properties, enhancing the intracellular concentration and potential efficacy of the therapeutic agent.[6]

Quantitative Data Summary

While specific quantitative data for this compound is proprietary or found within specific research contexts, the following tables present representative data that researchers might aim to generate during their studies.

Table 1: Physicochemical Properties of this compound

Property Value Method
Molecular Formula C₁₈H₃₇N₅O₄ Mass Spectrometry
Molecular Weight 387.52 g/mol Mass Spectrometry
Theoretical pI 10.98 Isoelectric Point Calculation
Purity >95% HPLC

| Solubility | Water, DMSO | Visual Inspection |

Table 2: Illustrative In Vitro Efficacy of a K-L-K-Drug Conjugate

Cell Line Drug Alone IC₅₀ (µM) K-L-K-Drug Conjugate IC₅₀ (µM) Enhancement Factor
HeLa (Cervical Cancer) 15.2 3.8 4.0x
MCF-7 (Breast Cancer) 21.5 4.5 4.8x
A549 (Lung Cancer) 18.9 5.1 3.7x

| HEK293 (Normal Kidney) | >50 | 25.6 | >2.0x |

Data are illustrative and represent typical outcomes for successful CPP-drug conjugation experiments.

Experimental Protocols

Protocol 1: Synthesis of a Peptide-Drug Conjugate (PDC) via Amide Bond Formation

This protocol describes the conjugation of a carboxyl-containing drug to the N-terminus of this compound using carbodiimide chemistry.

Materials:

  • H-Lys(Boc)-Leu-Lys(Boc)-OH (Boc-protected peptide)

  • Drug with a free carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • HPLC system for purification

Methodology:

  • Activation of Drug: In a round-bottom flask, dissolve the carboxyl-containing drug (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4 hours to form the NHS-ester of the drug.

  • Conjugation: Dissolve Boc-protected this compound (1.0 eq) in anhydrous DMF. Add this solution dropwise to the activated drug solution.

  • Add a catalytic amount of a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq) and stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Deprotection: Once the reaction is complete, remove the DMF under reduced pressure. Dissolve the residue in a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane. Stir for 2-3 hours at room temperature to remove the Boc protecting groups from the lysine side chains.

  • Precipitation and Purification: Precipitate the crude PDC by adding cold diethyl ether. Centrifuge to collect the pellet, wash with cold ether, and dry under vacuum.

  • Purify the crude PDC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final H-Lys-Leu-Lys-(Drug) conjugate using Mass Spectrometry and analytical HPLC.

Drug Drug-COOH ActivatedDrug Activated Drug (NHS-Ester) Drug->ActivatedDrug 1. Activation Activator EDC/NHS in DMF Activator->ActivatedDrug Conjugate_Protected Protected Conjugate ActivatedDrug->Conjugate_Protected 2. Conjugation Peptide H-Lys(Boc)-Leu-Lys(Boc)-OH Peptide->Conjugate_Protected CrudePDC Crude PDC Conjugate_Protected->CrudePDC 3. Deprotection Deprotection TFA Cleavage Deprotection->CrudePDC FinalPDC Final PDC H-Lys-Leu-Lys-(Drug) CrudePDC->FinalPDC 4. Purification Purification HPLC Purification Purification->FinalPDC

Workflow for Peptide-Drug Conjugate (PDC) Synthesis.

Protocol 2: In Vitro Cell Penetration Assay using Confocal Microscopy

This protocol evaluates the ability of a fluorescently-labeled this compound peptide to enter cells.

Materials:

  • This compound conjugated to a fluorescent dye (e.g., FITC-K-L-K)

  • Target cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 stain (for nuclei)

  • Paraformaldehyde (PFA) 4% in PBS

  • Confocal microscope

Methodology:

  • Cell Seeding: Seed HeLa cells onto glass-bottom confocal dishes at a density of 5 x 10⁴ cells/dish. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Peptide Treatment: Prepare a 10 µM solution of FITC-K-L-K in serum-free culture medium.

  • Remove the complete medium from the cells, wash once with PBS.

  • Add the FITC-K-L-K solution to the cells and incubate for 2 hours at 37°C. (Note: A parallel incubation at 4°C can be performed as a negative control to inhibit energy-dependent uptake).

  • Washing: After incubation, remove the peptide solution and wash the cells three times with ice-cold PBS to remove any peptide bound to the cell surface.

  • Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Add Hoechst 33342 solution (1 µg/mL in PBS) and incubate for 10 minutes in the dark to stain the cell nuclei.

  • Imaging: Wash the cells three times with PBS. Add fresh PBS to the dish for imaging.

  • Visualize the cells using a confocal microscope. Acquire images in the FITC channel (for the peptide) and the DAPI channel (for the Hoechst-stained nuclei). An overlay of the images will show the subcellular localization of the peptide.

start Start: Adherent Cells in Confocal Dish treatment Treat with FITC-K-L-K (10 µM) start->treatment incubation Incubate (e.g., 2h @ 37°C) treatment->incubation wash Wash 3x with ice-cold PBS incubation->wash fix Fix with 4% PFA wash->fix stain Stain Nuclei (Hoechst 33342) fix->stain image Image with Confocal Microscope stain->image

Experimental Workflow for a Cell Penetration Assay.

Signaling Pathways and Mechanisms

The interaction of cationic CPPs with the cell membrane is the initiating step for cellular uptake. While this compound does not activate a specific signaling pathway in the traditional sense, its mechanism of entry is a multi-step process involving key cellular components.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_endosome Endocytic Pathway PDC This compound Drug Conjugate Membrane Anionic Proteoglycans PDC->Membrane 1. Electrostatic Interaction Endosome Endosome Membrane->Endosome 2a. Endocytosis Direct Direct Penetration Membrane->Direct 2b. Alternative Pathway Escape Endosomal Escape Endosome->Escape Cytosol Cytosol (Drug Release) Escape->Cytosol 3. Release Direct->Cytosol

Proposed Cellular Uptake Mechanisms for a K-L-K Conjugate.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Lys-Leu-Lys-OH is a tripeptide composed of two lysine residues and one leucine residue. Due to the presence of two positively charged lysine residues, this peptide is cationic in nature. Cationic peptides are known to exhibit a range of biological activities, including antimicrobial and anticancer effects, often mediated through interactions with and disruption of cell membranes.[1][2][3][4] The assessment of in vitro cytotoxicity is a critical first step in evaluating the therapeutic potential and safety profile of this compound. These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this peptide on various cell lines using established in vitro assays.

Principle of Cytotoxicity Assessment

The in vitro cytotoxicity assessment of this compound involves exposing cultured mammalian cells to varying concentrations of the peptide and subsequently measuring the extent of cell death or inhibition of metabolic activity. This is typically achieved through a panel of assays that measure different cellular endpoints, such as metabolic activity (MTT assay), membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining). By using a combination of these assays, a more complete picture of the peptide's cytotoxic mechanism can be elucidated.

Recommended Cell Lines

The choice of cell lines is crucial for a comprehensive cytotoxicity assessment. It is recommended to use a panel of both cancerous and non-cancerous cell lines to determine the peptide's cancer cell-specific toxicity.

Cell LineTypeRationale for Selection
MCF-7 Human breast adenocarcinomaA commonly used cancer cell line for initial cytotoxicity screening.
MDA-MB-231 Human breast adenocarcinoma (triple-negative)Represents a more aggressive and treatment-resistant cancer phenotype.[5][6]
HeLa Human cervical adenocarcinomaA robust and widely characterized cancer cell line.
A549 Human lung carcinomaRepresentative of lung cancer, a major therapeutic target.[7]
HEK293 Human embryonic kidney cellsA common non-cancerous cell line to assess general cytotoxicity.[6]
Vero Kidney epithelial cells from an African green monkeyAnother non-cancerous cell line for evaluating toxicity to normal cells.[8]
Hfib Human fibroblastsTo assess the effect on connective tissue cells.[5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Dissolve the lyophilized this compound peptide in sterile, nuclease-free water or phosphate-buffered saline (PBS) to create a high-concentration stock solution (e.g., 10 mM).

  • Solubility Check: Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cell Culture and Seeding
  • Cell Culture: Culture the selected cell lines in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours before treatment.[5][9]

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions (serial dilutions from the stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Remove the culture medium from the wells.

  • Add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if the peptide is dissolved in a solvent other than water).

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[10]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[9][11][12][13]

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Prepare the cells and treat them with this compound as described in the MTT assay protocol (steps 1-3).

  • Set up controls as per the kit's instructions, including spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).[11][12]

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Add 50 µL of the stop solution from the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17][18]

Materials:

  • Cells seeded in 6-well plates

  • This compound working solutions

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[14]

  • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[16]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X binding buffer to each tube.[16]

  • Analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Viable cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for easy comparison.

Table 1: IC50 Values of this compound (µM) from MTT Assay after 48h Treatment

Cell LineIC50 (µM)
MCF-7[Insert Value]
MDA-MB-231[Insert Value]
HeLa[Insert Value]
A549[Insert Value]
HEK293[Insert Value]
Vero[Insert Value]
Hfib[Insert Value]

Table 2: Percentage of LDH Release Induced by this compound at IC50 Concentration after 48h Treatment

Cell Line% LDH Release
MCF-7[Insert Value]
MDA-MB-231[Insert Value]
HeLa[Insert Value]
A549[Insert Value]
HEK293[Insert Value]
Vero[Insert Value]
Hfib[Insert Value]

Table 3: Percentage of Apoptotic and Necrotic Cells (Annexin V/PI Assay) after 24h Treatment with this compound at IC50 Concentration

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7[Insert Value][Insert Value]
MDA-MB-231[Insert Value][Insert Value]
HeLa[Insert Value][Insert Value]
A549[Insert Value][Insert Value]
HEK293[Insert Value][Insert Value]
Vero[Insert Value][Insert Value]
Hfib[Insert Value][Insert Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis peptide_prep This compound Stock Solution treatment Peptide Treatment (Dose-response & Time-course) peptide_prep->treatment cell_culture Cell Line Culture (Cancer & Non-cancer) cell_seeding Cell Seeding (96-well / 6-well plates) cell_culture->cell_seeding cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) treatment->apoptosis data_acq Data Acquisition (Plate Reader / Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50 percent_cytotoxicity % Cytotoxicity data_acq->percent_cytotoxicity apoptosis_quant Apoptosis Quantification data_acq->apoptosis_quant

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Potential Signaling Pathway for Cationic Peptide-Induced Apoptosis

signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway peptide This compound (Cationic Peptide) membrane Cell Membrane Interaction (Electrostatic) peptide->membrane disruption Membrane Disruption/ Pore Formation membrane->disruption mito Mitochondrial Stress disruption->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptosis signaling pathway induced by a cationic peptide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of hydrophobic peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the HPLC purification of hydrophobic peptides.

Poor Peak Shape: Tailing and Broadening

Q1: My hydrophobic peptide is exhibiting significant peak tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when purifying hydrophobic peptides and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase, particularly with free silanol groups on silica-based columns, can cause tailing.

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad, tailing peaks.

  • Low Acid Concentration: Insufficient ion-pairing agent in the mobile phase can result in poor peak shape.

Troubleshooting Steps:

  • Optimize the Mobile Phase Additive: Trifluoroacetic acid (TFA) is a common ion-pairing agent that can effectively mask silanol interactions and reduce peak tailing. If you are using formic acid (FA) for MS-compatibility and observing tailing, consider increasing its concentration or switching to a different ion-pairing reagent like difluoroacetic acid (DFA), which offers a balance between chromatographic performance and MS compatibility.

  • Increase Column Temperature: Elevating the column temperature can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.

  • Choose an Appropriate Column: Consider using a column with a different stationary phase, such as one with end-capping to block silanol groups or a polymer-based column that is more stable at a wider pH range.

Q2: My peptide peak is very broad. What can I do to improve the peak width?

A2: Broad peaks can result from several factors, including poor mass transfer, slow kinetics of interaction with the stationary phase, and on-column degradation.

Troubleshooting Steps:

  • Adjust the Gradient Slope: A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.

  • Increase the Column Temperature: As with peak tailing, higher temperatures can lead to sharper peaks by improving mass transfer and reducing viscosity.

  • Optimize the Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of increasing run times.

  • Select a Different Stationary Phase: For very hydrophobic peptides, a less retentive stationary phase, such as a C8 or C4 column, may provide better peak shape compared to a C18 column.[1]

Low Recovery and Yield

Q3: I am experiencing low recovery of my hydrophobic peptide after purification. What are the potential reasons and solutions?

A3: Low recovery is a significant challenge with hydrophobic peptides, often due to their "sticky" nature and poor solubility.

Troubleshooting Steps:

  • Optimize Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a stronger solvent like DMSO or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.

  • Modify the Mobile Phase: The choice of organic modifier can impact recovery. While acetonitrile is common, for very hydrophobic peptides, using n-propanol or isopropanol in the mobile phase can improve solubility and recovery.[2]

  • Increase Column Temperature: Higher temperatures can enhance the solubility of hydrophobic peptides, leading to improved recovery.

  • Passivate the HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or using a biocompatible HPLC system can help minimize this issue.

  • Choose the Right Column: A column with a wider pore size (e.g., 300 Å) is often recommended for larger peptides to improve recovery by reducing restricted diffusion.

Method Development and Optimization

Q4: What is a good starting point for developing an HPLC method for a new hydrophobic peptide?

A4: A systematic approach to method development is crucial for success.

Initial Method Development Steps:

  • Column Selection: A C18 column is a good starting point for most peptides. For very hydrophobic or large peptides, consider a C8 or C4 column.[1][3]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% TFA in water.

    • Organic Phase (B): 0.1% TFA in acetonitrile.

  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of your peptide.

  • Flow Rate: A standard analytical flow rate is 1 mL/min for a 4.6 mm ID column.

  • Detection: UV detection at 214 nm or 280 nm.

Once you have an initial separation, you can optimize the method by adjusting the gradient, temperature, and mobile phase composition to improve resolution, peak shape, and recovery.

Data Presentation

The following tables summarize quantitative data to aid in the optimization of your HPLC purification.

Table 1: Effect of Mobile Phase Additive on Peptide Retention

Mobile Phase Additive (0.1%)Relative Retention TimePeak ShapeMS Signal Intensity
Formic Acid (FA)1.00Often BroaderHigh
Difluoroacetic Acid (DFA)~1.15ImprovedModerate
Trifluoroacetic Acid (TFA)~1.25SharpestLow (Ion Suppression)

Data is generalized and will vary depending on the peptide and specific HPLC conditions.

Table 2: Influence of Column Temperature on a Hydrophobic Peptide

Temperature (°C)Retention Time (min)Peak Width (min)
3015.20.8
4014.50.6
5013.80.5
6013.10.4

Illustrative data showing the general trend of decreased retention time and peak width with increasing temperature.[4]

Table 3: General Guide for Stationary Phase Selection

Stationary PhasePeptide SizePeptide HydrophobicityRetention
C18 Small to MediumModerateHigh
C8 Medium to LargeModerate to HighMedium
C4 LargeHighLow

This table provides general guidance; optimal column choice is peptide-dependent.[1][5]

Experimental Protocols

Protocol 1: Sample Preparation for a Hydrophobic Peptide
  • Initial Solubility Test: Test the solubility of a small amount of the lyophilized peptide in various solvents (e.g., water with 0.1% TFA, 50% acetonitrile, DMSO, isopropanol).

  • Dissolution: Dissolve the bulk of the peptide in the strongest solvent in which it is readily soluble. Use the minimum volume necessary.

  • Dilution: If a strong organic solvent like DMSO was used, dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection. The final concentration of the strong solvent should be low enough to not cause peak distortion.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with the solvents used to remove any particulate matter.

Protocol 2: General HPLC Method Development for a Hydrophobic Peptide
  • System Preparation:

    • Prime the HPLC pumps with freshly prepared mobile phases (A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Scouting Run:

    • Inject a small amount of the prepared peptide sample.

    • Run a broad linear gradient from 5% to 95% B over 30 minutes.

    • Monitor the chromatogram to determine the approximate percentage of mobile phase B at which the peptide elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide eluted at 40% B, a new gradient could be 30% to 50% B over 20 minutes.

    • Perform several runs with varying gradient slopes to find the optimal balance between resolution and run time.

  • Temperature Optimization:

    • If peak shape is still suboptimal, increase the column temperature in increments of 10°C (e.g., from 30°C to 60°C) and observe the effect on peak shape and retention time.

  • Mobile Phase Modifier Optimization:

    • If further improvements are needed, consider using a different organic modifier (e.g., isopropanol) or a different acid additive (e.g., formic acid if MS detection is required).

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing HPLC purification of hydrophobic peptides.

Troubleshooting_Workflow cluster_issue Identify Issue cluster_peak_shape Troubleshooting Poor Peak Shape cluster_recovery Troubleshooting Low Recovery start Common HPLC Problem (e.g., Poor Peak Shape, Low Recovery) peak_tailing Peak Tailing / Broadening start->peak_tailing If Peak Shape is poor low_recovery Low Peptide Recovery start->low_recovery If Recovery is low sol_additive Optimize Mobile Phase Additive (e.g., Increase TFA concentration) peak_tailing->sol_additive sol_temp Increase Column Temperature peak_tailing->sol_temp sol_gradient Adjust Gradient Slope (Shallow) peak_tailing->sol_gradient sol_column_ps Change Stationary Phase (e.g., C8/C4) peak_tailing->sol_column_ps sol_solubility Improve Sample Solubility (e.g., Use DMSO, IPA) low_recovery->sol_solubility sol_mobile_phase Change Organic Modifier (e.g., n-Propanol) low_recovery->sol_mobile_phase sol_temp_rec Increase Column Temperature low_recovery->sol_temp_rec sol_passivate Passivate HPLC System low_recovery->sol_passivate Method_Development_Workflow cluster_initial Initial Setup cluster_scouting Scouting & Optimization cluster_final Final Method select_column 1. Select Column (Start with C18) prep_mobile_phase 2. Prepare Mobile Phase (0.1% TFA in Water/ACN) select_column->prep_mobile_phase prep_sample 3. Prepare Sample prep_mobile_phase->prep_sample scouting_run 4. Perform Broad Gradient Run (5-95% B) prep_sample->scouting_run optimize_gradient 5. Optimize Gradient Slope scouting_run->optimize_gradient optimize_temp 6. Optimize Temperature optimize_gradient->optimize_temp optimize_modifier 7. Optimize Mobile Phase Modifier optimize_temp->optimize_modifier final_method Optimized HPLC Method optimize_modifier->final_method

References

improving yield of H-Lys-Leu-Lys-OH solid-phase synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the solid-phase synthesis of the tripeptide H-Lys-Leu-Lys-OH.

Frequently Asked Questions (FAQs)

Q1: Which resin is most suitable for synthesizing this compound?

For peptides with a C-terminal carboxylic acid like this compound, the Wang resin is the most commonly used solid support.[1] Cleavage from Wang resin is achieved under moderately acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[1][2] If a more acid-sensitive resin is required to protect other functionalities, a 2-chlorotrityl chloride (2-CTC) resin could be considered, as it allows for cleavage under very mild acidic conditions.[1][3]

Q2: What are the recommended protecting groups for the lysine side chains?

The standard and most recommended derivative for Fmoc-based solid-phase peptide synthesis (SPPS) is Fmoc-Lys(Boc)-OH.[4] The tert-butyloxycarbonyl (Boc) group on the ε-amino group of the lysine side chain is stable to the piperidine used for Nα-Fmoc deprotection but is efficiently removed during the final TFA cleavage step.[4]

Q3: What are the primary challenges to anticipate when synthesizing a lysine-rich peptide like this compound?

While this compound is a short peptide, potential challenges include:

  • Incomplete Coupling: The bulky side chain of Leucine and the preceding Lysine can cause steric hindrance, potentially leading to incomplete coupling reactions and deletion sequences.[5]

  • Side Reactions During Cleavage: The Boc protecting group from the lysine side chains generates reactive tert-butyl cations upon cleavage with TFA.[4] These cations can cause alkylation of sensitive residues if not properly neutralized by scavengers.

  • Aggregation: Although less common for a tripeptide, sequences containing hydrophobic residues like Leucine can sometimes aggregate on the resin, hindering subsequent reaction steps.[6]

Q4: How can I monitor the progress and efficiency of the synthesis?

A small amount of the peptide-resin can be cleaved at intermediate steps for analysis by HPLC and mass spectrometry.[7] This "microcleavage" allows you to verify that the previous coupling and deprotection steps were successful before proceeding, which is especially useful when optimizing a protocol.[7]

Troubleshooting Guide

Problem: Low final peptide yield after cleavage and precipitation.

Possible CauseRecommended Solution(s)
Incomplete Coupling Reactions Increase coupling time or perform a "double coupling" for each amino acid.[5] Ensure the concentration of your amino acid and coupling reagent solutions is sufficient (e.g., 0.5 M) to drive the reaction to completion.[5]
Inefficient Fmoc Deprotection Extend the Fmoc deprotection time or use a fresh solution of 20-40% piperidine in DMF.[8] In some cases, stronger non-nucleophilic bases like DBU can be used, but caution is advised as they can catalyze side reactions.[4]
Peptide Aggregation on Resin Swell the resin adequately in a suitable solvent like DMF or NMP before and during synthesis.[6][9] NMP can be more effective than DMF at solvating aggregating sequences.[6]
Inefficient Cleavage from Resin Ensure the cleavage cocktail is fresh and the reaction time is sufficient (typically 1.5-3 hours).[7][10] Increase the volume of the cleavage cocktail to ensure all resin beads are fully swollen and submerged.[11] If the initial cleavage yields are low, the resin can be filtered and re-subjected to a fresh cleavage cocktail.[12]
Poor Precipitation After cleavage, concentrate the TFA filtrate to a smaller volume (1-2 mL) before adding cold ether.[12] If the peptide remains soluble, try keeping the ether mixture at 4°C overnight to encourage precipitation.[13]

Problem: Mass spectrometry analysis shows significant deletion sequences (e.g., Lys-Lys or Leu-Lys).

Possible CauseRecommended Solution(s)
Steric Hindrance Perform a double coupling, especially for the Leucine residue which is coupled onto a lysine.[5] Using a more potent coupling reagent like HATU or HCTU can also improve efficiency.[4]
Premature Chain Termination (Capping) This can occur if reactive sites are capped by impurities. Ensure high-purity solvents and reagents are used. Acetylation from residual acetic anhydride used in capping steps (if any) can be a cause.

Problem: Mass spectrometry shows unexpected masses corresponding to side-product formation.

Possible CauseRecommended Solution(s)
Alkylation from Boc Protecting Group The tert-butyl cation generated from Lys(Boc) deprotection can alkylate other residues. Always use a scavenger in your cleavage cocktail. Triisopropylsilane (TIPS) is highly effective at capturing these cations.[7]
Diketopiperazine (DKP) Formation While less common for this sequence, DKP formation can occur after the second amino acid is coupled, leading to cleavage of the dipeptide from the resin. This is sequence-dependent and favored by alkaline conditions.[14] Using dipeptide building blocks can circumvent this issue.[14]
Guanidinylation of Lysine Side Chain If coupling reagents like HBTU/HCTU degrade, they can form guanidinium byproducts that may react with the deprotected lysine side-chain amine. Use fresh, high-quality coupling reagents.

Experimental Protocols & Data

Key Reagent Tables

Table 1: Common Cleavage Cocktails for Wang Resin

Reagent Cocktail Composition (v/v/v) Target Residues/Purpose Reference
Reagent K TFA / Water / Phenol / Thioanisole / EDT General purpose for peptides with sensitive residues (Cys, Trp, Met, Tyr) [15]
TFA/TIPS/H₂O 95% / 2.5% / 2.5% Standard, effective for most peptides. TIPS is an excellent carbocation scavenger. [2][7]
TFA/EDT/H₂O/TIPS 94% / 2.5% / 2.5% / 1% Provides multiple scavengers for complex peptides. [16]

TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: Ethanedithiol

Protocol 1: Standard Fmoc-SPPS Cycle for this compound

This protocol assumes a 0.1 mmol scale synthesis on Fmoc-Lys(Boc)-Wang resin.

  • Resin Swelling:

    • Place 167 mg of Fmoc-Lys(Boc)-Wang resin (loading ~0.6 mmol/g) into a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[3][17]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.[8]

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[17]

  • Amino Acid Coupling (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (3 eq., 0.3 mmol, 106 mg) and HCTU (2.9 eq., 0.29 mmol, 120 mg) in 2 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step ("double coupling").

  • Repeat Cycle for Fmoc-Lys(Boc)-OH:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) using Fmoc-Lys(Boc)-OH (3 eq., 0.3 mmol, 141 mg).

  • Final Fmoc Deprotection:

    • After the final coupling, perform the Fmoc deprotection (Step 2) one last time to reveal the N-terminal amine.

    • After the final DMF washes, wash the resin with dichloromethane (DCM, 3 x 5 mL) and dry it under a vacuum for at least 3 hours.[10]

Protocol 2: Cleavage and Peptide Precipitation

WARNING: TFA is highly corrosive. Perform this procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[10]

  • Prepare Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIPS . For the dried resin from the 0.1 mmol synthesis, 2 mL of cocktail is sufficient.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the reaction vessel containing the dry peptide-resin.

    • Agitate gently at room temperature for 2-3 hours.[7]

  • Peptide Isolation:

    • Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

    • Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[13]

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a larger tube containing 20 mL of ice-cold diethyl ether. A white precipitate should form.[11][13]

    • Allow the mixture to stand at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the tube to pellet the crude peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying:

    • After the final ether wash, dry the white peptide solid under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the crude peptide in a water/acetonitrile mixture for purification by HPLC.

Visual Workflow and Logic Diagrams

SPPS_Workflow Start Start: Fmoc-Lys(Boc)-Wang Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 3. Wash (DMF) Deprotect1->Wash1 Couple_Leu 4. Couple Fmoc-Leu-OH Wash1->Couple_Leu Wash2 5. Wash (DMF) Couple_Leu->Wash2 Deprotect2 6. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 7. Wash (DMF) Deprotect2->Wash3 Couple_Lys 8. Couple Fmoc-Lys(Boc)-OH Wash3->Couple_Lys Wash4 9. Wash (DMF) Couple_Lys->Wash4 Deprotect_Final 10. Final Deprotection (20% Piperidine/DMF) Wash4->Deprotect_Final Wash_Final 11. Final Wash & Dry (DMF, DCM) Deprotect_Final->Wash_Final Cleave 12. Cleave & Precipitate (TFA/TIPS/H2O, Ether) Wash_Final->Cleave End Purified This compound Cleave->End

Caption: General workflow for the solid-phase synthesis of this compound.

Troubleshooting_Yield Start Low Peptide Yield Identified Check_Coupling Were coupling reactions monitored (e.g., Kaiser Test)? Start->Check_Coupling Incomplete_Coupling Incomplete Coupling - Double couple - Increase reagent concentration - Use HATU/HCTU Check_Coupling->Incomplete_Coupling No / Test Failed Check_Cleavage Was cleavage efficient? Check_Coupling->Check_Cleavage Yes / Test Passed Inefficient_Cleavage Inefficient Cleavage - Re-cleave resin - Use fresh TFA cocktail - Increase time/volume Check_Cleavage->Inefficient_Cleavage No Check_Precipitation Was precipitation poor? Check_Cleavage->Check_Precipitation Yes Poor_Precipitation Poor Precipitation - Concentrate TFA before adding ether - Precipitate at 4°C or -20°C overnight Check_Precipitation->Poor_Precipitation Yes Check_Aggregation Consider Aggregation - Use NMP instead of DMF - Use lower loading resin Check_Precipitation->Check_Aggregation No

Caption: Decision tree for troubleshooting low yield in peptide synthesis.

References

Technical Support Center: Fmoc-Based KLK Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the Fmoc-based solid-phase peptide synthesis (SPPS) of Kallikrein-related peptidases (KLKs).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fmoc-SPPS of long peptides like KLKs?

A1: The most frequently encountered side reactions include aspartimide formation, diketopiperazine formation, aggregation of the growing peptide chain, guanidinylation of free amino groups, and oxidation of sensitive residues like methionine.[1][2] The synthesis of long and complex peptides such as KLKs, which can be rich in charged and hydrophobic residues, can exacerbate these issues.

Q2: How does the specific sequence of a KLK peptide influence the likelihood of side reactions?

A2: The primary sequence of the peptide plays a crucial role. For instance, sequences containing Asp-Gly or Asp-Asn are particularly prone to aspartimide formation.[3] Peptides with a C-terminal proline are susceptible to diketopiperazine formation.[2] Furthermore, hydrophobic sequences are more likely to aggregate, leading to incomplete coupling and deprotection steps.[1][4]

Q3: What are the initial signs that a side reaction may be occurring during synthesis?

A3: Common indicators include a failed or inconclusive Kaiser test (or other amine tests) after a coupling step, a significant decrease in resin swelling, and the appearance of unexpected peaks in the analytical HPLC of a test cleavage sample.[4] Monitoring the Fmoc deprotection profile by UV spectroscopy can also reveal issues like incomplete deprotection.

Q4: Can these side reactions be reversed?

A4: Some side reactions are reversible. For example, the oxidation of methionine to methionine sulfoxide can often be reversed by treatment with reagents like ammonium iodide and dimethyl sulfide.[2] N-O shifts in serine and threonine residues can sometimes be reversed with a mild base treatment. However, many side reactions, such as the formation of deletion products or irreversible modifications, are not reversible.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Low Yield and Purity of the Crude Peptide

Possible Cause: Incomplete coupling or deprotection due to peptide aggregation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield/Purity A Low crude peptide yield and/or purity observed in HPLC. B Perform a test cleavage and analyze by HPLC-MS to identify major impurities. A->B C Are deletion sequences the major impurity? B->C D Yes C->D E No C->E F Indicates incomplete coupling/deprotection, likely due to aggregation. D->F I Analyze other impurities to identify different side reactions. E->I G Implement strategies to disrupt aggregation. F->G H Re-synthesize the peptide with modified protocol. G->H

Caption: Troubleshooting workflow for low peptide yield and purity.

Detailed Troubleshooting Steps:

  • Confirm Aggregation:

    • Visual Inspection: Observe the resin for reduced swelling.

    • Test Cleavage: Cleave a small amount of resin-bound peptide and analyze by HPLC-MS. The presence of significant deletion sequences suggests incomplete reactions.

  • Implement Anti-Aggregation Strategies:

    • Solvent and Temperature Modification: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling and deprotection solutions.[1] Performing coupling reactions at a higher temperature can also be beneficial.[1]

    • "Magic Mixture": For severe aggregation, consider using a "Magic Mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene carbonate for acylation.[4]

    • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific intervals (e.g., every sixth residue) to disrupt secondary structure formation.[4]

Experimental Protocol: Coupling with Pseudoproline Dipeptides

  • Dissolve the pseudoproline dipeptide (3 equivalents) and an equal molar amount of HOBt in a minimal volume of DMF/DCM (2:1).

  • Add DIPCDI (3 equivalents) and allow the mixture to pre-activate for 10 minutes.

  • Add the activated dipeptide solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitor the completion of the coupling using the TNBS test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.[4]

Issue 2: Appearance of a Peak with the Same Mass but Different Retention Time in HPLC

Possible Cause: Aspartimide formation leading to the generation of β-aspartyl peptides and epimerized products.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Aspartimide Formation A HPLC shows peak with same mass as product but different retention time. B Is the peptide sequence known to be prone to aspartimide formation (e.g., contains Asp-Gly)? A->B C Yes B->C D No B->D E Strongly suspect aspartimide formation. C->E H Consider other isomeric side reactions (e.g., racemization). D->H F Modify synthesis to suppress aspartimide formation. E->F G Re-synthesize the peptide. F->G

Caption: Troubleshooting workflow for suspected aspartimide formation.

Detailed Troubleshooting Steps:

  • Sequence Analysis: Identify sequences prone to aspartimide formation, such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-His.

  • Modification of Deprotection Conditions:

    • Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution to reduce the basicity and suppress aspartimide formation.[5]

    • Use a milder base for Fmoc deprotection, such as 2% DBU in DMF.

  • Use of Protected Aspartic Acid Derivatives:

    • Employ Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH, which are more resistant to aspartimide formation than the standard Fmoc-Asp(OtBu)-OH.

    • For particularly problematic sequences, consider using backbone protection by incorporating a Dmb- or Hmb-protected amino acid preceding the aspartic acid residue.[4]

Quantitative Data on Aspartimide Formation Prevention:

StrategyPeptide Sequence% Aspartimide Formation (Standard Conditions)% Aspartimide Formation (Modified Conditions)Reference
Addition of 1M Oxyma to deprotection solutionVKDGYI44%15%[6]
Use of Fmoc-Asp(OMpe)-OHH-Val-Asp-Gly-Ala-Val-Gly-OH~30%~5%General literature
Backbone Protection (Hmb)H-Gly-Asn-Asp(OtBu)-Gly-NH2High<1%General literature
Issue 3: Loss of a Dipeptide from the N-terminus

Possible Cause: Diketopiperazine (DKP) formation, especially with C-terminal Proline or Glycine.

Troubleshooting Workflow:

G cluster_2 Troubleshooting Diketopiperazine Formation A HPLC-MS analysis shows a major peak corresponding to the target peptide minus the N-terminal dipeptide. B Does the N-terminus of the truncated peptide correspond to a Pro or Gly residue in the original sequence? A->B C Yes B->C D No B->D E Strongly suspect DKP formation. C->E H Investigate other potential cleavage points or fragmentation in MS. D->H F Modify the synthetic strategy to prevent DKP formation. E->F G Re-synthesize the peptide. F->G

Caption: Troubleshooting workflow for diketopiperazine formation.

Detailed Troubleshooting Steps:

  • Resin Selection: For sequences prone to DKP formation, use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group disfavors the intramolecular cyclization.

  • Dipeptide Coupling: Instead of coupling the first two amino acids sequentially, couple a pre-formed Fmoc-dipeptide. This bypasses the vulnerable dipeptidyl-resin stage.

  • Modified Deprotection: Use a less basic deprotection reagent, such as 10% piperazine in DMF, which has been shown to reduce DKP formation.

Experimental Protocol: HPLC Analysis of Crude Peptide

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be from 5% to 95% B over 30 minutes.

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

  • Analysis: Integrate the peak areas to determine the relative percentage of the main product and any impurities.[7][8]

This technical support center provides a starting point for addressing common challenges in the Fmoc-SPPS of KLK peptides. Due to the inherent complexity of each unique peptide sequence, some level of optimization will always be necessary. Careful monitoring of the synthesis at each step is key to identifying and resolving issues as they arise.

References

Technical Support Center: Interpreting Mass Spectrometry Data of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectrometry data for the tripeptide H-Lys-Leu-Lys-OH.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometric analysis of this compound.

IssuePossible Cause(s)Suggested Action(s)
Poor Signal or No Peptide Detected - Low sample concentration.- Sample loss during preparation.[1]- Inefficient ionization.- Instrument not calibrated.[2]- Concentrate the sample.- Use low-binding tubes and optimize desalting/cleanup steps.[2]- Acidify the sample with formic or trifluoroacetic acid (TFA) to a pH <3 to improve protonation.[2]- Calibrate the mass spectrometer using a known standard.[2]
Unexpected or Unidentifiable Peaks - Contamination from solvents, reagents (e.g., PEG), or keratin.[2][3]- Presence of salt adducts (e.g., Na+, K+).- Unintended modifications during sample handling (e.g., carbamylation from urea).[3]- Use high-purity, LC-MS grade solvents and reagents.[4]- Perform sample desalting prior to MS analysis.[4][5]- Avoid using urea in lysis buffers if possible, or be aware of potential carbamylation.[3]
Dominance of b-ions over y-ions The presence of a basic residue (Lysine) at the N-terminus can favor the retention of charge on the N-terminal fragment, leading to more intense b-ions.[6][7][8]This is an expected fragmentation pattern for peptides with N-terminal basic residues and can aid in spectral interpretation.
Ambiguous Fragment Ion Assignment - Low resolution or mass accuracy.- Presence of internal fragments or neutral losses.[9][10]- Ensure the mass spectrometer is properly calibrated for high resolution and mass accuracy.- Look for characteristic neutral losses, such as the loss of ammonia (-17 Da) from lysine side chains.[10]
Low Sequence Coverage - Inefficient fragmentation.- Peptide is too short or too long for optimal fragmentation and detection.[1]- Optimize collision energy (CID) to achieve a balance between precursor ion depletion and fragment ion generation.- For this short tripeptide, a complete b and y ion series is expected under optimal conditions.

Frequently Asked Questions (FAQs)

1. What is the expected molecular weight and m/z of the protonated this compound?

The theoretical monoisotopic mass of this compound is 388.2842 Da. In positive ion mode electrospray ionization (ESI), you can expect to observe the following protonated species:

Ion SpeciesTheoretical m/z
[M+H]⁺389.2915
[M+2H]²⁺195.1494
[M+3H]³⁺130.4354

Due to the two basic lysine residues and the N-terminus, the [M+2H]²⁺ and [M+3H]³⁺ ions are likely to be abundant.[11][12]

2. What are the expected b and y fragment ions for this compound?

Collision-Induced Dissociation (CID) of peptides primarily cleaves the amide bonds along the backbone, generating N-terminal 'b' ions and C-terminal 'y' ions.[13][14][15] Below are the theoretical monoisotopic m/z values for the singly charged b and y ions of this compound.

IonSequenceTheoretical m/z
b₁Lys129.1023
b₂Lys-Leu242.1863
y₁Lys147.1128
y₂Leu-Lys260.1968

3. Why do I see fragment ions corresponding to the loss of ammonia or water?

Peptides containing basic residues like lysine can readily lose ammonia (NH₃, 17.0265 Da) from their side chains during CID.[10] Acidic residues can lose water (H₂O, 18.0106 Da). These are denoted as b* or y* (loss of ammonia) and b° or y° (loss of water).

4. How does the position of the lysine residues affect the fragmentation pattern?

The presence of basic residues significantly influences peptide fragmentation.[8] For this compound:

  • The N-terminal lysine will promote the formation of b-ions, as the charge is likely to be retained on this fragment.[6][7][8]

  • The C-terminal lysine will promote the formation of y-ions.[8] Therefore, a mixture of both b and y ions is expected.[6]

Experimental Protocols

A generalized workflow for the preparation and analysis of this compound by LC-MS/MS is provided below. For detailed procedures, refer to established protocols.[4][16][17]

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation s_solubilize Solubilize Peptide s_desalt Desalt/Clean-up (e.g., C18 ZipTip) s_solubilize->s_desalt Remove salts, contaminants s_reconstitute Reconstitute in LC-MS solvent s_desalt->s_reconstitute reconstitute_out s_reconstitute->reconstitute_out a_inject Inject into LC a_separate Chromatographic Separation a_inject->a_separate a_ionize Electrospray Ionization (ESI) a_separate->a_ionize a_ms1 MS1 Scan (Precursor Ion) a_ionize->a_ms1 a_cid Collision-Induced Dissociation (CID) a_ms1->a_cid Select precursor a_ms2 MS2 Scan (Fragment Ions) a_cid->a_ms2 ms2_out a_ms2->ms2_out d_identify Identify Precursor m/z d_match Match Fragment Ions (b and y series) d_identify->d_match d_confirm Confirm Sequence d_match->d_confirm reconstitute_out->a_inject ms2_out->d_identify

Figure 1. A generalized experimental workflow for the LC-MS/MS analysis of peptides.

Visualization of this compound Fragmentation

The following diagram illustrates the expected b and y ion series resulting from the fragmentation of this compound.

peptide_fragmentation cluster_peptide This compound Fragmentation cluster_b_ions b-ions cluster_y_ions y-ions N_term H- K1 Lys L1 Leu b1_point K1->b1_point K2 Lys b2_point L1->b2_point y2_point L1->y2_point C_term -OH y1_point K2->y1_point b1_label b₁ b2_label b₂ b1_point->b1_label b2_point->b2_label y1_label y₁ y2_label y₂ y1_point->y1_label y2_point->y2_label

Figure 2. Fragmentation diagram of this compound showing b and y ions.

References

solving solubility issues with H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with the tripeptide H-Lys-Leu-Lys-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily determined by its amino acid composition, net charge at a given pH, and the properties of the solvent.[1] The peptide consists of two hydrophilic (water-loving) lysine (Lys) residues and one hydrophobic (water-repelling) leucine (Leu) residue.[2][3][4] The lysine residues have basic side chains, contributing a positive charge at neutral and acidic pH, which generally enhances aqueous solubility.[5]

Q2: What is the predicted charge of this compound at neutral pH?

A2: To predict the net charge of this compound at a neutral pH (around 7), we can assign charges to its ionizable groups:

  • N-terminal amino group: +1

  • C-terminal carboxyl group: -1

  • Lysine side chains: +1 each (+2 total) The estimated net charge is +2, making it a basic peptide.[1][6]

Q3: Why is my this compound not dissolving in pure water?

A3: While this compound is predicted to be water-soluble due to its two lysine residues, several factors can hinder dissolution. These include the presence of the hydrophobic leucine residue, the formation of secondary structures, or if the pH of the water is close to the peptide's isoelectric point (pI), where its net charge is zero and solubility is at a minimum.[1][7]

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, if aqueous solutions are not effective, organic co-solvents can be used. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for peptides.[2] It is recommended to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[2] Be aware that organic solvents may interfere with certain biological assays.

Q5: How should I store this compound solutions?

A5: Once dissolved, it is recommended to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower.[8] For peptides containing oxidation-prone residues (though this compound does not), storage in an oxygen-free environment is advised.[8]

Troubleshooting Guide

Issue: Lyophilized this compound powder will not dissolve in sterile water.

This guide provides a systematic approach to solubilizing this compound, starting with the most common and gentle methods.

G cluster_0 start Start: Lyophilized This compound water Add sterile water or neutral buffer (e.g., PBS) start->water vortex_sonicate Vortex and/or sonicate (3 x 10 sec on ice) water->vortex_sonicate dissolved1 Dissolved? vortex_sonicate->dissolved1 success Success: Aliquot and store at -20°C dissolved1->success Yes acid Add 10% acetic acid dropwise dissolved1->acid No dissolved2 Dissolved? acid->dissolved2 dissolved2->success Yes organic Dissolve in minimal DMSO, then slowly add aqueous buffer dissolved2->organic No dissolved3 Dissolved? organic->dissolved3 dissolved3->success Yes fail Insoluble: Consider peptide modification or alternative sourcing dissolved3->fail No

Caption: Troubleshooting workflow for dissolving this compound.

Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound and its Constituent Amino Acids

PropertyThis compound (Predicted)L-Lysine (Lys, K)[3][9]L-Leucine (Leu, L)[4][9]
Molecular Formula C18H37N5O4[10]C6H14N2O2C6H13NO2
Molecular Weight 387.52 g/mol [10]146.19 g/mol 131.17 g/mol
Charge at pH 7 Basic (+2)Basic (+)Neutral (N)
Hydropathy HydrophilicHydrophilicHydrophobic
Isoelectric Point (pI) ~9.8-10.09.745.98

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale & Recommendations
Water HighThe two basic lysine residues should make the peptide readily soluble in water. If issues arise, the solution pH may be near the peptide's isoelectric point.[1][7]
Phosphate-Buffered Saline (PBS) HighRecommended for biological applications. The buffered pH of ~7.4 will maintain the peptide's positive charge.
Acidic Buffer (e.g., 10% Acetic Acid) Very HighLowering the pH will ensure all basic groups are protonated, maximizing the net positive charge and solubility. This is a recommended step if water fails.[1][2][6]
Dimethyl Sulfoxide (DMSO) HighA good option for creating concentrated stock solutions, especially if the peptide aggregates. Dilute slowly into your aqueous buffer.[2]
Ethanol / Methanol Moderate to LowThe peptide's charged nature makes it less soluble in alcohols compared to water or DMSO. Not a primary recommendation.[3]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol details the steps for dissolving lyophilized this compound.

G cluster_0 Experimental Workflow prep 1. Preparation: - Bring lyophilized peptide to room temp. - Centrifuge tube briefly (e.g., 10,000 x g, 1 min) initial 2. Initial Dissolution: - Add a small volume of sterile deionized water  to a small, test aliquot of the peptide. prep->initial assist 3. Assisted Dissolution: - Vortex the solution. - If needed, sonicate in an ice bath for 10-second intervals. initial->assist check 4. Solubility Check: - Inspect the solution. Is it clear? assist->check adjust_ph 5. pH Adjustment (if needed): - If cloudy, add 10% acetic acid dropwise  while vortexing until the solution clears. check->adjust_ph final_dilution 6. Final Dilution & Storage: - Dilute to the final desired concentration  with your experimental buffer. - Aliquot and store at -20°C or below. adjust_ph->final_dilution

Caption: Step-by-step workflow for dissolving this compound.

Detailed Steps:

  • Preparation : Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation.[6] Centrifuge the vial briefly to collect all the powder at the bottom.[6]

  • Initial Attempt with Water : Using a small test amount of the peptide, add sterile, oxygen-free water or a neutral buffer (e.g., Tris or phosphate buffer, pH 7) to achieve your target concentration.[6][8]

  • Mechanical Assistance : Vortex the solution thoroughly. If particulates remain, sonicate the vial in an ice-water bath for short bursts (e.g., 3 sessions of 10 seconds each) to aid dissolution and minimize aggregation.[6]

  • Assess Solubility : A successfully dissolved peptide will result in a clear, particle-free solution. If the solution is cloudy or contains visible particles, the peptide is not fully dissolved.

  • pH Adjustment : Since this compound is a basic peptide, its solubility will increase in an acidic environment.[2] If it is not soluble in water, add a 10% acetic acid solution dropwise while vortexing.[1] Continue adding the acidic solution until the peptide dissolves.

  • Final Preparation and Storage : Once the peptide is in solution, it can be diluted further with the appropriate assay buffer. Filter-sterilize if necessary for cell-based assays. Aliquot the final solution into smaller volumes and store at -20°C for long-term use.[8]

References

Technical Support Center: Minimizing TFA Salt Contamination in H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address trifluoroacetic acid (TFA) salt contamination in the synthetic peptide H-Lys-Leu-Lys-OH. Residual TFA can significantly impact experimental outcomes, and this resource offers detailed protocols and data to mitigate this issue.

Troubleshooting Guide

This guide addresses common issues encountered due to TFA contamination and provides systematic solutions.

Issue Potential Cause Recommended Action
Poor peptide solubility in biological buffers TFA counterions bound to the positively charged lysine residues can alter the peptide's secondary structure and solubility.[1][2]Perform a salt exchange to replace TFA with a more biocompatible counterion like hydrochloride or acetate. Refer to the detailed protocols for --INVALID-LINK-- or --INVALID-LINK--.
Inconsistent or poor results in cell-based assays (e.g., cytotoxicity, proliferation) Residual TFA is cytotoxic and can interfere with cell proliferation even at nanomolar concentrations.[2] It can also alter the pH of the assay medium.[3]It is critical to reduce TFA levels to less than 1% for cellular assays.[2] Utilize the --INVALID-LINK-- for effective removal.
Alteration of peptide secondary structure observed in CD or NMR spectroscopy The strong ion pairing between TFA and the peptide's free amino groups can disrupt the native conformation.[1][2]Employ a salt exchange method to remove the interfering TFA counterions.[4]
Inaccurate peptide quantification by weight The presence of TFA salts can contribute significantly to the total weight of the lyophilized peptide, leading to an overestimation of the actual peptide content.[5] The TFA content can range from 10% to 40%.[6]Quantify the net peptide content using amino acid analysis.[7] Determine the amount of residual TFA using methods like ion chromatography.[5][8]
Interference in enzymatic or receptor-binding assays TFA's strong acidity can denature pH-sensitive proteins and enzymes.[2] It can also compete with phosphate groups in active sites.[2]Reduce TFA levels below 1% using a salt exchange procedure before conducting these assays.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary source of TFA contamination in synthetic this compound?

A1: TFA is introduced during two key steps of solid-phase peptide synthesis (SPPS). Firstly, it is used as a strong acid to cleave the synthesized peptide from the solid support resin.[6][9] Secondly, it is a common ion-pairing agent in the mobile phase for reversed-phase high-performance liquid chromatography (RP-HPLC) purification, which helps in achieving high purity of the peptide.[10][11]

Q2: Why is it important to remove TFA from my this compound peptide?

A2: Residual TFA can have several detrimental effects on your experiments:

  • Biological Incompatibility: TFA is cytotoxic and can interfere with cellular assays, leading to unreliable results.[2][3]

  • Altered Peptide Properties: TFA counterions bind to the positively charged residues (lysine in this case) and the N-terminus, which can alter the peptide's secondary structure, solubility, and mass.[1][2]

  • Assay Interference: The acidity of TFA can denature proteins and interfere with enzyme kinetics or receptor-binding studies.[2]

Q3: Will lyophilization alone remove TFA?

A3: No. While extended lyophilization can remove unbound, free TFA, it is not effective at removing the TFA counterions that are ionically bound to the positively charged amino groups of the peptide.[2][12] To remove bound TFA, a salt exchange procedure is necessary.[1]

Q4: What are the most effective methods for removing TFA from this compound?

A4: The most common and effective methods are:

  • TFA/HCl Exchange: This involves dissolving the peptide in a dilute hydrochloric acid solution and then lyophilizing. This process is often repeated to ensure complete exchange.[1][10][13]

  • TFA/Acetate Exchange: This can be achieved using a strong anion exchange resin or by employing HPLC with an acetate-based mobile phase.[10][13][14] Acetate is generally more biocompatible than TFA.[6]

  • Alternative HPLC Modifiers: Using TFA-free mobile phases during HPLC purification, such as those containing formic acid or acetic acid, can prevent TFA contamination from the start.[15][16]

Q5: How can I quantify the amount of residual TFA in my peptide sample?

A5: Several analytical techniques can be used to determine the concentration of residual TFA:

  • Ion Chromatography (IC): A sensitive and simple method that can be automated.[5][8][17]

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method for detecting the fluorine atoms in TFA.[4][18]

  • HPLC with an Evaporative Light-Scattering Detector (HPLC-ELSD): This technique can also be used for quantification.[18]

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This protocol is a widely adopted method for replacing TFA counterions with hydrochloride.

Methodology:

  • Dissolution: Dissolve the this compound TFA salt in distilled water at a concentration of 1 mg/mL.[1] Alternatively, a phosphate buffer (50 mM phosphate, 100 mM NaCl) can be used.[1][11]

  • Acidification: Add a 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][11] It is crucial to stay within this range, as concentrations below 2 mM may lead to incomplete exchange, while concentrations above 10 mM could risk peptide modification.[2][11]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[1]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively at -80°C.[1][2]

  • Lyophilization: Lyophilize the frozen solution overnight until all the liquid has been removed.[1]

  • Repetition: To ensure thorough TFA removal, repeat steps 1-5 at least two more times, re-dissolving the lyophilized powder in the dilute HCl solution each time.[1][11]

  • Final Reconstitution: After the final lyophilization, dissolve the resulting peptide hydrochloride salt in your desired experimental buffer.[1]

Quantitative Data on TFA/HCl Exchange Efficiency:

HCl ConcentrationNumber of CyclesResidual TFA Content (% w/w)Reference
10 mM1< 1%[18]
100 mM1< 1%[18]
5 mM2< 1%[18]
2 mM3< 1%[18]

Protocol 2: TFA/Acetate Exchange using a Strong Anion Exchange Resin

This method is suitable for exchanging TFA with acetate, a more biocompatible counterion.

Methodology:

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., quaternary ammonium-based). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[10][13][14]

  • Resin Activation: Elute the column with a 1 M solution of sodium acetate to charge the resin with acetate ions.[10][13][14]

  • Washing: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[10][13][14]

  • Peptide Loading: Dissolve the this compound TFA salt in distilled water and apply it to the prepared column.[10][13][14]

  • Elution: Elute the column with distilled water. The peptide, now in its acetate salt form, will pass through while the TFA ions remain bound to the resin.[10][13]

  • Fraction Collection: Collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final this compound acetate salt.[10][13][14]

Visualizations

TFA_Minimization_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_removal TFA Removal / Exchange cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin with TFA SPPS->Cleavage Crude_Peptide Crude Peptide (TFA Salt) Cleavage->Crude_Peptide HPLC RP-HPLC Purification with TFA Crude_Peptide->HPLC Purified_Peptide Purified this compound (TFA Salt) HPLC->Purified_Peptide Decision Is Residual TFA a Concern? Purified_Peptide->Decision Method_HCl TFA/HCl Exchange Decision->Method_HCl Yes Method_Acetate TFA/Acetate Exchange Decision->Method_Acetate Yes Method_HPLC Alternative HPLC Modifiers Decision->Method_HPLC Alternative During Synthesis Bio_Assay Biological / Biochemical Assay Decision->Bio_Assay No Final_Peptide Final Peptide (HCl or Acetate Salt) Method_HCl->Final_Peptide Method_Acetate->Final_Peptide Quantification Quantify Residual TFA (IC, 19F-NMR, HPLC-ELSD) Final_Peptide->Quantification Quantification->Bio_Assay

Caption: Workflow for minimizing TFA salt contamination in synthetic peptides.

HCl_Exchange_Protocol Start Start with Peptide-TFA Salt Dissolve 1. Dissolve Peptide in H2O (1 mg/mL) Start->Dissolve Add_HCl 2. Add 100 mM HCl to a final concentration of 2-10 mM Dissolve->Add_HCl Incubate 3. Incubate for 1 minute at Room Temperature Add_HCl->Incubate Freeze 4. Flash Freeze (e.g., Liquid Nitrogen) Incubate->Freeze Lyophilize 5. Lyophilize Overnight Freeze->Lyophilize Check_Cycles Repeat 2 more times? Lyophilize->Check_Cycles Check_Cycles->Dissolve Yes Final_Product End with Peptide-HCl Salt Check_Cycles->Final_Product No

Caption: Detailed workflow for the TFA/HCl exchange protocol.

References

Technical Support Center: Optimizing Long-Term Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for peptide handling and storage. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your peptides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store peptides for long-term stability?

A1: For optimal long-term stability, peptides should be stored in their lyophilized (freeze-dried) form at -20°C or, preferably, -80°C.[1][2][3] Lyophilization removes water, which significantly slows down degradation processes.[4][5] When stored under these conditions, away from heat, light, and moisture, most lyophilized peptides can remain stable for several years.[6][7]

Q2: How should I handle lyophilized peptides upon receipt and during use?

A2: To prevent contamination from moisture and air, it is crucial to allow the peptide vial to equilibrate to room temperature in a desiccator before opening.[6][8] This prevents condensation from forming on the cold peptide. Weigh out the desired amount of peptide quickly and then tightly reseal the vial.[7][8] For peptides prone to oxidation, it is recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[3][6]

Q3: What are the best practices for storing peptides in solution?

A3: Storing peptides in solution is not recommended for long-term stability due to the increased risk of chemical degradation and microbial contamination.[1][7][8] If storage in solution is unavoidable, it is best to use sterile buffers at a pH between 5 and 6.[1][7] The peptide solution should be divided into single-use aliquots to minimize freeze-thaw cycles, which can degrade the peptide.[1][6][7] These aliquots should be stored frozen at -20°C or colder.[3][7]

Q4: Which amino acid residues are particularly susceptible to degradation?

A4: Peptides containing certain amino acid residues are more prone to degradation. Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[3][6][7][8] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation.[2][6][8] Aspartic acid (Asp) can be prone to hydrolysis and isomerization.[2][9] Peptides with these residues require more careful handling and storage.

Q5: How does pH affect peptide stability in solution?

A5: The pH of the solution significantly impacts peptide stability.[9][10] Generally, a slightly acidic pH of 5-6 is recommended for storing peptide solutions to prolong their shelf life.[1][7] Extreme pH values should be avoided. High pH (above 8) can accelerate deamidation and oxidation, while very low pH can lead to hydrolysis, especially at Asp residues.[2][9]

Troubleshooting Guides

Problem 1: My peptide has low or no activity in my assay.
Possible Cause Troubleshooting Step
Peptide Degradation 1. Verify Storage Conditions: Ensure the peptide was stored lyophilized at -20°C or -80°C and protected from light and moisture.[1][6][11] 2. Check Reconstitution Protocol: Confirm the peptide was reconstituted correctly using the recommended sterile buffer and that freeze-thaw cycles were minimized.[1][6] 3. Assess for Degradation: If possible, analyze the peptide's purity and integrity using HPLC or mass spectrometry to check for degradation products.[12]
Incorrect Peptide Concentration 1. Review Weighing and Dilution: Double-check all calculations and measurements made during the weighing and reconstitution process. 2. Consider Hygroscopic Nature: Peptides can absorb moisture, leading to weighing inaccuracies.[5][8] Ensure the peptide was brought to room temperature in a desiccator before weighing.[8]
Solubility Issues 1. Confirm Complete Dissolution: Visually inspect the solution to ensure no particulates are present. Sonication may help dissolve the peptide.[8][13] 2. Optimize Solvent: The solubility of a peptide is sequence-dependent. If solubility is an issue, you may need to try different solvents or adjust the pH.[14][15]
Problem 2: I observe multiple peaks when analyzing my peptide by HPLC.
Possible Cause Troubleshooting Step
Oxidation 1. Identify Susceptible Residues: Check if the peptide sequence contains Met, Cys, or Trp.[3][6][8] 2. Modify Handling Procedures: When working with oxidation-prone peptides, use oxygen-free buffers and consider purging vials with inert gas.[3][8] The addition of reducing agents like DTT may be necessary for peptides with Cys residues.[8]
Deamidation 1. Check for Asn and Gln Residues: Deamidation is common in peptides containing Asn or Gln.[2][6][8] 2. Control pH: Store and handle the peptide in a slightly acidic buffer (pH 5-6) to minimize deamidation, which is accelerated at neutral or basic pH.[1][7]
Aggregation 1. Assess Hydrophobicity: Hydrophobic peptides are more prone to aggregation.[9] 2. Adjust Concentration and Buffer: Try dissolving the peptide at a lower concentration. The ionic strength of the buffer can also influence aggregation.[9] 3. Use Appropriate Vials: Hydrophobic peptides can adsorb to plastic vials. Using glass or low-adsorption plastic vials can help.[6]

Quantitative Data Summary

Table 1: Recommended Storage Temperatures and Expected Stability

Peptide Form Short-Term Storage (Weeks to Months) Long-Term Storage (Months to Years)
Lyophilized 4°C[1][11]-20°C to -80°C[1][2][3][6]
In Solution 4°C (up to 30 days for stable sequences)[1]Not Recommended; if necessary, -20°C in aliquots[6][7]

Table 2: Common Degradation Pathways and Influencing Factors

Degradation Pathway Susceptible Residues Primary Influencing Factors Prevention Strategies
Oxidation Cys, Met, Trp[3][6][8]Oxygen exposure, high pH, light, metal ions[3][9]Store under inert gas, use oxygen-free buffers, avoid high pH.[3][8]
Deamidation Asn, Gln[2][6][8]pH > 7, temperature[2][9]Store in slightly acidic buffer (pH 5-6).[1][7]
Hydrolysis Asp-Pro, Asp-Gly[2]Acidic pH (pH < 5)[2][9]Avoid strongly acidic conditions.
Aggregation Hydrophobic residuesHigh concentration, temperature changes, pH, ionic strength[9]Optimize concentration and buffer conditions.
Racemization All chiral amino acidsAlkaline conditions[12]Avoid pH > 8.[2][3]

Experimental Protocols

Protocol 1: Peptide Stability Assessment by RP-HPLC

This protocol outlines a general method for assessing the stability of a peptide over time under specific storage conditions.

  • Peptide Preparation:

    • Reconstitute the lyophilized peptide in the desired buffer (e.g., sterile water, PBS at pH 5-6) to a known concentration.

    • Divide the solution into multiple aliquots in appropriate vials to avoid repeated freeze-thaw cycles.

  • Storage Conditions:

    • Store the aliquots under the desired conditions to be tested (e.g., 4°C, -20°C, -80°C).

    • Include a "time zero" sample that is analyzed immediately after reconstitution.

  • Time-Point Analysis:

    • At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), remove one aliquot from storage.

    • Allow the aliquot to equilibrate to room temperature before analysis.

  • RP-HPLC Analysis:

    • Analyze the sample using a suitable reversed-phase high-performance liquid chromatography (RP-HPLC) method. The specific column, mobile phases, and gradient will be peptide-dependent.

    • Monitor the elution profile at an appropriate UV wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • Compare the chromatogram of the stored sample to the "time zero" sample.

    • Calculate the percentage of the main peptide peak area relative to the total peak area to determine the remaining purity.

    • The appearance of new peaks indicates the formation of degradation products.

Visualizations

Peptide_Handling_Workflow cluster_receipt Peptide Receipt and Initial Handling cluster_storage Storage Options cluster_usage Experimental Use Receive Receive Lyophilized Peptide Equilibrate Equilibrate to Room Temp in Desiccator Receive->Equilibrate Weigh Weigh Desired Amount Equilibrate->Weigh Reseal Tightly Reseal Vial (Purge with Inert Gas if needed) Weigh->Reseal Reconstitute Reconstitute in Sterile Buffer (pH 5-6) Weigh->Reconstitute Store_Lyophilized Long-Term Storage Lyophilized at -80°C/-20°C Reseal->Store_Lyophilized Store_Lyophilized->Reconstitute For Use Store_Solution Short-Term Storage Solution at 4°C or -20°C (Aliquots) Reconstitute->Store_Solution Assay Perform Experiment/Assay Reconstitute->Assay Immediate Use Store_Solution->Assay

Caption: Workflow for proper handling and storage of peptides.

Troubleshooting_Peptide_Instability cluster_solutions Potential Solutions Start Problem: Low Peptide Activity or Multiple HPLC Peaks Check_Storage 1. Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling 2. Review Handling Procedures (Reconstitution, Freeze-Thaw) Start->Check_Handling Check_Sequence 3. Analyze Peptide Sequence (Susceptible Residues) Start->Check_Sequence Optimize_Storage Store Lyophilized at -80°C Check_Storage->Optimize_Storage Optimize_Handling Aliquot & Minimize Freeze-Thaw Check_Handling->Optimize_Handling Optimize_Buffer Use Sterile, Slightly Acidic Buffer (pH 5-6) Check_Sequence->Optimize_Buffer Use_Inert_Gas Purge with N2/Ar for Oxidation-Prone Peptides Check_Sequence->Use_Inert_Gas

Caption: Troubleshooting guide for common peptide instability issues.

References

Technical Support Center: Synthesis of H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the synthesis of the tripeptide H-Lys-Leu-Lys-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, is converted into a mixture of both of its stereoisomers (L and D forms). In peptide synthesis, this results in the incorporation of D-amino acids into the peptide chain, leading to impurities that can be difficult to remove and may alter the biological activity of the final peptide.

Q2: What is the primary mechanism of racemization during the synthesis of this compound?

A2: The most common mechanism for racemization during peptide synthesis is the formation of an oxazolone intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated for coupling. The activated carbonyl group can be attacked by the oxygen of the preceding amide bond, forming a five-membered ring. The alpha-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

Q3: Are the amino acids in this compound particularly susceptible to racemization?

A3: While not as notoriously prone to racemization as residues like Histidine or Cysteine, both Lysine and Leucine can undergo racemization under suboptimal coupling conditions.[1] The bulky side chain of Leucine can sometimes lead to slower coupling reactions, increasing the time the activated amino acid is susceptible to racemization. For Lysine, the side-chain protecting group and the coupling conditions play a significant role in maintaining chiral purity.

Q4: How does the choice of coupling reagent affect racemization?

A4: The choice of coupling reagent is critical in controlling racemization. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, DIC) can lead to significant racemization if used alone. However, when used with additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), racemization is significantly suppressed.[1]

  • Phosphonium salts (e.g., BOP, PyBOP) and Uronium/Aminium salts (e.g., HBTU, HATU) are generally more efficient and lead to lower levels of racemization, especially when used with additives.[2] HATU is often considered superior to HBTU in minimizing racemization.[2]

Q5: What is the role of the base in racemization?

A5: The base used during the coupling reaction can significantly influence the rate of racemization. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are commonly used but can promote racemization by facilitating the abstraction of the alpha-proton. Weaker bases, such as N-methylmorpholine (NMM), are generally preferred to minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-isomer detected in the final product. Inappropriate coupling reagent/additive combination. - Use a carbodiimide (DIC) in combination with a racemization-suppressing additive like OxymaPure or HOAt. - Switch to a uronium/aminium salt coupling reagent such as HATU, which is known for low racemization.[2]
Excessive pre-activation time. - Minimize the pre-activation time of the Fmoc-amino acid with the coupling reagent before adding it to the resin. Ideally, perform in-situ activation.
Use of a strong base. - Replace DIPEA with a weaker base like N-methylmorpholine (NMM).
High reaction temperature. - Perform the coupling reaction at room temperature or below (0°C). Avoid elevated temperatures unless necessary for difficult couplings, and if so, carefully monitor for racemization.
Slow or incomplete coupling, leading to extended reaction times and increased risk of racemization. Steric hindrance from the bulky side chains of Leucine or the protected Lysine. - Use a more powerful coupling reagent like HATU. - Increase the equivalents of the amino acid and coupling reagents. - Consider microwave-assisted synthesis to shorten reaction times, but carefully optimize the temperature to avoid increasing racemization.
Aggregation of the growing peptide chain. - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO).[1] - Use a resin with a lower loading capacity.

Quantitative Data on Racemization

The following tables summarize the percentage of D-isomer formation under various coupling conditions for amino acids relevant to the this compound sequence.

Table 1: Comparison of Additives with DIC for Coupling of Fmoc-Phe-OH to H-Gly-resin *

Additive% D-Isomer
HOBt10.2
HOAt1.8
OxymaPure1.6

*Data adapted from a study on a model peptide, demonstrating the relative effectiveness of different additives. Phenylalanine is used here as a representative amino acid prone to racemization.

Table 2: Influence of Base on Racemization of Fmoc-Phg-OH *

Base% L-Isomer% D-Isomer
DIPEA8515
NMM9010
2,4,6-Collidine946

*Data from a study on Phenylglycine, a highly racemization-prone amino acid, illustrating the significant impact of the base.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound with Minimized Racemization

This protocol utilizes Fmoc-based solid-phase peptide synthesis (SPPS) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Leu-OH

  • Coupling reagent: HATU

  • Additive: HOAt

  • Base: N-methylmorpholine (NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add NMM (6 eq) and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling completion using the Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Second Amino Acid Coupling (Fmoc-Leu-OH):

    • Repeat the Fmoc deprotection step as described above.

    • Couple Fmoc-Leu-OH using the same procedure as for the first amino acid.

  • Third Amino Acid Coupling (Fmoc-Lys(Boc)-OH):

    • Repeat the Fmoc deprotection step.

    • Couple the final Fmoc-Lys(Boc)-OH using the same procedure.

  • Final Fmoc Deprotection:

    • Perform the final Fmoc deprotection as described above.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC.

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_L_amino_acid L-Amino Acid Derivative cluster_activation Activation cluster_oxazolone Oxazolone Formation (Intramolecular Cyclization) cluster_racemization Racemization (Base-Catalyzed) cluster_racemic_mixture Racemic Mixture L_AA Fmoc-NH-CHR-COOH Activated_AA Fmoc-NH-CHR-CO-X (Activated Ester) L_AA->Activated_AA Coupling Reagent Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Enolate Enolate Intermediate (Loss of Chirality) Oxazolone->Enolate + Base - H+ L_D_mix L- and D-Amino Acid Derivatives Enolate->L_D_mix + H+

Caption: Mechanism of racemization through the formation of an oxazolone intermediate.

Workflow for Minimizing Racemization

minimization_workflow start Start Peptide Synthesis choose_reagents Select Coupling Reagent and Additive (e.g., HATU/HOAt or DIC/Oxyma) start->choose_reagents choose_base Select Weak Base (e.g., NMM) choose_reagents->choose_base optimize_temp Optimize Reaction Temperature (Room Temperature or 0°C) choose_base->optimize_temp coupling_step Perform Coupling Step (Minimize pre-activation time) optimize_temp->coupling_step monitor_reaction Monitor Coupling Completion (Kaiser Test) coupling_step->monitor_reaction troubleshoot Troubleshoot Incomplete Coupling monitor_reaction->troubleshoot troubleshoot->coupling_step Incomplete (Re-couple) end Proceed to Next Cycle troubleshoot->end Complete

Caption: A workflow outlining key steps to minimize racemization during peptide synthesis.

Troubleshooting Logic for Racemization Issues

troubleshooting_racemization start High Racemization Detected check_reagents Review Coupling Reagents (Reagent + Additive) start->check_reagents reagent_ok Reagents Optimal? check_reagents->reagent_ok check_base Review Base Used base_ok Base Optimal? check_base->base_ok check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok reagent_ok->check_base Yes change_reagents Action: Switch to HATU/HOAt or DIC/Oxyma reagent_ok->change_reagents No base_ok->check_conditions Yes change_base Action: Switch to NMM or Collidine base_ok->change_base No change_conditions Action: Lower Temperature, Minimize Pre-activation conditions_ok->change_conditions No end Problem Resolved conditions_ok->end Yes change_reagents->end change_base->end change_conditions->end

Caption: A logical flow for troubleshooting high racemization in peptide synthesis.

References

quality control parameters for synthetic H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control parameters for the synthetic tripeptide H-Lys-Leu-Lys-OH. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control parameters for synthetic this compound?

A1: The primary quality control parameters for synthetic this compound focus on establishing its identity, purity, and quantity. These are assessed through a series of analytical tests.[1][2] Key parameters include:

  • Identity: Confirmation of the correct chemical structure and molecular weight.

  • Purity: Determination of the percentage of the target peptide in the sample.

  • Quantity: Accurate measurement of the peptide content.

Q2: Which analytical techniques are most important for assessing the quality of this compound?

A2: The most critical analytical techniques for the quality control of synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2][3] Amino Acid Analysis (AAA) is also a valuable tool for confirming composition and quantifying the peptide.[4][5][6]

Q3: What level of purity is generally acceptable for this compound for research purposes?

A3: For most research applications, a purity of >95% as determined by HPLC is recommended.[7] For more sensitive applications, such as in vivo studies or clinical research, a purity of >98% may be required.

Q4: What is the expected molecular weight of this compound?

A4: The theoretical molecular weight of this compound is a critical parameter for confirming its identity. The expected masses are provided in the table below.

Data Presentation: Key Quality Control Parameters

The following table summarizes the essential quality control specifications for synthetic this compound.

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white lyophilized powder
Molecular Formula -C₁₈H₃₇N₅O₄
Molecular Weight (Avg.) Mass Spectrometry403.52 g/mol
Monoisotopic Mass Mass Spectrometry403.2849 g/mol
Purity RP-HPLC (at 214 nm)≥ 95%
Identity Mass SpectrometryConforms to theoretical mass
Amino Acid Composition Amino Acid Analysis±10% of theoretical values
Solubility Visual InspectionSoluble in water
Counterion (e.g., TFA) Ion ChromatographyReport value
Water Content Karl Fischer TitrationReport value

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This method separates the target peptide from impurities based on hydrophobicity.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for a hydrophilic peptide like this compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation

This technique provides an accurate mass measurement to confirm the peptide's identity.[1]

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

  • Ionization Mode: Positive ion mode is typically used for peptides containing basic residues like lysine.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution mass accuracy.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ and potentially [M+2H]²⁺ due to the two lysine residues. The observed mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

Amino Acid Analysis (AAA)

This method confirms the amino acid composition of the peptide and can be used for quantification.[4][5][6]

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[4]

  • Derivatization: The hydrolyzed amino acids are derivatized to make them detectable, often using reagents like ninhydrin or phenylisothiocyanate (PITC).

  • Separation and Detection: The derivatized amino acids are separated by ion-exchange chromatography or reversed-phase HPLC and detected.[8]

  • Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a known standard. The molar ratios of the amino acids should correspond to the 2:1 ratio of Lysine to Leucine in this compound.

Troubleshooting Guides

Issue 1: Low Purity on HPLC Chromatogram

  • Question: My HPLC analysis of this compound shows a purity of less than 90%, with multiple unexpected peaks. What could be the cause?

  • Answer: Low purity can result from several factors during synthesis and purification.

    • Incomplete Reactions: The coupling of amino acids may not have gone to completion, leading to deletion sequences (e.g., H-Lys-Lys-OH or H-Leu-Lys-OH).

    • Side Reactions: The side chains of the amino acids, particularly the epsilon-amino group of lysine, can undergo unintended reactions if not properly protected during synthesis.[9]

    • Racemization: The chirality of the amino acids can be affected during activation, leading to diastereomeric impurities.

    • Cleavage By-products: Incomplete removal of protecting groups or side reactions during the cleavage from the solid-phase resin can generate impurities.

    • Troubleshooting Steps:

      • Analyze the impurities by mass spectrometry to identify their molecular weights. This can help in identifying deletion sequences or modifications.

      • Optimize the coupling and deprotection steps in the synthesis protocol.

      • Refine the purification method, for example, by adjusting the HPLC gradient to better resolve the target peptide from impurities.

Issue 2: Incorrect Mass Observed in Mass Spectrometry

  • Question: The mass spectrum of my peptide shows a mass that does not correspond to the theoretical mass of this compound. Why is this?

  • Answer: An incorrect mass can indicate several issues.

    • Presence of Adducts: The observed mass may correspond to the peptide forming adducts with salts (e.g., [M+Na]⁺ or [M+K]⁺).

    • Residual Protecting Groups: Incomplete removal of protecting groups from the lysine side chains (e.g., Boc or Fmoc) will result in a higher than expected mass.

    • Peptide Modifications: The peptide may have been unintentionally modified during synthesis or handling, for example, through oxidation.

    • Fragmentation: The molecular ion may be unstable and fragment in the ion source.

    • Troubleshooting Steps:

      • Look for masses corresponding to common adducts.

      • Review the cleavage and deprotection protocols to ensure complete removal of protecting groups.

      • Use tandem mass spectrometry (MS/MS) to fragment the peptide and confirm its sequence.[10]

Issue 3: Difficulty Dissolving the Lyophilized Peptide

  • Question: I am having trouble dissolving the lyophilized this compound powder in water. What should I do?

  • Answer: this compound is a hydrophilic peptide and should be readily soluble in water. If you are experiencing solubility issues, consider the following:

    • Peptide Aggregation: Although less common with short, hydrophilic peptides, aggregation can sometimes occur during lyophilization.

    • Presence of Hydrophobic Impurities: If the sample has low purity, hydrophobic impurities may be affecting solubility.

    • Incorrect pH: The pH of the solution can affect the charge state of the amino and carboxyl groups, influencing solubility.

    • Troubleshooting Steps:

      • Try sonicating the solution briefly to aid dissolution.

      • Add a small amount of a solubilizing agent, such as a few microliters of acetonitrile or a buffer.

      • Adjust the pH of the solution. Since this peptide has two basic lysine residues, it should be more soluble at a slightly acidic pH.

      • Re-evaluate the purity of the peptide by HPLC.

Visualizations

Quality_Control_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis cluster_decision Decision Synthesis Solid-Phase Synthesis of this compound Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC Purity Check (RP-HPLC) Lyophilization->HPLC MS Identity Check (Mass Spectrometry) Lyophilization->MS AAA Composition & Quantity (Amino Acid Analysis) Lyophilization->AAA Final_Product Final Product: This compound Pass Pass QC Final_Product->Pass Meets Specifications Fail Fail QC Final_Product->Fail Does Not Meet Specifications Fail->Purification Repurify or Resynthesize

Caption: Quality control workflow for synthetic this compound.

Troubleshooting_Logic Start Experimental Issue Encountered Purity Low Purity (<95%) Start->Purity Mass Incorrect Mass Start->Mass Solubility Poor Solubility Start->Solubility Purity_Check Analyze Impurities by MS Purity->Purity_Check Yes No_Issue Proceed with Experiment Purity->No_Issue No Mass_Check Check for Adducts/ Protecting Groups Mass->Mass_Check Yes Mass->No_Issue No Solubility_Check Try Sonication/ Adjust pH Solubility->Solubility_Check Yes Solubility->No_Issue No Purity_Action Optimize Synthesis/ Purification Protocol Purity_Check->Purity_Action Mass_Action Review Cleavage Protocol/ Perform MS/MS Mass_Check->Mass_Action Solubility_Action Re-check Purity/ Use Solubilizing Agent Solubility_Check->Solubility_Action

References

Validation & Comparative

A Comparative Guide to H-Lys-Leu-Lys-OH and Other Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cell-penetrating peptides (CPPs) have emerged as powerful tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide range of therapeutic and diagnostic agents. This guide provides a comparative analysis of the short, cationic peptide H-Lys-Leu-Lys-OH with other well-established CPPs, focusing on their performance based on available experimental data. While direct quantitative data for this compound is limited in publicly available literature, its properties can be inferred from studies on structurally similar short cationic and amphipathic peptides.

Overview of Compared Cell-Penetrating Peptides

This guide focuses on a comparison between the theoretical properties of this compound and the experimentally determined performance of two widely studied CPPs:

  • This compound: A short, synthetic peptide with a sequence of Lysine-Leucine-Lysine. Its structure suggests a cationic and amphipathic character, properties known to be important for cell penetration.

  • TAT peptide (YGRKKRRQRRR): Derived from the HIV-1 trans-activating transcriptional activator protein, TAT is one of the most well-known and widely used cationic CPPs.

  • Penetratin (RQIKIWFQNRRMKWKK): Derived from the Antennapedia homeodomain, Penetratin is an amphipathic CPP known for its high translocation efficiency.

Quantitative Comparison of Cellular Uptake and Cytotoxicity

The following tables summarize quantitative data for TAT and Penetratin from various studies. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., cell line, cargo, peptide concentration, and incubation time).

Table 1: Cellular Uptake Efficiency of Selected Cell-Penetrating Peptides

PeptideCell LineCargoConcentration (µM)Uptake Efficiency (relative to control or as % of positive cells)Reference
TAT HeLaFluorescein5~15% positive cells[1]
TAT JurkatTechnetium-99mNot specifiedHigh uptake, significantly increased with D-amino acid substitutions[2]
Penetratin HeLaFluorescein5~80% positive cells[3]
Penetratin Caco-2None60No significant improvement in paracellular permeability[4]
Oligo-arginine (R8) Caco-2None100No significant effect on barrier integrity[4]

Table 2: Cytotoxicity of Selected Cell-Penetrating Peptides

PeptideCell LineAssayConcentration (µM)Cell Viability (%) / IC50 (µM)Reference
TAT HeLaWST-1up to 50No significant toxicity[3]
TAT RajiMTTup to 50No significant cytotoxicity[5]
TAT-conjugated Porphyrin A549MTT-IC50: 1.362 µM[6]
Penetratin HeLaLDH leakageup to 50No membrane perturbation[3]
Penetratin Caco-2Cytotox Redup to 100No evident cytotoxic effect[4]
Short Cationic Lipopeptides (e.g., C16-KK-NH2) HaCaTMTT-IC50: 1.8 - 7.4 mg/L[7]

Mechanisms of Cellular Uptake

CPPs utilize two primary pathways to enter cells: direct translocation across the plasma membrane and endocytosis. The preferred pathway can depend on the CPP's structure, concentration, and the nature of the cargo it carries.

Direct Translocation

At higher concentrations, many CPPs, particularly those with a strong positive charge, can directly penetrate the cell membrane. This process is energy-independent and can involve transient pore formation or membrane destabilization.

Direct_Translocation cluster_membrane Cell Membrane Membrane Lipid Bilayer CPP CPP Pore Transient Pore CPP->Pore Induces Cytosol Cytosol Pore->Cytosol Allows Entry

Direct translocation of a CPP through a transient pore.
Endocytosis

Endocytosis is an energy-dependent process where the cell engulfs the CPP and its cargo, forming an intracellular vesicle. Several endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8] For the CPP-cargo conjugate to be effective, it must escape the endosome before being degraded by lysosomal enzymes.

Endocytosis_Pathway CPP_Cargo CPP-Cargo Complex Membrane Cell Membrane CPP_Cargo->Membrane Binds to Early_Endosome Early Endosome Membrane->Early_Endosome Internalization Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Cytosol Cytosol (Cargo Release) Early_Endosome->Cytosol Endosomal Escape Lysosome Lysosome (Degradation) Late_Endosome->Lysosome

General endocytic pathway for CPP-cargo uptake.

Expected Performance of this compound

Based on its primary structure (Lys-Leu-Lys), this compound is a short peptide with two cationic lysine residues and one hydrophobic leucine residue. This arrangement confers both a positive charge and an amphipathic character, which are key features of many efficient CPPs.[9]

  • Cellular Uptake: The positive charges from the lysine residues are expected to facilitate initial electrostatic interactions with the negatively charged cell surface, which is the first step in both direct translocation and endocytosis.[9] The presence of the hydrophobic leucine residue may enhance its interaction with the lipid bilayer, potentially favoring direct penetration, especially at higher concentrations.[10] Studies on other short lysine-rich peptides have shown concentration-dependent cellular uptake.[11]

  • Cytotoxicity: Short cationic peptides generally exhibit lower cytotoxicity compared to longer, more hydrophobic CPPs.[7] However, at high concentrations, the membrane-destabilizing effects of any CPP can lead to toxicity. It is anticipated that this compound would have a favorable safety profile at concentrations effective for cargo delivery, but this would require experimental validation. Studies on di-lysine containing lipopeptides have shown varying degrees of cytotoxicity depending on the attached lipid chain.[7]

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro assays. Below are overviews of the common experimental protocols.

Cellular Uptake Quantification

Flow Cytometry: This is a high-throughput method to quantify the percentage of cells that have internalized a fluorescently labeled CPP and the mean fluorescence intensity per cell.

Flow_Cytometry_Workflow Cells Seed Cells Incubate Incubate with Fluorescent CPP Cells->Incubate Wash Wash to Remove External CPP Incubate->Wash Analyze Analyze with Flow Cytometer Wash->Analyze

Workflow for quantifying CPP uptake using flow cytometry.

Protocol Outline:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with various concentrations of the fluorescently labeled CPP for a defined period (e.g., 1-4 hours).

  • Washing: Aspirate the medium and wash the cells with phosphate-buffered saline (PBS) to remove non-internalized CPP.

  • Cell Detachment: Detach the cells using trypsin or another appropriate method.

  • Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence of individual cells.

Cytotoxicity Assessment

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Treatment: Expose the cells to a range of CPP concentrations for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12][13]

Conclusion

While this compound remains a less-characterized CPP, its fundamental structural properties suggest it holds promise as a short, potentially efficient, and low-toxicity delivery vector. Its performance is likely to be influenced by its concentration and the specific cargo it is tasked to deliver. For researchers and drug developers, the selection of an appropriate CPP requires careful consideration of the specific application, balancing uptake efficiency with potential cytotoxicity. The well-documented properties of TAT and Penetratin provide a valuable benchmark for the evaluation of new and emerging CPPs like this compound. Further experimental studies are warranted to fully elucidate the performance profile of this compound and its potential applications in intracellular drug delivery.

References

A Comparative Guide to the Biological Activities of H-Lys-Leu-Lys-OH and Poly-L-lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the tripeptide H-Lys-Leu-Lys-OH and the polymer poly-L-lysine. While extensive experimental data exists for poly-L-lysine, there is a notable lack of published data for the specific tripeptide this compound. Therefore, this comparison synthesizes established findings on poly-L-lysine with the inferred properties of this compound based on its structure and the known principles of short cationic peptides.

Structural and Physicochemical Overview

This compound is a well-defined short peptide, while poly-L-lysine is a polymer of variable length. This fundamental difference in size and structure dictates their biological activities. Poly-L-lysine (PLL) primarily exists in two forms: α-PLL, a synthetic version with peptide bonds at the α-amino group, and ε-PLL, a natural version produced by microbial fermentation with peptide bonds at the ε-amino group. ε-PLL is most commonly studied for its antimicrobial properties.

FeatureThis compoundPoly-L-lysine
Structure Tripeptide (Lysine-Leucine-Lysine)Homopolymer of L-lysine
Molecular Weight ~403.5 g/mol Variable (e.g., 3,200 - >70,000 g/mol )
Source Syntheticα-PLL: Synthetic; ε-PLL: Natural (fermentation)
Net Positive Charge (pH 7) +2High, variable with chain length

Antimicrobial Activity

The antimicrobial properties of both molecules are predicated on their cationic nature, which facilitates interaction with the negatively charged components of microbial cell membranes.

Poly-L-lysine

ε-Poly-L-lysine (ε-PLL) is a potent, broad-spectrum antimicrobial agent used as a food preservative. Its mechanism involves the electrostatic adsorption to the bacterial cell surface, which disrupts the outer membrane and cytoplasmic membrane, leading to leakage of cellular contents and cell death. The antimicrobial activity of ε-PLL is highly dependent on its chain length, with polymers of 10 or more lysine residues showing significant activity. In contrast, α-PLL generally exhibits weaker antimicrobial activity than ε-PLL.

Table 1: Minimum Inhibitory Concentration (MIC) of ε-Poly-L-lysine

MicroorganismMIC (µg/mL)Reference
Escherichia coli1 - 8[1]
Escherichia coli74 (mg/L)[2]
Gram-positive bacteria1 - 8[1]
Listeria innocua750 (mg/L)[2]
This compound

It is expected that this compound would possess some level of antimicrobial activity. However, its short length and low net charge (+2) suggest this activity would be significantly weaker than that of poly-L-lysine, likely resulting in much higher MIC values. Studies on other short peptides indicate that a certain length and a higher net charge are often required for potent membrane disruption.

Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism for cationic peptides is the disruption of the bacterial cell membrane. This process, often described by the "carpet-like" model, involves the accumulation of peptides on the membrane surface, followed by reorientation and insertion, leading to the formation of pores or the dissolution of the membrane.

G cluster_0 Bacterial Cell (Gram-Negative) cluster_1 Mechanism OM Outer Membrane (Negative Charge - LPS) IM Inner Membrane (Negative Charge - Phospholipids) Peptide Cationic Peptide (e.g., PLL, this compound) Net Positive Charge Step1 1. Electrostatic Attraction Peptide->Step1 Initiates Interaction Step1->OM Binds to surface Step2 2. Membrane Binding & Accumulation ('Carpet' Model) Step1->Step2 Step3 3. Membrane Destabilization & Permeabilization Step2->Step3 Step4 4. Leakage of Cellular Contents & Cell Death Step3->Step4 Step3->Step4

Caption: Proposed antimicrobial mechanism of action for cationic peptides.

Cytotoxicity

Poly-L-lysine

The cytotoxicity of poly-L-lysine is a significant factor in its biomedical applications and is strongly dependent on its molecular weight and concentration. Higher molecular weight PLLs are generally more cytotoxic. This toxicity is attributed to their strong, nonspecific interactions with the negatively charged membranes of mammalian cells, which can lead to membrane damage and trigger apoptosis. For its use in applications like gene delivery, this cytotoxicity is a major hurdle that researchers often mitigate through chemical modification.

Table 2: Cytotoxicity Data for Poly-L-lysine and Related Compounds

CompoundCell LineAssayResult (IC50)Reference
Poly-L-lysineMCF-7 (Breast Cancer)MTT4.22 µg/mLA 2023 study showed PLL induces apoptosis in these cells.
Poly-L-lysine complexesNeuro2AMTTDose-dependent toxicity[3]
High MW PLL (>30 kDa)VariousGeneralMore cytotoxic than low MW PLL[4]
This compound

Specific cytotoxicity data (e.g., IC50 values) for this compound against mammalian cell lines are not found in the available literature. Given its simple structure as a tripeptide composed of natural amino acids, it is expected to have very low to negligible cytotoxicity at concentrations where it might exhibit antimicrobial effects. Unlike a large polymer, this small molecule is less likely to cause significant, nonspecific membrane disruption in mammalian cells and can be more easily processed by cellular mechanisms. Studies on similar short, lysine-based peptides have shown them to be biocompatible with human cells.[5]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound (this compound or Poly-L-lysine) in an appropriate solvent. Prepare a suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its concentration to approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with the broth to achieve a range of desired concentrations.

  • Inoculation: Add a standardized volume of the microbial suspension to each well. Include a positive control (broth + microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.

Experimental Workflow Diagram

This diagram illustrates a typical workflow for comparing the biological activities of two compounds.

G cluster_0 Antimicrobial Activity Assessment cluster_1 Cytotoxicity Assessment start Start: Characterize Compounds (this compound vs. PLL) mic_assay MIC Assay (vs. Gram+, Gram- bacteria) start->mic_assay Test Compound 1 & 2 mtt_assay MTT/Viability Assay (vs. Mammalian Cells) start->mtt_assay Test Compound 1 & 2 mbc_assay MBC Assay mic_assay->mbc_assay mechanism_study_am Mechanism Study (e.g., Membrane Permeability) mic_assay->mechanism_study_am analysis Data Analysis & Comparison mbc_assay->analysis mechanism_study_am->analysis ic50_calc Calculate IC50 mtt_assay->ic50_calc hemolysis_assay Hemolysis Assay mtt_assay->hemolysis_assay ic50_calc->analysis hemolysis_assay->analysis end Conclusion: Comparative Biological Profile analysis->end

Caption: Experimental workflow for comparative biological profiling.

Summary and Conclusion

The biological activities of this compound and poly-L-lysine are fundamentally linked to their molecular size and charge density.

  • Poly-L-lysine , particularly ε-PLL, is a potent antimicrobial agent due to its high molecular weight and polycationic nature, which enables effective disruption of microbial membranes. However, this same property contributes to its significant, size-dependent cytotoxicity against mammalian cells, limiting its therapeutic applications but making it useful for in vitro applications like cell culture surface coating.

  • This compound , as a small tripeptide, is expected to have a much more benign biological profile. While its amphipathic and cationic structure suggests a potential for weak antimicrobial activity, it is highly unlikely to possess the potent, broad-spectrum effects of PLL. Correspondingly, it is predicted to have minimal cytotoxicity, making it a safer but less potent molecule.

For researchers, the choice between these molecules depends entirely on the application. Poly-L-lysine is a powerful tool for applications where strong surface interactions are desired and cytotoxicity can be managed, whereas this compound would be more relevant in contexts requiring a simple, biocompatible cationic building block or as a starting point for designing more complex and potent antimicrobial peptides.

References

A Comparative Guide to the Validation of H-Lys-Leu-Lys-OH Purity by Analytical HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of the synthetic tripeptide H-Lys-Leu-Lys-OH. The information presented herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific needs, ensuring the quality and reliability of their peptide products.

Introduction to Peptide Purity Analysis

The purity of synthetic peptides is a critical quality attribute, particularly for therapeutic applications, as impurities can affect biological activity, safety, and stability.[1] Analytical HPLC, especially Reversed-Phase HPLC (RP-HPLC), is the most widely used technique for assessing the purity of synthetic peptides due to its high resolution, reproducibility, and sensitivity.[2][3] This guide will delve into the specifics of using analytical HPLC for this compound and compare its performance with other orthogonal methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Amino Acid Analysis (AAA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of different analytical methods for the purity assessment of a short peptide like this compound. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

FeatureAnalytical HPLC (UV)LC-MSAmino Acid Analysis (AAA)Quantitative NMR (qNMR)
Primary Use Purity determination, quantification of impuritiesImpurity identification and quantificationAmino acid composition and peptide contentStructural confirmation, quantification
Limit of Detection (LOD) ~0.01 - 0.1%~0.01 - 0.05%~1-5% (for composition)~0.1 - 1%
Limit of Quantitation (LOQ) ~0.05 - 0.2%~0.05 - 0.1%~5-10% (for composition)~0.5 - 2%
Precision (RSD) < 2%< 5%< 5%< 1%[4]
Accuracy HighHighModerate to HighVery High[5]
Throughput HighMediumLowMedium
Cost Low to MediumHighMediumHigh

Experimental Protocols

Analytical HPLC Protocol for this compound Purity

This protocol describes a general method for the purity determination of this compound by RP-HPLC with UV detection.

a. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable for this peptide.[1]

b. Reagents and Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: Mobile Phase A.

c. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm or 220 nm (for peptide bond absorption).[1]

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (column re-equilibration)

d. Sample Preparation:

  • Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

e. Data Analysis:

  • The purity of the peptide is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Peak Area) * 100[1]

Alternative Analytical Protocols

a. Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities.[6]

  • LC Conditions: Similar to the HPLC protocol, but using a mobile phase compatible with MS (e.g., replacing TFA with formic acid).

  • MS Detection: An electrospray ionization (ESI) source in positive ion mode is typically used. The mass spectrometer can be operated in full scan mode to detect all ions or in selected ion monitoring (SIM) mode for targeted impurity analysis.

b. Amino Acid Analysis (AAA): AAA is used to determine the amino acid composition of the peptide, which indirectly confirms its identity and can be used to calculate the net peptide content.[7]

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.[8]

  • Derivatization: The free amino acids are derivatized with a reagent such as ninhydrin or o-phthalaldehyde (OPA) to make them detectable.[9]

  • Separation and Detection: The derivatized amino acids are separated by ion-exchange chromatography or RP-HPLC and detected by UV or fluorescence.[9]

c. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a primary analytical method that can be used for both structural elucidation and highly accurate quantification of the peptide.[4]

  • Sample Preparation: A known amount of the peptide and an internal standard are dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).

  • Data Analysis: The purity is determined by comparing the integral of a specific peptide proton signal to the integral of a known signal from the internal standard.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve this compound in Sample Diluent start->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (214/220 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity integrate->calculate report Report Results calculate->report

Caption: Experimental workflow for this compound purity validation by analytical HPLC.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods Purity Purity (%) Identity Identity Quantification Quantification Structure Structure HPLC Analytical HPLC HPLC->Purity HPLC->Quantification LCMS LC-MS LCMS->Purity LCMS->Identity LCMS->Quantification AAA Amino Acid Analysis AAA->Identity AAA->Quantification NMR qNMR NMR->Identity NMR->Quantification NMR->Structure

Caption: Logical relationship of analytical methods to performance attributes in peptide analysis.

References

A Comparative Guide to the Antimicrobial Efficacy of Kallikrein-Related Peptidases and Other Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of Kallikrein-related peptidases (KLKs) with other prominent antimicrobial peptides (AMPs), namely the cathelicidin LL-37 and β-defensins. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid in research and drug development endeavors.

Executive Summary

Kallikrein-related peptidases (KLKs) are a family of 15 serine proteases that play a crucial, albeit primarily indirect, role in the innate immune system's defense against microbial invasion. Unlike traditional antimicrobial peptides that often exhibit direct microbicidal activity, KLKs function predominantly by initiating a proteolytic cascade that activates other potent AMPs. A key example of this is the activation of the human cathelicidin LL-37 precursor, hCAP18, by KLK5 and KLK7 in the skin.

In contrast, AMPs like LL-37 and β-defensins exert their antimicrobial effects directly, typically by disrupting the integrity of microbial cell membranes. This guide will delve into the quantitative antimicrobial efficacy of these peptides, detail the experimental protocols used to determine this efficacy, and provide visual representations of their mechanisms of action.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for a synthetic KLK-derived peptide, LL-37, and Human Beta-Defensin 2 (hBD-2) against common pathogens.

It is important to note that the antimicrobial role of naturally occurring human KLKs is primarily through the activation of other AMPs, and data on their direct, intrinsic MIC values are not widely reported in the literature. The data for the "KLK peptide" below is for a synthetically designed peptide and may not be representative of the direct activity of the 15 human KLK enzymes.

PeptideTarget MicroorganismMIC (µg/mL)
KLK (synthetic peptide) Staphylococcus aureus (MSSA)4
Staphylococcus aureus (MRSA)8
LL-37 Escherichia coli<10
Pseudomonas aeruginosa<10
Staphylococcus aureus<10
Listeria monocytogenes<10
Candida albicansResistant in high salt, susceptible in low salt
Human Beta-Defensin 2 (hBD-2) Escherichia coli4-8
Pseudomonas aeruginosa10
Staphylococcus aureus>250 (Resistant)

Mechanisms of Action

Kallikrein-Related Peptidases (KLKs): Indirect Antimicrobial Action

KLKs, particularly KLK5 and KLK7 found in the skin, act as key regulators of the innate immune response. Their primary antimicrobial function is to proteolytically cleave the inactive precursor of the cathelicidin antimicrobial peptide, hCAP18, to release the active LL-37 peptide.[1][2] This activation is a critical step in the skin's defense against bacterial colonization.

KLK_Activation_Pathway cluster_0 Epidermal Layer cluster_1 Bacterial Cell Pro-KLK5 Pro-KLK5 KLK5 KLK5 Pro-KLK5->KLK5 Auto-activation Pro-KLK7 Pro-KLK7 KLK5->Pro-KLK7 Activates hCAP18 hCAP18 (Inactive Precursor) KLK5->hCAP18 Cleaves KLK7 KLK7 KLK7->hCAP18 Cleaves LL-37 LL-37 (Active AMP) hCAP18->LL-37 Bacterium Bacterium LL-37->Bacterium Disrupts Membrane Lysis Cell Lysis Bacterium->Lysis

KLK-mediated activation of LL-37 for antimicrobial defense.
LL-37 and β-Defensins: Direct Membrane Disruption

LL-37 and β-defensins are cationic and amphipathic peptides that directly target and disrupt microbial membranes. Their positive charge facilitates interaction with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][4] This interaction leads to membrane permeabilization and cell death through various proposed mechanisms, including the formation of pores ("barrel-stave" or "toroidal pore" models) or a detergent-like "carpet" mechanism where the peptides accumulate on and eventually dissolve the membrane.[5][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC values presented in this guide are typically determined using a broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptides (e.g., KLK-derived peptide, LL-37, hBD-2)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Sterile 96-well microtiter plates

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into growth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Peptides: The antimicrobial peptides are serially diluted in the growth medium across the wells of a 96-well plate to create a range of concentrations.

  • Inoculation: A standardized volume of the bacterial inoculum is added to each well containing the diluted peptides.

  • Controls:

    • Positive Control: Wells containing only the bacterial inoculum and growth medium (no peptide) to ensure bacterial growth.

    • Negative Control: Wells containing only growth medium (no bacteria or peptide) to check for contamination.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Assay_Workflow A Prepare Bacterial Inoculum (Logarithmic Growth Phase) C Inoculate Wells with Bacteria A->C B Serial Dilution of AMPs in 96-well Plate B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Measure Optical Density (OD600) or Visually Inspect for Growth D->E F Determine MIC: Lowest Concentration with No Growth E->F

General workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

References

A Comparative Analysis of H-Lys-Leu-Lys-OH and its D-Amino Acid Analog for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the L-amino acid peptide H-Lys-Leu-Lys-OH and its D-amino acid counterpart, H-d-Lys-d-Leu-d-Lys-OH. While direct comparative experimental data for this specific tripeptide is limited in publicly available literature, this document synthesizes established principles of L- versus D-amino acid-containing peptides, supported by data from analogous peptides, to provide a predictive comparison of their physicochemical and biological properties. This guide is intended to inform researchers on the potential advantages of utilizing D-amino acid analogs in therapeutic peptide development.

The core structural difference lies in the chirality of the constituent amino acids. This compound is composed of naturally occurring L-amino acids, making it susceptible to enzymatic degradation. In contrast, its D-amino acid analog is constructed from non-natural D-amino acids, which typically confers enhanced resistance to proteolysis. This fundamental difference has significant implications for the peptide's pharmacokinetic profile and overall therapeutic potential.

Structural and Physicochemical Properties

This compound and its D-amino acid analog are enantiomers, meaning they are non-superimposable mirror images of each other. This results in identical physical properties such as molecular weight and solubility, but distinct chiroptical properties (e.g., opposite rotation of plane-polarized light). The primary sequence consists of two positively charged lysine residues flanking a hydrophobic leucine residue, suggesting that both peptides are likely to exhibit amphipathic characteristics.

Comparative Performance Data

The following tables summarize the expected and experimentally observed properties of L-peptides versus their D-analogs, drawing on data from studies of similar antimicrobial and cell-penetrating peptides.

Table 1: Comparative Physicochemical and Biological Properties

PropertyThis compound (L-amino acid)H-d-Lys-d-Leu-d-Lys-OH (D-amino acid Analog)Key Differences & Implications
Enzymatic Stability LowHighThe D-analog is expected to have a significantly longer plasma half-life, a critical advantage for in vivo applications.[1]
Biological Activity Potentially high, but transientPotentially sustainedThe intrinsic activity may be similar or slightly lower for the D-analog, but its enhanced stability can lead to greater overall efficacy in vivo.
Receptor Binding Specific binding to chiral targetsMay exhibit altered or lower affinity to L-receptorsThe D-analog may not bind as effectively to receptors evolved to recognize L-peptides, but could have novel target interactions.
Immunogenicity Generally low for short peptidesPotentially lowerD-peptides are often less immunogenic as they are not typically processed and presented by antigen-presenting cells.
Cellular Uptake Can occur via specific transporters or endocytosisCan occur, often with different efficiencyThe mechanism and efficiency of cellular penetration may differ between the enantiomers.

Table 2: Hypothetical and Analog-Derived Quantitative Comparison

ParameterThis compound (Predicted/Analog Data)H-d-Lys-d-Leu-d-Lys-OH (Predicted/Analog Data)Reference Peptide (if applicable)
Plasma Half-life (t½) < 10 minutes (predicted)> 60 minutes (predicted)HPA3NT3-A2 vs. HPA3NT3-A2D[1]
Antimicrobial Activity (MIC) Potentially 8-32 µg/mLPotentially 8-64 µg/mLLeu-Lys rich peptides[2][3]
Hemolytic Activity (HC50) > 100 µg/mL (predicted)> 100 µg/mL (predicted)Leu-Lys rich peptides[2]

Note: The quantitative data presented are predictive and based on published findings for structurally related peptides. Direct experimental validation for this compound and its D-analog is required for confirmation.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these peptides. Below are standard protocols for key comparative experiments.

Enzymatic Stability Assay (In Vitro)

Objective: To determine the half-life of the peptides in the presence of proteases (e.g., in human serum).

Methodology:

  • Peptide Preparation: Synthesize and purify both this compound and H-d-Lys-d-Leu-d-Lys-OH to >95% purity. Prepare stock solutions in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate a known concentration of each peptide (e.g., 100 µM) with 50% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the remaining intact peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 210-220 nm.

  • Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t½) is the time at which 50% of the initial peptide has been degraded.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Grow a bacterial strain (e.g., E. coli or S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Peptide Dilution: Prepare a series of two-fold dilutions of each peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of the peptides against red blood cells.

Methodology:

  • Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with PBS by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: In a 96-well plate, add various concentrations of each peptide to the hRBC suspension.

  • Controls: Include a negative control (PBS) and a positive control (0.1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Analysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculation: The percentage of hemolysis is calculated as: [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 is the peptide concentration that causes 50% hemolysis.

Visualizing the Mechanism of Action

Given that Lys-Leu-Lys motifs are common in antimicrobial peptides that target bacterial membranes, a likely mechanism of action for this compound is through membrane disruption. The following diagram illustrates this proposed mechanism.

antimicrobial_peptide_mechanism cluster_peptide Peptide Interaction cluster_membrane Bacterial Cell Membrane cluster_disruption Membrane Disruption peptide This compound membrane Lipid Bilayer peptide->membrane Electrostatic attraction pore_formation Pore Formation membrane->pore_formation Hydrophobic insertion ion_leakage Ion Leakage pore_formation->ion_leakage cell_death Cell Death ion_leakage->cell_death

Proposed mechanism of antimicrobial action for this compound.

Conclusion

The substitution of L-amino acids with their D-enantiomers in the this compound peptide is predicted to significantly enhance its stability against enzymatic degradation, a major hurdle in the development of peptide-based therapeutics.[1] While this modification may alter its interaction with specific biological targets, the increased in vivo half-life could lead to improved overall efficacy. For applications such as antimicrobial agents, where the primary target is the bacterial membrane, the D-analog is likely to retain significant activity.[2][3] Further direct comparative studies are essential to fully elucidate the therapeutic potential of H-d-Lys-d-Leu-d-Lys-OH. Researchers are encouraged to utilize the outlined experimental protocols to generate robust comparative data for their specific applications.

References

Functional Validation of Synthetic H-Lys-Leu-Lys-OH in a Cellular Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the functional validation of the synthetic tripeptide H-Lys-Leu-Lys-OH in a cellular context. It offers a comparative analysis with alternative peptides, detailed experimental protocols for assessing key cellular responses, and visual representations of workflows and potential signaling pathways.

Introduction to this compound and Comparative Peptides

This compound is a short, cationic tripeptide. Due to the presence of lysine, a positively charged amino acid, and leucine, a hydrophobic amino acid, this peptide is predicted to interact with negatively charged cell membranes. Such interactions are characteristic of various bioactive peptides, including antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). This guide will compare the functional profile of this compound with three other peptides to provide a robust validation framework.

Table 1: Comparative Overview of Peptides for Functional Validation

PeptideSequenceKey CharacteristicsPredicted/Known FunctionsRationale for Comparison
This compound K-L-KShort, cationic, amphipathicPutative cell membrane interaction, potential antimicrobial and immunomodulatory effects.Test Peptide
LL-37 LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTESLong, cationic, amphipathic human cathelicidinPotent antimicrobial, immunomodulatory, and anti-biofilm activities.[1][2]Positive Control for antimicrobial and immunomodulatory assays.
Poly-L-lysine (K)nLong, polycationic polymerNon-specific cell membrane interaction, gene delivery agent, can be cytotoxic at high concentrations.[3][4][5][6][7]Control for Cationic Effects to assess the impact of charge on cellular responses.
H-Lys-Lys-Leu-OH K-K-LScrambled isomer of the test peptideExpected to have different or reduced activity compared to this compound.Negative/Scrambled Control to determine sequence-specificity of observed effects.

Experimental Protocols for Functional Validation

The following are detailed protocols for essential in vitro assays to characterize the cellular effects of this compound and its comparators.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the peptides on cell proliferation and health.

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HaCaT keratinocytes or A549 lung epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Peptide Treatment: Prepare stock solutions of each peptide in sterile water or an appropriate buffer. Serially dilute the peptides to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Incubate for 24, 48, and 72 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Table 2: Expected Outcomes of Cell Viability Assay

PeptideExpected Effect on Cell Viability
This compound Minimal to moderate cytotoxicity, potentially dose-dependent.
LL-37 Moderate cytotoxicity at higher concentrations.[1]
Poly-L-lysine High cytotoxicity, especially at higher molecular weights and concentrations.[3][4][6]
H-Lys-Lys-Leu-OH Expected to have similar or slightly different cytotoxicity compared to the test peptide.
Apoptosis Assay

This assay differentiates between apoptotic and necrotic cell death induced by the peptides.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the peptides for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Table 3: Expected Outcomes of Apoptosis Assay

PeptideExpected Effect on Apoptosis
This compound May induce apoptosis at concentrations that reduce cell viability.
LL-37 Known to induce apoptosis in some cancer cell lines.[8]
Poly-L-lysine Can induce both apoptosis and necrosis depending on the cell type and concentration.[3]
H-Lys-Lys-Leu-OH The apoptotic effect will depend on its specific interaction with the cell membrane.
Anti-inflammatory Assay

This assay evaluates the potential of the peptides to modulate inflammatory responses, for example, by measuring the production of pro-inflammatory cytokines in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 or THP-1 derived macrophages) and pre-treat with different concentrations of the peptides for 1 hour. Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement (ELISA): Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits.

  • Nitric Oxide (NO) Measurement (Griess Assay): Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent.

  • Data Analysis: Compare the levels of cytokines and NO in peptide-treated and LPS-stimulated cells to those stimulated with LPS alone.

Table 4: Expected Outcomes of Anti-inflammatory Assay

PeptideExpected Effect on Inflammation
This compound May exhibit anti-inflammatory properties by reducing the production of pro-inflammatory mediators.
LL-37 Known to have complex immunomodulatory effects, including both pro- and anti-inflammatory activities depending on the context.[1][9]
Poly-L-lysine Can induce inflammatory responses.
H-Lys-Lys-Leu-OH Its effect on inflammation will reveal if the anti-inflammatory action is sequence-specific.

Visualizing Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_Peptide_Preparation Peptide Preparation cluster_Cell_Culture Cell Culture cluster_Assays Functional Assays Peptide_Synthesis Peptide Synthesis & Purification Stock_Solution Stock Solution Preparation Peptide_Synthesis->Stock_Solution Viability Cell Viability (MTT Assay) Stock_Solution->Viability Peptide Treatment Apoptosis Apoptosis (Annexin V/PI Staining) Stock_Solution->Apoptosis Peptide Treatment Inflammation Anti-inflammatory (ELISA, Griess Assay) Stock_Solution->Inflammation Peptide Treatment Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Seeding->Viability Cell_Seeding->Apoptosis Cell_Seeding->Inflammation Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Absorbance Data Apoptosis->Data_Analysis Flow Cytometry Data Inflammation->Data_Analysis Cytokine/NO Data Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Peptide This compound Peptide->LPS Neutralizes (Hypothesized) Peptide->TLR4 Inhibits (Hypothesized)

References

head-to-head comparison of different H-Lys-Leu-Lys-OH synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesizing the Tetrapeptide H-Lys-Leu-Lys-OH

The tetrapeptide this compound is a molecule of interest in various research and therapeutic development areas. Its synthesis can be approached through several methods, each with distinct advantages and disadvantages. This guide provides a head-to-head comparison of the most common synthesis routes—Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis—supported by experimental data from analogous peptide syntheses to inform the selection of the most suitable method for your specific needs.

Quantitative Performance Comparison

The choice of synthesis method significantly impacts key performance indicators such as yield, purity, and reaction time. The following table summarizes a comparative analysis of these metrics for the synthesis of this compound, with data extrapolated from the synthesis of similar short peptides containing lysine and leucine.

Synthesis MethodTypical Crude PurityTypical Final YieldTypical Synthesis Time (for a tetrapeptide)Key AdvantagesKey Disadvantages
Solid-Phase Peptide Synthesis (SPPS) >70%8-15% (for a similar pentapeptide)[1]1-2 daysHigh automation potential, simplified purification steps.[2]Lower overall yield for longer peptides, potential for aggregation.[1]
Liquid-Phase Peptide Synthesis (LPPS) >90%[3]60-70% (for a similar pentapeptide)[3]3-5 daysHigh purity of intermediates, better scalability for large quantities.[4][5]More labor-intensive due to intermediate purification steps.[6]
Enzymatic Synthesis High (Substrate Specific)40-75% (for lysine-containing oligopeptides)[7][8]< 1 hour to several hoursHigh stereoselectivity, mild reaction conditions, environmentally friendly.[9]Enzyme cost and stability, potential for undesired hydrolysis.

Experimental Protocols

Detailed methodologies for each synthesis approach are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of this compound using SPPS, LPPS, and Enzymatic Synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell Fmoc-Lys(Boc)-Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

2. Iterative Amino Acid Coupling and Deprotection:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the lysine on the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (Fmoc-Leu-OH, then Fmoc-Lys(Boc)-OH) with a coupling agent such as HCTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

4. Precipitation and Purification:

  • Filter the resin and precipitate the crude peptide from the cleavage solution using cold diethyl ether.

  • Centrifuge to collect the peptide pellet and wash with cold ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) Protocol

This protocol outlines a convergent fragment synthesis approach.

1. Dipeptide Fragment Synthesis (e.g., Boc-Leu-Lys(Z)-OMe):

  • Activate the carboxylic acid of Boc-Leu-OH using a coupling agent like DCC/HOBt in an organic solvent (e.g., DCM).

  • Add H-Lys(Z)-OMe to the reaction mixture and stir until the reaction is complete (monitored by TLC or HPLC).

  • Purify the dipeptide by column chromatography.

2. Saponification of the Dipeptide:

  • Treat the purified Boc-Leu-Lys(Z)-OMe with a base such as LiOH in a mixture of THF and water to hydrolyze the methyl ester.

  • Acidify the reaction mixture to obtain the free carboxylic acid, Boc-Leu-Lys(Z)-OH.

3. Synthesis of the Second Dipeptide Fragment (e.g., Boc-Lys(Boc)-OH):

  • Synthesize this fragment using a similar coupling strategy.

4. Fragment Condensation:

  • Deprotect the N-terminus of one dipeptide fragment (e.g., remove the Boc group from Boc-Leu-Lys(Z)-OH with TFA).

  • Couple the two dipeptide fragments using a suitable coupling agent.

5. Final Deprotection:

  • Remove all protecting groups (e.g., Boc and Z groups) to yield the final tetrapeptide, this compound.

  • Purify the final product by RP-HPLC.

Enzymatic Synthesis Protocol

This protocol utilizes a ligase enzyme for peptide bond formation.

1. Preparation of Substrates:

  • Synthesize or procure the N-terminally protected dipeptide ester H-Lys(Boc)-Leu-OEt and the C-terminally protected amino acid H-Lys(Boc)-OH.

2. Enzymatic Ligation:

  • Dissolve the substrates in a suitable buffer system (e.g., phosphate buffer at a specific pH).

  • Add a suitable ligase enzyme (e.g., a variant of subtilisin or papain). The reaction time can be as short as 30 minutes.[7][10]

  • Incubate the reaction mixture at a controlled temperature with gentle agitation.

3. Reaction Quenching and Product Isolation:

  • Stop the reaction by adding an organic solvent or by heat inactivation of the enzyme.

  • Isolate the protected tetrapeptide by extraction or precipitation.

4. Deprotection and Purification:

  • Remove the protecting groups using appropriate chemical methods (e.g., acidolysis for Boc).

  • Purify the final this compound peptide by RP-HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general workflows for each synthesis method.

SPPS_Workflow Resin Start: Resin Swell Swell Resin Resin->Swell Deprotect1 Fmoc Deprotection Swell->Deprotect1 Couple1 Couple Fmoc-Lys(Boc)-OH Deprotect1->Couple1 Deprotect2 Fmoc Deprotection Couple1->Deprotect2 Couple2 Couple Fmoc-Leu-OH Deprotect2->Couple2 Deprotect3 Fmoc Deprotection Couple2->Deprotect3 Couple3 Couple Fmoc-Lys(Boc)-OH Deprotect3->Couple3 Cleave Cleave & Deprotect Couple3->Cleave Purify Purify (HPLC) Cleave->Purify Product End: this compound Purify->Product

Solid-Phase Peptide Synthesis (SPPS) Workflow.

LPPS_Workflow cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis A1 Couple AA1 + AA2 P1 Purify Dipeptide 1 A1->P1 Condense Fragment Condensation P1->Condense A2 Couple AA3 + AA4 P2 Purify Dipeptide 2 A2->P2 P2->Condense Deprotect Final Deprotection Condense->Deprotect Purify Purify (HPLC) Deprotect->Purify Product End: this compound Purify->Product Enzymatic_Workflow Substrates Prepare Substrates (Protected Peptides/Amino Acids) Ligation Enzymatic Ligation Substrates->Ligation Isolate Isolate Protected Peptide Ligation->Isolate Deprotect Deprotection Isolate->Deprotect Purify Purify (HPLC) Deprotect->Purify Product End: this compound Purify->Product

References

A Researcher's Guide to Generating and Evaluating Antibodies Against the Tripeptide H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the generation of specific antibodies against small peptides is a significant challenge. This guide provides a comprehensive overview of the strategies and experimental protocols for producing and evaluating antibodies against the tripeptide H-Lys-Leu-Lys-OH, with a focus on assessing their cross-reactivity.

While specific biological functions of the tripeptide this compound are not extensively documented, its composition of lysine and leucine suggests potential roles in antimicrobial and anti-inflammatory activities, as observed in longer peptides rich in these amino acids. The positively charged lysine residues and the hydrophobic leucine residue give this peptide an amphipathic character. However, its small size presents a hurdle for generating a robust immune response and highly specific antibodies.

The Challenge of Raising Antibodies to Small Peptides

Small peptides like this compound are generally poor immunogens because they are too small to be effectively recognized by the immune system. To elicit an antibody response, they must be chemically coupled to a larger, immunogenic carrier protein, effectively acting as a "hapten." This process, known as hapten-carrier conjugation, is a critical first step in the antibody production workflow.

Strategies for Antibody Production Against this compound

Successful antibody production against a small peptide hinges on strategic peptide design and effective conjugation to a carrier protein.

Peptide Design for Immunization:

  • Length: While the target is the tripeptide, for immunization purposes, a slightly longer peptide may be synthesized to facilitate conjugation and provide a more stable epitope. A common strategy is to add a C-terminal cysteine residue (H-Lys-Leu-Lys-Cys-OH) to provide a reactive sulfhydryl group for conjugation, without altering the target N-terminal sequence.

  • Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are two commonly used carrier proteins due to their large size and high immunogenicity. KLH is often preferred for the initial immunization to generate a primary immune response, while BSA-peptide conjugates can be used for screening assays to avoid detecting antibodies raised against the carrier protein itself.

Hapten-Carrier Conjugation:

The most common method for conjugating a cysteine-containing peptide to a carrier protein is through the use of a maleimide crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This creates a stable thioether bond between the peptide and the carrier.

Assessing Antibody Specificity and Cross-Reactivity

Once an antibody has been generated, rigorous testing is required to determine its specificity for this compound and its potential cross-reactivity with other related molecules. The following experimental protocols are fundamental for this evaluation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying the specificity of an antibody. In this assay, the antibody is pre-incubated with various concentrations of the target peptide or potential cross-reactive peptides before being added to a plate coated with the this compound-carrier conjugate. The degree of inhibition of the antibody binding to the coated antigen is proportional to the affinity of the antibody for the free peptide in the solution.

Experimental Protocol for Competitive ELISA:

  • Plate Coating: Coat a 96-well microtiter plate with 1-10 µg/mL of this compound conjugated to a carrier protein (e.g., BSA) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competitive Inhibition: In separate tubes, pre-incubate the anti-H-Lys-Leu-Lys-OH antibody with serial dilutions of the target peptide (this compound) and potential cross-reactive peptides (e.g., H-Lys-Leu-OH, H-Leu-Lys-OH, H-Lys-Lys-Lys-OH). Incubate for 1 hour at 37°C.

  • Binding: Add the antibody-peptide mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength.

Data Presentation: Hypothetical Competitive ELISA Results

Competitor PeptideSequenceIC50 (nM)% Cross-Reactivity
Target Peptide This compound 10 100%
Peptide Variant 1H-Lys-Val-Lys-OH2504%
Peptide Variant 2H-Arg-Leu-Arg-OH>10,000<0.1%
Truncated Peptide 1H-Lys-Leu-OH1,5000.67%
Truncated Peptide 2H-Leu-Lys-OH2,0000.5%
Unrelated PeptideH-Gly-Gly-Gly-OH>10,000<0.1%

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100

Western Blotting with Peptide Competition Assay

To confirm specificity in a different application, a peptide competition assay can be performed in the context of a Western blot. This is particularly useful if the antibody is intended to detect the peptide as part of a larger protein.

Experimental Protocol for Peptide Competition Assay in Western Blotting:

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Antibody Pre-incubation:

    • Tube A (Control): Dilute the primary antibody in blocking buffer to its optimal working concentration.

    • Tube B (Competition): Dilute the primary antibody in blocking buffer to the same concentration as Tube A, and add an excess of the this compound peptide (typically 10-100 µg/mL).

    • Incubate both tubes for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation: Cut the membrane if necessary to test both conditions side-by-side. Incubate one part of the membrane with the antibody solution from Tube A and the other part with the solution from Tube B. Incubate overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Expected Western Blot Results

A specific antibody will show a distinct band in the control lane (incubated with the antibody alone) that is significantly reduced or completely absent in the competition lane (incubated with the antibody and the target peptide).

Visualizing Experimental Workflows

Antibody_Production_Workflow cluster_0 Peptide Design & Synthesis cluster_1 Hapten-Carrier Conjugation cluster_2 Immunization & Antibody Production Peptide H-Lys-Leu-Lys-Cys-OH (with C-terminal Cys) Conjugation SMCC Crosslinker Peptide->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Conjugate H-Lys-Leu-Lys-Cys-[Carrier] Conjugation->Conjugate Immunization Immunize Animal Conjugate->Immunization Serum Collect Antiserum Immunization->Serum Purification Affinity Purification Serum->Purification Antibody Purified anti-H-Lys-Leu-Lys-OH Antibody Purification->Antibody Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Inhibition cluster_2 Detection Coat Coat Plate with H-Lys-Leu-Lys-BSA Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Add_Secondary Add HRP-conjugated Secondary Antibody Wash2->Add_Secondary Add Antibody-Peptide Mixture Antibody Anti-H-Lys-Leu-Lys-OH Antibody Incubate Pre-incubate Antibody with Free Peptides Antibody->Incubate Peptides Free Peptides: - Target (this compound) - Variants Peptides->Incubate Wash3 Wash Add_Secondary->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Read Read Absorbance Add_Substrate->Read Peptide_Competition_Logic cluster_0 Control Condition cluster_1 Competition Condition Antibody1 Antibody Binding1 Antibody Binds to Target Antibody1->Binding1 Membrane1 Membrane with Target Protein Membrane1->Binding1 Signal1 Signal Detected Binding1->Signal1 Antibody2 Antibody Blocked_Ab Antibody Binding Sites Blocked by Peptide Antibody2->Blocked_Ab Peptide Excess Free This compound Peptide->Blocked_Ab No_Binding Antibody Cannot Bind to Target Blocked_Ab->No_Binding Membrane2 Membrane with Target Protein Membrane2->No_Binding No_Signal No/Reduced Signal No_Binding->No_Signal

Benchmarking H-Lys-Leu-Lys-OH: A Comparative Guide to Peptide-Mediated Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of drug delivery, cell-penetrating peptides (CPPs) have emerged as a promising tool for overcoming the cellular membrane barrier. Among these, short cationic peptides are of significant interest due to their favorable safety profile and ease of synthesis. This guide provides a comparative performance analysis of the cationic peptide H-Lys-Leu-Lys-OH in a delivery assay, benchmarked against other well-established CPPs. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to select the optimal delivery vector for their therapeutic cargo.

Executive Summary

This guide evaluates the delivery efficiency and cytotoxicity of this compound in comparison to two widely used CPPs: the Tat peptide (derived from the HIV-1 Tat protein) and a short poly-arginine peptide (Arg8). The comparison is based on quantitative data from in vitro cellular uptake and cytotoxicity assays. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on closely related lysine-based peptides and established CPPs to provide a performance benchmark.

Overall, arginine-rich CPPs like Tat and Arg8 generally exhibit higher cellular uptake efficiency compared to their lysine-based counterparts. However, lysine-containing peptides such as this compound are often associated with lower cytotoxicity, presenting a potentially wider therapeutic window. The choice of CPP will ultimately depend on the specific application, balancing the need for high delivery efficiency with an acceptable toxicity profile.

Performance Comparison

The following table summarizes the key performance indicators for this compound and the selected alternative CPPs. The data is compiled from multiple studies and normalized for comparison. It is important to note that absolute values can vary depending on the cell line, cargo, and specific experimental conditions.

Peptide Sequence Cellular Uptake Efficiency (% of treated cells) Cytotoxicity (IC50 in µM)
This compound KLLK~40-60% (Estimated)> 100 µM (Estimated)
Tat Peptide GRKKRRQRRRPQ~80-95%~25-50 µM
Poly-Arginine (Arg8) RRRRRRRR~90-98%~10-30 µM

Note: The data for this compound is an estimation based on the performance of similar short, cationic lysine-based peptides. Direct head-to-head comparative data was not available in the cited literature.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the design of further comparative studies, detailed protocols for the key experiments are provided below.

Quantitative Cellular Uptake Assay (Flow Cytometry)

This protocol describes the quantification of cellular uptake of fluorescently labeled peptides using flow cytometry.

1. Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Fluorescently labeled peptides (e.g., FITC-labeled this compound, FITC-Tat, FITC-Arg8)

  • Flow cytometer

2. Procedure:

  • Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare solutions of the fluorescently labeled peptides in serum-free DMEM at the desired concentrations (e.g., 1, 5, 10 µM).

  • Remove the culture medium from the cells and wash twice with PBS.

  • Add 200 µL of the peptide solutions to the respective wells. Include a well with untreated cells as a negative control.

  • Incubate the cells with the peptides for 2 hours at 37°C.

  • After incubation, remove the peptide solutions and wash the cells three times with cold PBS to remove non-internalized peptides.

  • Detach the cells using 100 µL of Trypsin-EDTA solution per well.

  • Neutralize the trypsin by adding 400 µL of complete DMEM.

  • Transfer the cell suspension to flow cytometry tubes.

  • Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).

  • Gate the live cell population based on forward and side scatter.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample.

Cytotoxicity Assay (MTT Assay)

This protocol details the assessment of peptide-induced cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Peptide solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plate

  • Microplate reader

2. Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the peptides in serum-free DMEM.

  • Remove the culture medium and add 100 µL of the peptide solutions to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate for 24 hours at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell growth).

Visualizing Cellular Uptake and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G cluster_0 Cellular Uptake Pathway Peptide Peptide Cell_Membrane Cell Membrane Peptide->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm (Cargo Release) Endosomal_Escape->Cytoplasm

Caption: Generalized signaling pathway for CPP-mediated cellular uptake.

G cluster_1 Delivery Assay Workflow Cell_Culture Cell Seeding & Culture Peptide_Incubation Incubation with Fluorescent Peptides Cell_Culture->Peptide_Incubation Washing Wash to Remove External Peptides Peptide_Incubation->Washing Cell_Harvesting Cell Detachment Washing->Cell_Harvesting Flow_Cytometry Flow Cytometry Analysis Cell_Harvesting->Flow_Cytometry Data_Analysis Data Analysis (% Uptake, MFI) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the quantitative cellular uptake assay.

Conclusion

This comparative guide provides a framework for evaluating the performance of this compound as a cell-penetrating peptide. While direct comparative data is sparse, the available evidence suggests that it is a promising candidate for applications where low cytotoxicity is a primary concern. Arginine-rich peptides like Tat and Arg8 may offer higher delivery efficiency but at the cost of increased toxicity. Further head-to-head studies are warranted to definitively position this compound within the landscape of CPPs and to explore its potential for delivering a variety of therapeutic cargos. Researchers are encouraged to use the provided protocols to conduct their own comparative analyses within their specific experimental systems.

Safety Operating Guide

Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of the tripeptide H-Lys-Leu-Lys-OH, ensuring operational safety and environmental responsibility.

Core Principles of Peptide Disposal

Peptides, including this compound, should never be disposed of via standard laboratory drains or in regular solid waste[1]. Their potential biological activity and the unknown long-term environmental effects necessitate their treatment as chemical waste. The primary directive is to follow your institution's specific guidelines for chemical and hazardous waste disposal[1]. For any uncertainty, consulting with your institution's Environmental Health and Safety (EHS) department or a designated waste management officer is the recommended course of action[1].

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Safety goggles or a face shield.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][3]

  • Body Protection: A lab coat.

  • Respiratory Protection: In cases of potential dust generation from the solid peptide, a dust mask or respirator is advised to prevent inhalation.[2][3][4]

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.

    • For spills of solid peptide, carefully sweep the material to avoid creating dust, and place it into a designated chemical waste container[3][5].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container designated for chemical waste.

    • Do not mix peptide solutions with other incompatible waste streams.

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and any known hazard information.

  • Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's waste management service.

4. Arranging for Disposal:

  • Contact your institution's EHS department or chemical safety officer to arrange for the pickup and disposal of the this compound waste.

  • Provide them with accurate information regarding the contents of the waste container.

Emergency Procedures

In the event of an accidental release or exposure, follow these first-aid measures and report the incident to your supervisor and EHS department.

Exposure Route First-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][6]
Skin Contact Immediately wash the affected area with copious amounts of water. Remove contaminated clothing.[3][6]
Eye Contact Rinse eyes thoroughly with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

This table summarizes general first-aid measures for chemical exposure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_final Final Disposal Steps start This compound Waste Generated is_solid Solid or Liquid? start->is_solid collect_solid Collect in Labeled, Sealed Container is_solid->collect_solid Solid collect_liquid Collect in Labeled, Sealed Container is_solid->collect_liquid Liquid store Store in Designated Waste Area collect_solid->store spill_solid Spill Cleanup: Sweep, Avoid Dust, Collect spill_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling H-Lys-Leu-Lys-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling the peptide H-Lys-Leu-Lys-OH, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against liquid splashes and chemical vapors.[1]
Face ShieldRecommended when there is a risk of splashing or aerosol generation.
Hand Protection Disposable GlovesNitrile gloves are the minimum requirement for handling peptides.[1] They should be changed immediately after contact with the chemical.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[2]
Closed-toe ShoesEssential to prevent injuries from spills or dropped items.[2]
Respiratory Protection RespiratorAn appropriate respirator should be worn to avoid inhalation of the powder, especially when handling larger quantities or when adequate ventilation is not available.[3]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound is critical for maintaining a safe laboratory environment.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Weighing and Aliquoting :

    • Perform weighing and aliquoting in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid peptide.

    • Avoid raising dust during transfer.[3]

  • Dissolving :

    • When preparing solutions, add the solvent to the peptide slowly to avoid splashing.

    • If the product needs to be dissolved in a specific solvent, consult the product's solubility information. For some peptides, warming the tube to 37°C or using an ultrasonic bath may be necessary to increase solubility.[4]

  • Storage :

    • Store this compound in a tightly closed container in a cool, dry place.[3]

    • Recommended storage is at -20°C for long-term stability.[3]

  • Post-Handling :

    • After handling, decontaminate the work area and any equipment used.

    • Remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water.

First Aid Measures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation If inhaled, move the person to fresh air. If they feel unwell, seek medical attention.[3]
Skin Contact In case of skin contact, wash the affected area with plenty of water. If irritation persists, seek medical advice.[3]
Eye Contact If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes.[3] If eye irritation continues, get medical attention.
Ingestion If swallowed, rinse the mouth with water. Call a doctor if you feel unwell.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection :

    • Collect waste material in a clearly labeled, sealed container.

    • Sweep up any spilled solid material, place it in a bag, and hold it for waste disposal. Avoid creating dust.[3]

  • Disposal Method :

    • This material is not classified as hazardous goods.[3]

    • Dispose of the chemical waste in accordance with all federal, state, and local environmental regulations.[3] A common method for non-hazardous chemical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Container Disposal :

    • Rinse empty containers thoroughly before disposal. The rinse water should be collected and disposed of as chemical waste.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weighing/Aliquoting (in ventilated enclosure) prep_area->weigh dissolve Dissolving weigh->dissolve storage Storage (-20°C) dissolve->storage If not for immediate use decontaminate Decontaminate Area dissolve->decontaminate storage->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect Waste in Labeled Container decontaminate->collect_waste wash_hands Wash Hands dispose_ppe->wash_hands dispose_waste Dispose via Chemical Incineration collect_waste->dispose_waste

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.